molecular formula C12H12N2O4 B014166 1,4-Bis-maleimidobutane CAS No. 28537-70-4

1,4-Bis-maleimidobutane

Cat. No.: B014166
CAS No.: 28537-70-4
M. Wt: 248.23 g/mol
InChI Key: WXXSHAKLDCERGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(maleimido)butane (BMB) is a short, homobifunctional crosslinking reagent that is reactive towards sulfhydryl groups (e.g., cysteine residues in proteins and peptides) . Its structure consists of two maleimide groups connected by a 4-carbon butane spacer arm, with a molecular formula of C12H12N2O4 and an average mass of 248.238 Da . The mechanism of action involves covalent and irreversible conjugation between two sulfhydryl-containing targets, forming a stable thioether linkage. This makes BMB an essential tool for studying protein-protein interactions, stabilizing protein complexes, and creating defined conjugates for structural analysis. Bismaleimide crosslinkers like BMB are valued for their specificity and are frequently employed in advanced research applications. For instance, homo-bifunctional bismaleimide cross-linkers have been successfully used in structural biology studies to create cross-linked protein dimers for toxin research . This product is guaranteed to be fully functional for 12 months from the date of shipment when stored as recommended in a desiccated environment at 4°C . 1,4-Bis(maleimido)butane is For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(2,5-dioxopyrrol-1-yl)butyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-9-3-4-10(16)13(9)7-1-2-8-14-11(17)5-6-12(14)18/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXSHAKLDCERGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286325
Record name 1,4-Bis(maleimido)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28537-70-4
Record name 1,4-Bis(maleimido)butane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28537-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 44747
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028537704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 28537-70-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44747
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Bis(maleimido)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Bis(maleimido)butane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1,4-Bis-maleimidobutane chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,4-Bis-maleimidobutane: Properties, Structure, and Applications

Introduction

This compound (BMB) is a homobifunctional crosslinking agent widely utilized in bioconjugation, polymer chemistry, and materials science.[1] Its structure features two maleimide (B117702) functional groups at either end of a four-carbon aliphatic spacer.[2] This configuration allows BMB to form stable covalent bonds with sulfhydryl (thiol) groups, which are commonly found in cysteine residues of proteins and peptides.[2] The specificity of the maleimide-thiol reaction, occurring under mild physiological conditions, makes BMB an invaluable tool for researchers, scientists, and drug development professionals.[3] This guide provides a comprehensive overview of the chemical properties, structure, reactivity, and experimental applications of this compound.

Chemical Properties and Structure

The utility of BMB as a crosslinker is defined by its distinct chemical and physical properties. It is typically a white to off-white crystalline solid.[1][2] The butane (B89635) spacer arm provides a flexible bridge with an estimated length of 10.9 Å, making it suitable for crosslinking sulfhydryl groups within this distance range.[2]

Chemical Structure Identifiers
IdentifierValue
IUPAC Name 1-[4-(2,5-dioxopyrrol-1-yl)butyl]pyrrole-2,5-dione[4]
SMILES C1=CC(=O)N(C1=O)CCCCN2C(=O)C=CC2=O[4]
InChI InChI=1S/C12H12N2O4/c15-9-3-4-10(16)13(9)7-1-2-8-14-11(17)5-6-12(14)18/h3-6H,1-2,7-8H2[4]
InChIKey WXXSHAKLDCERGU-UHFFFAOYSA-N[4]
Synonyms BMB, N,N'-Tetramethylenebismaleimide, N,N'-Tetramethylenedimaleimide[4][5]
Physicochemical Properties
PropertyValue
CAS Number 28537-70-4[1][2][4][5][6]
Molecular Formula C₁₂H₁₂N₂O₄[1][2][4][5]
Molecular Weight 248.23 g/mol [2][4][7]
Appearance White to off-white powder/crystalline solid[1][2][5]
Melting Point 196-200 °C[1]
Boiling Point 450.3 °C at 760 mmHg[2][6]
Density 1.388 g/cm³[2]
Solubility Soluble in DMF, DMSO; Insoluble in water[2]
Spacer Arm Length 10.9 Å[2][7]

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are crucial for confirming the structure of BMB and monitoring its reactions.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR are used to characterize BMB and its conjugates. The disappearance of the maleimide proton signal in ¹H NMR is a key indicator of a successful crosslinking reaction.[2]

Table of ¹H NMR Chemical Shifts for this compound

Proton Type Approximate Chemical Shift (δ, ppm) Key Observation for Reaction Monitoring
Maleimide Ring Protons (-CH=CH-) 6.7 - 7.0 Signal disappears upon successful reaction with a thiol.[2]
Methylene Protons adjacent to Nitrogen (-N-CH₂-) ~3.5 Chemical shift may change depending on the conjugated molecule.[2]

| Central Methylene Protons (-CH₂-CH₂-) | ~1.6 | Serves as a relatively stable internal reference point.[2] |

Table of ¹³C NMR Chemical Shifts for this compound

Carbon Type Approximate Chemical Shift (δ, ppm)
Carbonyl Carbons (C=O) ~170
Olefinic Carbons (-CH=CH-) ~134
Methylene Carbons adjacent to Nitrogen (-N-CH₂-) (Varies)

| Central Methylene Carbons (-CH₂-CH₂-) | (Varies) |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy helps in identifying the functional groups present in the BMB molecule.

Table of Key FTIR Absorption Bands for this compound

Functional Group Vibration Approximate Wavenumber (cm⁻¹)
Imide C=O Symmetric & Asymmetric Stretching 1700 - 1770 (Strong)[2]

| Maleimide C=C | Stretching | 1550 - 1650[2] |

Reactivity and Mechanism

The primary utility of BMB lies in the high specificity of its maleimide groups for sulfhydryl groups. The reaction proceeds via a Michael addition, forming a stable, non-cleavable thioether linkage.[2] This reaction is most efficient within a pH range of 6.5-7.5.[2] Below this range, the reaction is slow, and above it, the maleimide ring becomes susceptible to hydrolysis. The resulting thiosuccinimide adduct is very stable, and subsequent irreversible ring-opening hydrolysis can further enhance this stability, effectively preventing the retro-Michael reaction.[2]

G cluster_reactants Reactants cluster_product Product BMB This compound Reaction + BMB->Reaction Thiol Thiol-containing Molecule (R-SH) Thiol->Reaction Product Stable Thioether Adduct Reaction->Product Michael Addition pH 6.5-7.5

Caption: Reaction of BMB with a thiol-containing molecule.

Experimental Protocols

Synthesis of this compound

The synthesis of BMB is typically a two-step process.[2]

  • Formation of N-substituted Maleamic Acid: 1,4-diaminobutane (B46682) is reacted with two equivalents of maleic anhydride. This reaction forms the intermediate bismaleamic acid.

  • Cyclization (Dehydration): The bismaleamic acid is then cyclized to form this compound. This step is often achieved by heating in the presence of a dehydrating agent and a catalyst.

G A 1,4-Diaminobutane C Step 1: Amic Acid Formation A->C B Maleic Anhydride (2 eq.) B->C D Bismaleamic Acid Intermediate C->D Reaction E Step 2: Cyclization (Dehydration) D->E Heating + Catalyst F This compound (BMB) E->F

Caption: Synthetic workflow for this compound.

General Protocol for Protein Crosslinking

This protocol provides a general guideline for crosslinking sulfhydryl-containing proteins using BMB. Optimal conditions may vary depending on the specific application and molecules involved.[7]

Materials:

  • Protein(s): Containing accessible sulfhydryl groups, dissolved in a suitable buffer.

  • Conjugation Buffer: Amine-free buffer, pH 6.5-7.5 (e.g., PBS, MES, HEPES).

  • BMB Stock Solution: Prepare a concentrated stock solution of BMB in an organic solvent like DMSO or DMF.

  • Quenching Solution: A solution of a thiol-containing compound (e.g., cysteine, dithiothreitol, or β-mercaptoethanol) to stop the reaction.

  • Reducing Agent (Optional): For reducing disulfide bonds to free sulfhydryls (e.g., TCEP).

Procedure:

  • Protein Preparation:

    • Dissolve the protein(s) in the conjugation buffer at a desired concentration (e.g., 0.1 mM).[7]

    • If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent via desalting or dialysis.[7]

  • Crosslinking Reaction:

    • Add the BMB stock solution to the protein solution to achieve a final concentration that is typically a two- to three-fold molar excess over the protein's sulfhydryl groups.[7] The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid protein denaturation.

    • Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C.[7]

  • Quenching:

    • Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM.[7]

    • Incubate for 15 minutes at room temperature.[7]

  • Purification:

    • Remove excess, non-reacted BMB and quenching reagent by methods such as dialysis or size-exclusion chromatography (desalting).

G cluster_prep Preparation cluster_reaction Reaction cluster_stop Termination & Purification A Prepare Protein Solution (in Conjugation Buffer) C Add BMB to Protein Solution A->C B Prepare BMB Stock (in DMSO/DMF) B->C D Incubate (1h at RT or 2h at 4°C) C->D E Quench Reaction (add excess thiol) D->E F Purify Conjugate (Dialysis / Desalting) E->F

Caption: Experimental workflow for protein crosslinking with BMB.

Applications in Research and Drug Development

BMB's specific reactivity and defined spacer length make it a versatile tool in various scientific fields.[2]

  • Structural Biology: It is used to stabilize transient or weak protein-protein interactions by crosslinking specific cysteine residues, aiding in their structural analysis.[2]

  • Protein Labeling: BMB can attach fluorescent probes, biotin, or other reporter tags to proteins for use in diagnostic assays and imaging studies.[2]

  • Polymer Chemistry: It acts as a crosslinking agent in the synthesis of advanced materials like hydrogels and elastomers, enhancing their mechanical strength and stability.[1][2]

  • Antibody-Drug Conjugates (ADCs): In targeted cancer therapy, BMB is used to link potent cytotoxic drugs to monoclonal antibodies.[2] The antibody directs the drug to cancer cells, minimizing off-target toxicity.

G cluster_components Components cluster_product Product Antibody Antibody with Thiol Groups (-SH) Conjugation + Antibody->Conjugation Drug Thiol-modified Cytotoxic Drug Drug->Conjugation BMB BMB Crosslinker BMB->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC Thioether Linkage

Caption: Logical workflow for creating an Antibody-Drug Conjugate.

References

A Technical Guide to the Research Applications of 1,4-Bis-maleimidobutane (BMB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis-maleimidobutane (BMB) is a homobifunctional crosslinking agent integral to various fields of scientific research, particularly in bioconjugation and polymer chemistry. Its structure, featuring two maleimide (B117702) functional groups at either end of a four-carbon spacer, allows for the covalent and specific linkage of sulfhydryl (thiol) groups, which are commonly found in cysteine residues of proteins and peptides. This technical guide provides an in-depth overview of the core applications of BMB, detailed experimental protocols, and the quantitative data necessary for its effective use in a research setting.

The maleimide groups of BMB react with thiols via a Michael addition, forming a stable thioether bond.[1] This reaction is highly specific for sulfhydryl groups within a pH range of 6.5-7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.[2][3] This high degree of selectivity makes BMB an invaluable tool for the site-specific modification of biomolecules.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of BMB is presented in the table below.

PropertyValue
CAS Number 28537-70-4
Molecular Formula C₁₂H₁₂N₂O₄
Molecular Weight 248.23 g/mol
Spacer Arm Length 10.9 Å
Reactive Groups Maleimide (x2)
Target Functional Group Sulfhydryls (-SH)
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents (e.g., DMSO, DMF), insoluble in water

Core Research Applications

The utility of BMB in research can be broadly categorized into two main areas: bioconjugation and polymer chemistry.

Bioconjugation

In the realm of bioconjugation, BMB is a versatile reagent for creating complex and functional biomaterials.[4] Its primary applications include:

  • Protein Crosslinking: BMB is used to covalently link polypeptide chains, either within the same protein (intramolecular) or between different proteins (intermolecular). This is instrumental in studying and stabilizing protein tertiary and quaternary structures.[5]

  • Antibody-Drug Conjugates (ADCs): In targeted cancer therapy, BMB can be used to attach potent cytotoxic drugs to monoclonal antibodies.[6] This targeted delivery system enhances the therapeutic efficacy of the drug while minimizing off-target toxicity.

  • Fluorescent Labeling: By conjugating fluorescent probes to proteins or peptides, BMB facilitates their visualization and tracking in biological systems for imaging studies and diagnostics.

  • Molecular Ruler: Due to its defined spacer arm length, BMB, often in conjunction with other bismaleimide (B1667444) crosslinkers of varying lengths, can be used to determine the distances between specific residues in protein complexes, thereby providing insights into their three-dimensional structure.[7][8]

Polymer Chemistry

BMB plays a crucial role as a crosslinking agent in the synthesis of polymers with enhanced physical properties. Key applications include:

  • Elastomer Synthesis: BMB is used to crosslink polymer chains in the synthesis of elastomers, which improves their mechanical properties such as elasticity and strength.[4]

  • Hydrogel Formation: In the development of advanced biomaterials, BMB is employed to create hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. These hydrogels have applications in drug delivery and tissue engineering.

Experimental Protocols

General Considerations for Thiol-Maleimide Reactions

Successful conjugation using BMB is dependent on careful control of the reaction conditions. The following table summarizes the key parameters.

ParameterOptimal Range/ConditionRationale
pH 6.5 - 7.5Maximizes the reaction rate with thiols while minimizing side reactions with amines and hydrolysis of the maleimide group.[9]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can be used to slow down the reaction and are recommended for sensitive proteins.[9]
Molar Ratio (BMB:Protein) 2- to 500-fold molar excessA molar excess of BMB is generally used to drive the reaction to completion. The optimal ratio should be determined empirically.[3][10]
Reaction Time 30 minutes to several hoursDependent on temperature, pH, and reactant concentrations.[3]
Quenching Addition of a thiol-containing reagent (e.g., cysteine, DTT, β-mercaptoethanol)To stop the reaction by consuming unreacted maleimide groups.[3]
Protocol 1: Intermolecular Crosslinking of Two Proteins

This protocol describes a general procedure for crosslinking two proteins containing free sulfhydryl groups using BMB, followed by analysis with SDS-PAGE.

Materials:

  • Protein A and Protein B with accessible sulfhydryl groups

  • This compound (BMB)

  • Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2)

  • Quenching Solution (e.g., 1 M Dithiothreitol (DTT))

  • SDS-PAGE reagents and equipment

Procedure:

  • Protein Preparation: Dissolve Protein A and Protein B in the Conjugation Buffer to a final concentration of 1-5 mg/mL. If the proteins have disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like DTT or TCEP and subsequently remove the reducing agent by dialysis or using a desalting column.

  • BMB Stock Solution: Prepare a 10 mM stock solution of BMB in an organic solvent such as DMSO.

  • Crosslinking Reaction: Add the BMB stock solution to the protein mixture to achieve a final 10- to 20-fold molar excess of BMB over the total protein concentration. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Analysis by SDS-PAGE: Analyze the reaction mixture by SDS-PAGE under non-reducing conditions. The formation of a new band corresponding to the molecular weight of the Protein A-BMB-Protein B conjugate will indicate a successful crosslinking reaction.

Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC)

This protocol outlines the steps for conjugating a maleimide-functionalized drug to an antibody.

Materials:

  • Monoclonal antibody (mAb)

  • Maleimide-functionalized drug

  • Reduction Buffer (e.g., PBS with 1 mM EDTA)

  • Reducing Agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Conjugation Buffer (e.g., PBS, pH 7.2 with 1 mM EDTA)

  • Organic co-solvent (e.g., DMSO)

  • Desalting column

Procedure:

  • Antibody Reduction: Dissolve the mAb in Reduction Buffer. Add a 5-10 fold molar excess of the reducing agent (DTT or TCEP). Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.

  • Purification of Reduced Antibody: Remove the excess reducing agent using a desalting column, exchanging the buffer to the Conjugation Buffer.

  • Drug-Linker Solution: Dissolve the maleimide-functionalized drug in an organic co-solvent like DMSO to prepare a stock solution.

  • Conjugation: Add the drug-linker solution to the reduced antibody solution at a 5-10 fold molar excess. The final concentration of the organic co-solvent should be kept below 10% (v/v) to maintain antibody stability.[1]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification of ADC: Purify the resulting ADC from unreacted drug-linker and other small molecules using a desalting column or size-exclusion chromatography.

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography.

Visualizing BMB in Action: Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the chemical principles and workflows involving BMB.

G cluster_reaction Thiol-Maleimide Reaction BMB This compound (BMB) Thiol1 Protein-SH Intermediate Mono-adduct Thiol1->Intermediate + BMB Thiol2 Protein-SH Crosslinked Crosslinked Product (Stable Thioether Bond) Intermediate->Crosslinked + Protein-SH G cluster_workflow Protein Crosslinking Workflow A 1. Prepare Protein Solution (in Conjugation Buffer, pH 7.2) B 2. Add BMB Stock Solution (in DMSO) A->B C 3. Incubate (1-2h at RT or overnight at 4°C) B->C D 4. Quench Reaction (with excess thiol reagent) C->D E 5. Analyze by SDS-PAGE (non-reducing conditions) D->E F 6. Visualize Crosslinked Product E->F

References

An In-Depth Technical Guide to the Synthesis and Purity Validation of 1,4-Bis-maleimidobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purity validation of 1,4-Bis-maleimidobutane (BMB), a homobifunctional crosslinking agent. BMB is a valuable reagent in bioconjugation, polymer chemistry, and drug delivery systems due to its ability to form stable covalent bonds with sulfhydryl groups.[1][2] This document outlines the detailed synthesis protocol, purification methods, and various analytical techniques for purity assessment, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the reaction of 1,4-diaminobutane (B46682) with maleic anhydride (B1165640) to form an intermediate, N,N'-(butane-1,4-diyl)bis(maleamic acid), followed by a cyclodehydration reaction to yield the final product.

Experimental Protocol

Materials:

  • 1,4-diaminobutane

  • Maleic anhydride

  • Acetone

  • Acetic anhydride

  • Triethylamine (B128534)

  • Sodium acetate

  • Deionized water

Step 1: Synthesis of N,N'-(butane-1,4-diyl)bis(maleamic acid)

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (2.0 equivalents) in a suitable solvent such as acetone.

  • Slowly add a solution of 1,4-diaminobutane (1.0 equivalent) in the same solvent to the maleic anhydride solution while stirring vigorously at room temperature.

  • Continue the reaction for 2-4 hours. The formation of a white precipitate, the bismaleamic acid, will be observed.

  • Filter the precipitate and wash it with the solvent to remove any unreacted starting materials.

  • Dry the N,N'-(butane-1,4-diyl)bis(maleamic acid) intermediate under vacuum.

Step 2: Cyclodehydration to this compound

  • Suspend the dried bismaleamic acid intermediate in a fresh portion of the solvent.

  • Add a dehydrating agent, such as a mixture of acetic anhydride and a catalytic amount of a base like triethylamine or sodium acetate.

  • Heat the reaction mixture to reflux for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude this compound.

  • Filter the solid product, wash it thoroughly with water to remove any residual acetic acid and salts, and then dry it under vacuum.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Bismaleamic Acid Formation cluster_step2 Step 2: Cyclodehydration 1,4-Diaminobutane 1,4-Diaminobutane Reaction_1 Reaction in Acetone (Room Temperature, 2-4h) 1,4-Diaminobutane->Reaction_1 Maleic Anhydride Maleic Anhydride Maleic Anhydride->Reaction_1 Bismaleamic_Acid N,N'-(butane-1,4-diyl)bis(maleamic acid) Reaction_1->Bismaleamic_Acid Reaction_2 Reflux in Acetone (3-5h) Bismaleamic_Acid->Reaction_2 Dehydrating_Agent Acetic Anhydride & Triethylamine/Sodium Acetate Dehydrating_Agent->Reaction_2 Crude_BMB Crude this compound Reaction_2->Crude_BMB Purification Purification Crude_BMB->Purification Precipitation & Filtration Pure_BMB Pure this compound Purification->Pure_BMB Recrystallization

Synthesis Workflow for this compound.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/hexane, to obtain a product with high purity.

Purity Validation

A combination of analytical techniques should be employed to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₂H₁₂N₂O₄[3][4]
Molecular Weight 248.24 g/mol [3][4]
Appearance White to off-white solid
Melting Point 188-192 °C
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound. A reverse-phase HPLC method is typically employed.

Experimental Protocol:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, a starting composition of 40% acetonitrile, increasing to 90% over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at 220 nm

  • Sample Preparation: Dissolve a known amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.

The purity is determined by calculating the area percentage of the main peak corresponding to this compound. Purity levels of >98% are typically expected.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.

Experimental Protocol:

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • Instrument: 400 MHz or higher NMR spectrometer

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

Expected ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.7s4HMaleimide vinyl protons (-CH=CH-)
~3.5t4HMethylene protons adjacent to nitrogen (-N-CH₂-)
~1.6m4HMethylene protons in the butyl chain (-CH₂-CH₂-)

Expected ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (ppm)Assignment
~170Carbonyl carbons (C=O)
~134Vinylic carbons (-CH=CH-)
~37Methylene carbons adjacent to nitrogen (-N-CH₂-)
~26Methylene carbons in the butyl chain (-CH₂-CH₂-)
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electron ionization (EI) or electrospray ionization (ESI) techniques can be used.

Expected Mass Spectral Data (EI-MS):

m/zIon
248[M]⁺ (Molecular ion)
151[M - C₄H₄NO₂]⁺
124[M - 2(C₂H₂O)]⁺
97[C₄H₄NO₂]⁺

Purity Validation Workflow

Purity_Validation_Workflow cluster_analysis Purity and Structural Analysis Synthesized_BMB Synthesized this compound HPLC HPLC Analysis (Purity >98%) Synthesized_BMB->HPLC NMR NMR Spectroscopy (Structure Confirmation) Synthesized_BMB->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Synthesized_BMB->MS Purity_Report Purity_Report HPLC->Purity_Report Quantitative Data Structure_Confirmation Structure_Confirmation NMR->Structure_Confirmation Spectral Data MW_Confirmation MW_Confirmation MS->MW_Confirmation Spectral Data Final_Validation Validated Pure Product Purity_Report->Final_Validation Structure_Confirmation->Final_Validation MW_Confirmation->Final_Validation

Workflow for the Purity Validation of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive purity validation of this compound. Adherence to these protocols will enable researchers and drug development professionals to produce and characterize high-purity BMB for their specific applications, ensuring the reliability and reproducibility of their scientific endeavors. The combination of chromatographic and spectroscopic techniques is crucial for unequivocal structure elucidation and purity assessment.

References

An In-depth Technical Guide to the 1,4-Bis-maleimidobutane (BMB) Spacer: Arm Length and Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis-maleimidobutane (BMB) is a homobifunctional crosslinking agent integral to the fields of proteomics, structural biology, and therapeutic development. Its utility lies in its ability to covalently link sulfhydryl groups, primarily found in cysteine residues within proteins, thereby providing spatial constraints that are invaluable for elucidating protein structure and interactions. This guide provides a comprehensive overview of BMB, focusing on its spacer arm length, the significance of this dimension in experimental design, and detailed protocols for its application.

Core Concepts: The Chemistry of BMB Crosslinking

BMB possesses two maleimide (B117702) functional groups at either end of a four-carbon aliphatic chain. The maleimide group exhibits high reactivity and specificity towards sulfhydryl groups (-SH) within a pH range of 6.5-7.5.[1] The reaction proceeds via a Michael addition, forming a stable, irreversible thioether bond.[1] This specificity allows for the targeted crosslinking of cysteine residues, minimizing off-target reactions with other amino acid side chains like primary amines, which are significantly less reactive at this pH range.[1]

The Significance of the this compound Spacer Arm

The spacer arm of a crosslinker dictates the maximum distance between the two reactive groups and, consequently, the residues that can be linked. The dimensions of the BMB spacer arm have been a subject of both theoretical and practical investigation.

Quantitative Data on Spacer Arm Length

The commonly cited spacer arm length for BMB is 10.9 Å.[1] However, it is crucial for researchers to understand that this represents a static, fully extended conformation. In solution, the spacer arm is flexible and can adopt various conformations. A more nuanced understanding is provided by stochastic dynamics calculations, which model the conformational flexibility of the molecule.

CrosslinkerCommonly Cited Spacer Arm Length (Å)Average S-S Distance (Å)Standard Deviation (Å)Range of S-S Distances (Å)
BMOE (Bismaleimidoethane)8.0[1]8.180.756.27–10.52
BMB (1,4-Bismaleimidobutane) 10.9 [1]10.44 2.04 4.52–14.14
BMH (Bismaleimidohexane)16.110.162.413.47–15.64

Data adapted from a stochastic dynamics study by Green et al.[2]

This dynamic nature is significant; while the mode of the distribution for BMB's cross-linking span is around 12.0 Å, it can sample conformations as short as 4.52 Å.[2] This flexibility must be considered when interpreting crosslinking results.

Probing Protein Structure with Variable-Length Crosslinkers

The defined, albeit flexible, spacer arm of BMB makes it a powerful tool for probing protein architecture, often in conjunction with crosslinkers of varying lengths, such as Bismaleimidoethane (BMOE) and Bismaleimidohexane (BMH).[1] By comparing the efficiency of crosslinking with these different reagents, researchers can infer the approximate distances between cysteine residues within a protein or between interacting proteins.[1]

G cluster_0 Protein A cluster_1 Protein B cluster_2 Crosslinker Comparison Protein A Cys1 Protein A Cys1 BMOE BMOE (8.0 Å) Protein A Cys1->BMOE Crosslinks BMB BMB (10.9 Å) Protein A Cys1->BMB Crosslinks Protein A Cys2 Protein A Cys2 BMH BMH (16.1 Å) Protein A Cys2->BMH Does Not Crosslink Protein B Cys Protein B Cys BMOE->Protein A Cys2 BMB->Protein B Cys BMH->Protein B Cys caption Conceptual diagram illustrating the use of variable-length crosslinkers.

Caption: Probing protein interactions with different spacer lengths.

Applications in Research and Drug Development

Elucidating Protein-Protein Interactions

BMB is extensively used to study both transient and stable protein-protein interactions. By covalently linking interacting partners, it allows for their isolation and identification, often through techniques like SDS-PAGE and mass spectrometry. A notable application is in the study of hub proteins, such as the 14-3-3 protein family, which regulate numerous cellular processes through a vast network of interactions.[3][4] The stabilization of specific 14-3-3 protein-protein interactions is a promising therapeutic strategy, particularly in oncology.[3]

Antibody-Drug Conjugates (ADCs)

In the realm of drug development, maleimide-containing linkers are crucial for the synthesis of ADCs. While BMB itself is a homobifunctional crosslinker, the maleimide chemistry it employs is central to many heterobifunctional linkers used to attach cytotoxic drugs to monoclonal antibodies.[5][6] The stability of the thioether bond ensures that the drug remains attached to the antibody until it reaches the target cell.

Experimental Protocols

General Protein Crosslinking with BMB

This protocol provides a general guideline for crosslinking proteins in solution. Optimal conditions, such as protein and crosslinker concentrations, may need to be determined empirically.

Materials:

  • Purified protein(s) with free sulfhydryl groups

  • This compound (BMB)

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, or other sulfhydryl-free buffer at pH 6.5-7.5. It is recommended to include 5-10 mM EDTA to prevent disulfide bond reoxidation.

  • Quenching Solution: 1 M Dithiothreitol (DTT), 2-Mercaptoethanol, or L-cysteine.

  • Desalting columns or dialysis equipment.

Procedure:

  • Protein Preparation: Ensure the protein sample is in the Conjugation Buffer at a concentration of 0.1-5 mg/mL. If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent by desalting.

  • Crosslinker Preparation: Immediately before use, dissolve BMB in DMSO or DMF to a final concentration of 10-20 mM.

  • Crosslinking Reaction: Add the BMB stock solution to the protein solution to achieve a final molar excess of BMB over the protein (typically a 10- to 50-fold molar excess). Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to consume any unreacted BMB. Incubate for 15 minutes at room temperature.

  • Removal of Excess Reagents: Remove excess crosslinker and quenching reagent by dialysis or using a desalting column.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other relevant techniques.

G start Start protein_prep Protein Preparation (Buffer Exchange, Reduction) start->protein_prep reaction Crosslinking Reaction (Protein + BMB) protein_prep->reaction crosslinker_prep BMB Stock Solution (in DMSO/DMF) crosslinker_prep->reaction quenching Quenching (e.g., DTT, Cysteine) reaction->quenching purification Purification (Desalting/Dialysis) quenching->purification analysis Analysis (SDS-PAGE, Mass Spec) purification->analysis end End analysis->end caption General workflow for protein crosslinking with BMB.

Caption: A typical BMB crosslinking workflow.

Cross-Linking Mass Spectrometry (CX-MS) Workflow

CX-MS is a powerful technique to identify crosslinked peptides and thereby gain structural insights into proteins and protein complexes.

Methodology Overview:

  • Crosslinking: Proteins or protein complexes are crosslinked in solution using BMB as described in the general protocol.

  • Digestion: The crosslinked protein mixture is denatured, reduced, alkylated, and then digested with a protease, typically trypsin. This generates a complex mixture of linear (un-crosslinked) and crosslinked peptides.

  • Enrichment (Optional but Recommended): Crosslinked peptides are often of low abundance. Enrichment can be achieved by size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography, as crosslinked peptides are generally larger and may have a higher charge state than linear peptides.[7]

  • LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography coupled to tandem mass spectrometry.

  • Data Analysis: Specialized software is used to identify the crosslinked peptides from the complex MS/MS data. This involves searching for paired peptide masses that correspond to the mass of the crosslinker.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis crosslinking In-solution Crosslinking (with BMB) digestion Proteolytic Digestion (e.g., Trypsin) crosslinking->digestion enrichment Enrichment of Crosslinked Peptides (SEC/SCX) digestion->enrichment lc_ms LC-MS/MS Analysis enrichment->lc_ms data_analysis Data Analysis (Identification of Crosslinked Peptides) lc_ms->data_analysis structural_modeling Structural Modeling data_analysis->structural_modeling caption Workflow for Cross-Linking Mass Spectrometry (CX-MS).

Caption: A streamlined CX-MS experimental workflow.

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences. A thorough understanding of its spacer arm length, including its dynamic nature in solution, is critical for the design and interpretation of crosslinking experiments. When used judiciously, often in combination with crosslinkers of different lengths, BMB can provide invaluable insights into protein structure, protein-protein interactions, and the architecture of complex biological assemblies, thereby advancing both fundamental research and the development of novel therapeutics.

References

The Solubility Profile of 1,4-Bis-maleimidobutane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 1,4-Bis-maleimidobutane (BMB), a homobifunctional crosslinking agent. Designed for researchers, scientists, and drug development professionals, this document compiles available solubility data, details experimental protocols for its use, and presents a visual workflow for a key application.

Introduction to this compound

This compound is a crucial reagent in bioconjugation chemistry, primarily utilized for crosslinking proteins and other molecules containing sulfhydryl groups. Its structure features two maleimide (B117702) moieties separated by a four-carbon alkyl chain. This configuration allows for the formation of stable thioether bonds with sulfhydryl groups, typically found in cysteine residues of proteins, within a pH range of 6.5-7.5.[1] The defined spacer arm length of approximately 10.9 Å makes BMB a valuable tool for studying protein-protein interactions and stabilizing protein complexes.[1]

Solubility of this compound

The solubility of this compound is a critical factor in its application in various experimental settings. While comprehensive quantitative solubility data across a wide range of solvents is not extensively documented in publicly available literature, a consistent qualitative profile has been established. BMB, a solid at room temperature, generally exhibits good solubility in polar aprotic solvents.

Data Presentation: Solubility of this compound

SolventTypeSolubilityConcentration/Notes
Dimethylformamide (DMF)Polar AproticSoluble[1][2]A stock solution of 5 mg/mL can be prepared.
Dimethyl sulfoxide (B87167) (DMSO)Polar AproticSoluble[1][2]A stock solution of 5 mg/mL can be prepared.
WaterPolar ProticInsoluble[1][2]BMB has low aqueous solubility.
ChloroformNon-polarSolubleQualitative observation.
AcetonePolar AproticVariableSolubility of similar bismaleimide (B1667444) monomers has been noted.
TolueneNon-polarVariableSolubility of similar bismaleimide monomers has been noted.

It is important to note that for many bismaleimide compounds, solubility is dependent on the specific structure of the spacer between the maleimide groups.[3][4] For practical applications, stock solutions are often prepared in DMF or DMSO.

Experimental Protocols

The following section details a standard methodology for the use of this compound in protein crosslinking experiments.

Preparation of a this compound Stock Solution

Objective: To prepare a stock solution of BMB for use in crosslinking reactions.

Materials:

  • This compound (BMB)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Weigh out 2.5 mg of this compound.

  • Add 0.5 mL of anhydrous DMSO or DMF to the BMB.

  • Vortex the mixture thoroughly until the BMB is completely dissolved. This results in a 5 mg/mL stock solution.

  • Store the stock solution in a tightly sealed container at -20°C, protected from moisture.

Protein Crosslinking using this compound

Objective: To covalently crosslink sulfhydryl-containing proteins.

Materials:

  • Protein sample in a suitable buffer (e.g., PBS, pH 7.2)

  • This compound (BMB) stock solution (5 mg/mL in DMSO or DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Reaction tubes

Procedure:

  • Protein Preparation: Ensure the protein sample is in a buffer free of primary amines and at a pH between 6.5 and 7.5 for optimal maleimide reactivity. The protein concentration should be optimized for the specific application.

  • Crosslinking Reaction: Add the BMB stock solution to the protein solution to achieve the desired final concentration. A molar excess of BMB over the protein is typically used. The final concentration of the organic solvent (DMSO or DMF) should be kept low (typically <10% v/v) to minimize its effect on protein structure and function.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes, or at 4°C for 2 hours to overnight. The optimal incubation time and temperature should be determined empirically.

  • Quenching: Stop the crosslinking reaction by adding a quenching solution to a final concentration of 20-50 mM. The quenching agent will react with any unreacted BMB. Incubate for an additional 15 minutes at room temperature.

  • Analysis: The crosslinked protein sample can then be analyzed by methods such as SDS-PAGE, western blotting, or mass spectrometry to confirm crosslinking.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a protein crosslinking experiment using this compound.

G cluster_prep Preparation cluster_reaction Crosslinking Reaction cluster_post_reaction Post-Reaction prep_bmb Prepare BMB Stock Solution (5 mg/mL in DMSO/DMF) add_bmb Add BMB to Protein Solution prep_bmb->add_bmb prep_protein Prepare Protein Sample (in appropriate buffer, pH 6.5-7.5) prep_protein->add_bmb incubate Incubate (RT for 30-60 min or 4°C for 2-16h) add_bmb->incubate quench Quench Reaction (e.g., with Tris or Glycine) incubate->quench analysis Analyze Crosslinked Products (SDS-PAGE, MS, etc.) quench->analysis

Caption: Workflow for Protein Crosslinking with this compound.

This guide serves as a foundational resource for the use of this compound. Researchers are encouraged to optimize these protocols for their specific experimental systems.

References

A Technical Guide to the Homobifunctional Nature of 1,4-Bis-maleimidobutane (BMB) for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of 1,4-Bis-maleimidobutane (BMB), a homobifunctional crosslinking agent. BMB's unique properties make it an invaluable tool for elucidating protein structure, stabilizing protein-protein interactions, and developing novel bioconjugates. This document provides detailed experimental protocols, quantitative data, and visual diagrams to empower researchers in their scientific endeavors.

Introduction to this compound (BMB)

This compound is a chemical reagent characterized by two maleimide (B117702) functional groups located at either end of a four-carbon aliphatic spacer.[1] This symmetrical architecture defines it as a homobifunctional crosslinker, meaning it possesses two identical reactive groups.[2][3] The maleimide groups exhibit high specificity for sulfhydryl (thiol) groups, which are present in the amino acid cysteine within proteins and peptides.[1][4] This specificity allows for the targeted covalent linkage of molecules containing sulfhydryl residues.

The core utility of BMB lies in its ability to form stable, non-cleavable thioether bonds with sulfhydryl groups under mild reaction conditions.[2][5] This reaction is highly efficient and selective within a pH range of 6.5-7.5.[5][6] Consequently, BMB is extensively used to crosslink two different thiol-containing molecules or to create intramolecular crosslinks between two cysteine residues within the same protein.[2][4] These applications are crucial for studying and stabilizing the tertiary and quaternary structures of proteins.[2][4]

Physicochemical and Reaction Properties of BMB

The efficacy of BMB as a crosslinker is rooted in its distinct physicochemical properties and reaction kinetics. A summary of these key parameters is provided in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Synonyms BMB, N,N'-(Tetramethylene)dimaleimide[5]
CAS Number 28537-70-4[1][5]
Molecular Formula C₁₂H₁₂N₂O₄[1][2][5]
Molecular Weight 248.23 g/mol [1][5][7]
Appearance White to off-white powder/crystalline solid[1][5]
Melting Point 196-200 °C[5]
Spacer Arm Length 10.9 Å[1][8]
Solubility Soluble in DMF, DMSO; Insoluble in water[1][6]

Table 2: Optimal Reaction Conditions for BMB Crosslinking

ParameterOptimal Range/ConditionNotesReference(s)
pH 6.5 - 7.5The reaction is highly specific for thiols in this range. Above pH 7.5, reactivity towards primary amines increases, and hydrolysis of the maleimide group can occur.[5][6][8][9]
Reaction Time 1-2 hours at room temperature or overnight at 4°CThe reaction rate can be controlled by temperature.[6]
Molar Ratio (BMB:Protein) 2 to 3-fold molar excess of BMB over the sulfhydryl-containing proteinEmpirical testing is recommended to determine the optimal ratio for a specific application.[5]
Quenching Reagents Cysteine, DTT, or other thiol-containing reagentsUsed to stop the crosslinking reaction by consuming unreacted maleimide groups.[5]

Table 3: Comparative Spacer Arm Lengths of Bismaleimide Crosslinkers

CrosslinkerAbbreviationSpacer Arm Length (Å)Reference(s)
Bis(maleimido)ethaneBMOE8.0[5]
1,4-Bis(maleimido)butane BMB 10.9 [5][8]
Bis(maleimido)hexaneBMH13.0[5]

Reaction Mechanism

The primary reaction mechanism for BMB in bioconjugation is a Michael addition between the maleimide groups and thiol groups.[1] This reaction is highly specific and proceeds efficiently under physiological conditions.

Reaction_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_product Product BMB This compound (BMB) (Two Maleimide Groups) Reaction Michael Addition (pH 6.5-7.5) BMB->Reaction Thiol1 Protein/Peptide 1 with Sulfhydryl Group (-SH) Thiol1->Reaction Thiol2 Protein/Peptide 2 with Sulfhydryl Group (-SH) Thiol2->Reaction Crosslinked_Product Stable Thioether Bond (Crosslinked Proteins/Peptides) Reaction->Crosslinked_Product

Caption: Reaction mechanism of BMB with sulfhydryl groups.

Experimental Protocols

General Protein Crosslinking using BMB

This protocol provides a general procedure for crosslinking proteins in solution using BMB.[5]

Materials:

  • Purified protein(s) with free sulfhydryl groups

  • This compound (BMB)

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or other non-amine, non-thiol containing buffer, pH 6.5-7.5

  • Quenching Solution: 1 M Dithiothreitol (DTT) or 1 M Cysteine

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: Dissolve the protein(s) to be crosslinked in the Conjugation Buffer at a concentration of 0.1-5 mg/mL. If the protein contains disulfides that need to be reduced to free sulfhydryls, treat with a reducing agent like TCEP and subsequently remove the reducing agent.

  • BMB Stock Solution Preparation: Immediately before use, dissolve BMB in DMSO or DMF to prepare a 10 mM stock solution.

  • Crosslinking Reaction: Add a 2 to 3-fold molar excess of the BMB stock solution to the protein solution. For example, for a 1 mL protein solution at a concentration of 100 µM, add 20-30 µL of the 10 mM BMB stock solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess BMB and quenching reagent by desalting or dialysis against an appropriate buffer.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other relevant techniques.

Analysis of Crosslinked Products

SDS-PAGE Analysis:

  • Prepare samples of the un-crosslinked protein, the crosslinked reaction mixture, and the quenched reaction mixture.

  • Run the samples on a suitable polyacrylamide gel (e.g., 4-15% Tris-glycine).

  • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).

  • Crosslinked products will appear as higher molecular weight bands compared to the un-crosslinked protein.

Mass Spectrometry Analysis: For more detailed analysis, the crosslinked protein bands can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry to identify the crosslinked peptides and the specific cysteine residues involved in the crosslink.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Protein Crosslinking

The following diagram illustrates the typical workflow for a protein crosslinking experiment using BMB.

Experimental_Workflow start Start: Purified Protein(s) in appropriate buffer prepare_bmb Prepare fresh BMB stock solution in DMSO/DMF start->prepare_bmb crosslinking Add BMB to protein solution (2-3 fold molar excess) start->crosslinking prepare_bmb->crosslinking incubation Incubate (1-2h at RT or overnight at 4°C) crosslinking->incubation quenching Quench reaction with thiol-containing reagent incubation->quenching purification Purify crosslinked product (desalting/dialysis) quenching->purification analysis Analyze by SDS-PAGE and/or Mass Spectrometry purification->analysis end End: Characterized Crosslinked Product analysis->end

Caption: A typical experimental workflow for BMB crosslinking.

Probing Protein Structure with Bismaleimide Crosslinkers

The use of homobifunctional crosslinkers with varying spacer arm lengths, such as BMOE, BMB, and BMH, can provide valuable information about the spatial arrangement of cysteine residues within a protein or protein complex.

Spacer_Arm_Concept cluster_protein Protein Structure cluster_crosslinkers Bismaleimide Crosslinkers P1 Cys P2 Cys P3 Cys BMOE BMOE (8.0 Å) BMOE->P1 Too short BMB BMB (10.9 Å) BMB->P2 Crosslinks BMH BMH (13.0 Å) BMH->P3 Crosslinks

Caption: Using crosslinkers to probe protein structure.

Conclusion

This compound is a versatile and powerful tool for researchers in various fields, including biochemistry, molecular biology, and drug development. Its homobifunctional nature, coupled with its high specificity for sulfhydryl groups, enables the precise and stable crosslinking of proteins and other biomolecules. By understanding the principles outlined in this guide and adhering to the detailed protocols, researchers can effectively utilize BMB to gain deeper insights into protein structure and function, and to engineer novel bioconjugates with therapeutic and diagnostic potential.

References

An In-depth Technical Guide to 1,4-Bis-maleimidobutane (BMB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis-maleimidobutane (BMB) is a homobifunctional crosslinking agent widely utilized in bioconjugation and polymer chemistry. Its structure features two maleimide (B117702) functional groups at either end of a four-carbon aliphatic spacer. This configuration allows BMB to form stable covalent bonds with sulfhydryl (thiol) groups, which are present in cysteine residues of proteins and peptides. The specificity of the maleimide-thiol reaction, occurring under mild pH conditions, makes BMB an invaluable tool for researchers in drug development, diagnostics, and material science. This guide provides a comprehensive overview of BMB, including its chemical properties, synthesis, and detailed experimental protocols for its application.

Core Data Presentation

The physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
CAS Number 28537-70-4[1][2][3][4]
Molecular Formula C₁₂H₁₂N₂O₄[1][2][3][4]
Molecular Weight 248.23 g/mol [1][2]
Appearance White to off-white crystalline solid[1][4]
Melting Point 196-200 °C[4]
Spacer Arm Length 10.9 Å[1]
Solubility Soluble in DMF, DMSO; Insoluble in water[1]
Purity >98.0%[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the reaction of 1,4-diaminobutane (B46682) with two equivalents of maleic anhydride (B1165640) to form an N-substituted maleamic acid. The subsequent step is a dehydration reaction, often facilitated by a catalyst, which results in the formation of the two stable five-membered maleimide rings.[1]

Synthesis_of_BMB cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Final Product diaminobutane 1,4-Diaminobutane maleamic_acid N,N'-(Butane-1,4-diyl)bis(maleamic acid) diaminobutane->maleamic_acid + Maleic Anhydride maleic_anhydride Maleic Anhydride (2 equiv.) maleic_anhydride->maleamic_acid bmb This compound (BMB) maleamic_acid->bmb Dehydration

Fig. 1: Synthesis pathway of this compound.

Experimental Protocols

Protein Crosslinking with this compound

This protocol provides a general procedure for crosslinking sulfhydryl-containing proteins using BMB. The optimal conditions may vary depending on the specific proteins and desired outcome.

Materials:

  • This compound (BMB)

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer at pH 6.5-7.5. Examples include MES, HEPES, or MOPS.

  • Quenching Solution: A solution of a thiol-containing compound such as cysteine, DTT, or 2-mercaptoethanol (B42355) in the conjugation buffer.

  • Protein(s) to be crosslinked, containing free sulfhydryl groups.

Procedure:

  • Preparation of Crosslinker Stock Solution: Dissolve BMB in DMSO or DMF to a final concentration of 10-20 mM. Gentle heating and sonication can aid in dissolution.

  • Protein Preparation: Dissolve the protein(s) in the conjugation buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Crosslinking Reaction: Add the BMB stock solution to the protein solution to achieve the desired final concentration. A 2- to 3-fold molar excess of the crosslinker over the protein is a common starting point. The final concentration of the organic solvent (DMSO or DMF) should ideally not exceed 10-15% to maintain protein solubility.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis: The crosslinked products can be analyzed by techniques such as SDS-PAGE, mass spectrometry, or size-exclusion chromatography.

Protein_Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_bmb Dissolve BMB in DMSO/DMF (Stock Solution) mix Add BMB Stock to Protein Solution prep_bmb->mix prep_protein Dissolve Protein(s) in Conjugation Buffer (pH 6.5-7.5) prep_protein->mix incubate Incubate (1 hr at RT or 2 hrs at 4°C) mix->incubate quench Add Quenching Solution (e.g., Cysteine) incubate->quench analyze Analyze Products (e.g., SDS-PAGE, MS) quench->analyze

Fig. 2: Experimental workflow for protein crosslinking using BMB.
Application in Studying Protein-Protein Interactions

BMB is a valuable tool for studying protein-protein interactions by providing distance constraints between interacting partners. By introducing cysteine residues at specific sites on two proteins of interest, BMB can be used to determine if these sites are in close proximity.

The reaction mechanism involves a Michael addition of the thiol group from a cysteine residue to one of the maleimide groups of BMB, forming a stable thioether bond. The second maleimide group can then react with another cysteine residue on the same or a different protein.

BMB_Crosslinking_Mechanism cluster_reactants Reactants cluster_product Product Protein1_SH Protein 1 with Sulfhydryl Group (-SH) Crosslinked_Complex Crosslinked Protein Complex Protein1_SH->Crosslinked_Complex Michael Addition BMB This compound (BMB) BMB->Crosslinked_Complex Protein2_SH Protein 2 with Sulfhydryl Group (-SH) Protein2_SH->Crosslinked_Complex Michael Addition

Fig. 3: Reaction of BMB with sulfhydryl groups on proteins.

Applications in Drug Development and Beyond

  • Antibody-Drug Conjugates (ADCs): BMB can be used to link cytotoxic drugs to antibodies for targeted cancer therapy.[1] The stable thioether bond ensures that the drug remains attached to the antibody until it reaches the target cell.

  • Hydrogel Formation: BMB is used as a crosslinker in the synthesis of hydrogels from thiol-containing polymers like thiolated hyaluronic acid or polyethylene (B3416737) glycol (PEG).[1] These hydrogels have applications in drug delivery and tissue engineering.

  • Structural Biology: By using BMB in combination with other bismaleimide (B1667444) crosslinkers of varying lengths, researchers can map the distances between specific residues in protein complexes, providing insights into their three-dimensional structure.

  • Advanced Materials: In polymer chemistry, BMB serves as a crosslinking agent to enhance the mechanical properties and thermal stability of materials such as elastomers and advanced composites.[1]

Conclusion

This compound is a versatile and efficient homobifunctional crosslinker with significant applications in life sciences and materials science. Its specificity for sulfhydryl groups and the stability of the resulting thioether linkage make it an indispensable tool for protein conjugation, studying protein-protein interactions, and developing novel biomaterials and therapeutic agents. The protocols and data presented in this guide offer a solid foundation for researchers and professionals to effectively utilize BMB in their work.

References

Stability of 1,4-Bis-maleimidobutane Under Diverse pH Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of 1,4-Bis-maleimidobutane (BMB), a homobifunctional crosslinking agent, under various pH conditions. Understanding the pH-dependent behavior of BMB is critical for its effective use in bioconjugation, drug delivery, and materials science, ensuring the integrity of the crosslinker and the stability of the resulting conjugates.

Core Principles of BMB Stability

This compound is a sulfhydryl-reactive crosslinker that contains two maleimide (B117702) groups at either end of a four-carbon spacer.[1][2] The reactivity and stability of these maleimide groups are highly dependent on the pH of the surrounding environment. The primary reaction of maleimides is a Michael addition with thiol groups (from cysteine residues in proteins and peptides) to form a stable thioether bond.[2][3] However, the maleimide ring itself is susceptible to hydrolysis, particularly at neutral to alkaline pH, which results in ring-opening and renders the molecule inactive for conjugation.[4][5]

The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][3][4][6] Within this window, the reaction is highly chemoselective for thiols.[3][6] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[4][6] Below pH 6.5, the rate of the conjugation reaction slows as the thiol group is less likely to be in its more reactive thiolate anion form.[4] Conversely, at pH values above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and can also react with primary amines, such as the side chain of lysine (B10760008) residues.[6]

For short-term storage of aqueous solutions of maleimide-functionalized molecules, a slightly acidic pH of 6.0-6.5 is recommended to minimize hydrolysis.[4] Long-term storage in aqueous buffers is generally not advised.[4] Instead, fresh solutions should be prepared in an anhydrous solvent like DMSO or DMF immediately before use.[4]

Interestingly, after the maleimide-thiol conjugation has occurred, the resulting thiosuccinimide linkage can be unstable under certain conditions, potentially leading to a retro-Michael reaction.[3][7][8] However, hydrolysis of the thiosuccinimide ring can occur, which paradoxically stabilizes the conjugate by preventing this reversal.[7][8]

Quantitative Stability Data

While specific kinetic data for the hydrolysis of this compound is not extensively available in the public domain, the stability of the maleimide group is well-characterized. The following table summarizes the general stability and reactivity of maleimides under different pH conditions.

pH RangeConditionEffect on Maleimide GroupReaction Kinetics & Stability
< 6.5AcidicMaleimide ring is relatively stable against hydrolysis.Thiol-maleimide conjugation rate is slow. The maleimide-thiol adduct, once formed, is stable.[9]
6.5 - 7.5NeutralOptimal for thiol reactivity with minimal hydrolysis.This is the ideal pH range for efficient and specific maleimide-thiol conjugation.[1][3][4][6]
> 7.5AlkalineIncreased rate of maleimide ring hydrolysis.Side reactions with primary amines become more prevalent.[6] The maleimide-thiol adduct may undergo retro-Michael reaction.[3][7]

Experimental Protocol: Assessing BMB Stability via HPLC

This protocol outlines a general method for quantifying the stability of this compound at different pH values using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the rate of BMB hydrolysis at various pH levels by monitoring the decrease in the concentration of intact BMB over time.

Materials:

  • This compound (BMB)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • A series of buffers with different pH values (e.g., pH 5.0, 7.4, 9.0)

  • Reverse-phase HPLC column (e.g., C18)

  • HPLC system with a UV detector

  • Mobile phase (e.g., acetonitrile/water gradient)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of BMB in anhydrous DMSO.

  • Reaction Setup: For each pH to be tested, add a small aliquot of the BMB stock solution to the corresponding buffer to achieve a known final concentration.

  • Incubation: Incubate the BMB-buffer solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.

  • Quenching (Optional): If necessary, quench the hydrolysis reaction by adding an equal volume of a low pH mobile phase component (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • HPLC Analysis: Inject the samples onto the HPLC system. Monitor the elution profile at a wavelength where BMB absorbs (typically around 300 nm).

  • Data Analysis: Quantify the peak area of the intact BMB at each time point. Plot the concentration of intact BMB versus time for each pH. Determine the half-life (t½) of BMB at each pH by fitting the data to a first-order decay model.

Visualization of pH-Dependent Reactions

The following diagrams illustrate the key chemical pathways involving BMB under different pH conditions and a typical experimental workflow for stability assessment.

cluster_acidic Acidic Conditions (pH < 6.5) cluster_neutral Neutral Conditions (pH 6.5 - 7.5) cluster_alkaline Alkaline Conditions (pH > 7.5) BMB_acid Intact BMB Stable Stable Maleimide Rings BMB_acid->Stable Minimal Hydrolysis BMB_neutral Intact BMB Conjugate Thioether Conjugate BMB_neutral->Conjugate Michael Addition (Optimal) Thiol Thiol (-SH) Thiol->Conjugate BMB_alkaline Intact BMB Hydrolyzed Hydrolyzed BMB (Inactive) BMB_alkaline->Hydrolyzed Ring-Opening Hydrolysis Amine_reaction Reaction with Amines BMB_alkaline->Amine_reaction Side Reaction

Caption: pH-dependent reaction pathways of this compound.

cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_analysis Analysis prep_bmb Prepare BMB Stock in DMSO mix Mix BMB with each Buffer prep_bmb->mix prep_buffers Prepare Buffers (pH 5.0, 7.4, 9.0) prep_buffers->mix incubate Incubate at Constant Temp. mix->incubate sample Sample at Time Points incubate->sample hplc Analyze via HPLC-UV sample->hplc data Quantify Peak Area & Calculate Half-life hplc->data

Caption: Experimental workflow for assessing BMB stability.

References

Methodological & Application

Application Notes and Protocols for Protein Crosslinking using 1,4-Bis-maleimidobutane (BMB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis-maleimidobutane (BMB) is a homobifunctional crosslinking agent widely used in biological research to study protein-protein interactions, protein structure, and for the development of bioconjugates.[1] BMB contains two maleimide (B117702) functional groups at either end of a 4-carbon spacer arm, which have a high specificity for sulfhydryl (-SH) groups found in the side chains of cysteine residues.[1][2] The reaction between the maleimide groups and sulfhydryls occurs at a neutral pH range (6.5-7.5) and results in the formation of a stable, non-cleavable thioether bond.[2][3] At a pH of 7, the maleimide group is approximately 1,000 times more reactive towards a free sulfhydryl group than to an amine.[3] This high specificity makes BMB an invaluable tool for targeted crosslinking of proteins containing accessible cysteine residues. The relatively short spacer arm of BMB (10.9 Å) makes it particularly useful for identifying and stabilizing interactions between proteins that are in close proximity.[3]

Applications of BMB in research and drug development are diverse and include:

  • Structural Biology: Stabilizing weak or transient protein-protein interactions to facilitate their structural analysis.[1]

  • Protein Labeling: Attaching fluorescent probes or other reporter tags to proteins for use in imaging studies and various diagnostic assays.[1]

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.[1]

  • Biosensor Development: Immobilizing proteins onto surfaces for the creation of biosensors and other diagnostic platforms.[1]

Chemical Reaction and Mechanism

The crosslinking reaction with BMB is a two-step Michael addition. The first maleimide group reacts with a sulfhydryl group on one protein, and the second maleimide group reacts with a sulfhydryl group on another protein (or within the same protein for intramolecular crosslinking), forming stable thioether linkages.

BMB This compound (BMB) Crosslinked_Protein Crosslinked Protein Complex BMB->Crosslinked_Protein + Protein1 Protein 1 (with Cys-SH) Protein1->Crosslinked_Protein + Protein2 Protein 2 (with Cys-SH) Protein2->Crosslinked_Protein +

Caption: Chemical reaction of BMB with two sulfhydryl-containing proteins.

Quantitative Data Summary

While the optimal conditions for crosslinking are highly dependent on the specific proteins involved, the following table summarizes generally recommended parameters for using this compound. Empirical testing is crucial to determine the optimal conditions for each specific experiment.[3]

ParameterRecommended Range/ValueNotes
BMB to Protein Molar Ratio 2:1 to 20:1 (Crosslinker:Protein)A 2- to 3-fold molar excess over the amount of sulfhydryl-containing protein is often sufficient.[3] Higher ratios may be needed for complex mixtures or less reactive cysteines, but can increase the risk of aggregation.
Protein Concentration 0.1 - 5 mg/mLThe optimal concentration depends on the protein's molecular weight and solubility. A starting concentration of 0.1 mM is a good general guideline.[3]
Reaction Buffer Phosphate, HEPES, MOPS, or Bicarbonate/Carbonate buffersAvoid buffers containing primary amines (e.g., Tris) or sulfhydryls (e.g., DTT, 2-mercaptoethanol) as they will compete with the reaction.
pH 6.5 - 7.5This pH range favors the specific reaction with sulfhydryl groups.[3] Above pH 7.5, reactivity towards primary amines and hydrolysis of the maleimide group can occur.[3]
Reaction Time 30 minutes to 2 hoursIncubation for 1 hour at room temperature or 2 hours at 4°C is a common starting point.[3] Longer incubation times can be explored but may lead to increased non-specific reactions or protein degradation.
Reaction Temperature 4°C to 25°C (Room Temperature)Lower temperatures can be used to slow down the reaction and may be beneficial for sensitive proteins.[3]
Quenching Reagent DTT, 2-Mercaptoethanol, Cysteine, or other free thiolsAdd a final concentration of 10-50 mM to stop the reaction by consuming unreacted maleimide groups.[3]

Experimental Protocol

This protocol provides a general procedure for crosslinking two proteins in solution using this compound.

Materials:

  • Purified proteins with free sulfhydryl groups

  • This compound (BMB)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 7.2)

  • Quenching Solution (e.g., 1 M DTT, 1 M 2-mercaptoethanol, or 1 M cysteine in conjugation buffer)

  • Desalting columns or dialysis equipment

Procedure:

  • Preparation of Proteins:

    • Dissolve the protein(s) to be crosslinked in the conjugation buffer to a final concentration of 0.1-5 mg/mL.

    • If the proteins have disulfide bonds that need to be reduced to generate free sulfhydryls, treat with a reducing agent like DTT or TCEP. It is critical to remove the reducing agent before adding BMB, which can be done using a desalting column or dialysis.

  • Preparation of BMB Stock Solution:

    • Immediately before use, dissolve BMB in anhydrous DMSO or DMF to a concentration of 1-10 mM. BMB has low aqueous solubility, so preparing a concentrated stock in an organic solvent is necessary.

  • Crosslinking Reaction:

    • Add the BMB stock solution to the protein solution to achieve the desired final molar excess of the crosslinker. A 2- to 20-fold molar excess is a good starting point. The final concentration of the organic solvent should ideally not exceed 10-15% to avoid protein denaturation.[3]

    • Mix the reaction solution gently and incubate for 1 hour at room temperature or for 2 hours at 4°C.[3] The reaction mixture may appear cloudy initially due to the low aqueous solubility of BMB, but it should become clearer as the reaction proceeds.[3]

  • Quenching the Reaction:

    • To stop the crosslinking reaction, add the quenching solution to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature.[3]

  • Removal of Excess Reagents:

    • Remove excess BMB and quenching reagent by desalting or dialysis against an appropriate buffer for downstream applications.

  • Analysis of Crosslinked Products:

    • Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species. The crosslinked proteins will migrate slower than the non-crosslinked monomers.

    • Further analysis can be performed using techniques like mass spectrometry to identify the crosslinked peptides and map the interaction sites.

Experimental Workflow Diagram

start Start prepare_protein Prepare Protein Solution (0.1-5 mg/mL in amine-free buffer) start->prepare_protein crosslink Add BMB to Protein (2-20x molar excess) Incubate 1h at RT or 2h at 4°C prepare_protein->crosslink prepare_bmb Prepare BMB Stock Solution (1-10 mM in DMSO/DMF) prepare_bmb->crosslink quench Quench Reaction (10-50 mM DTT or Cysteine) crosslink->quench purify Remove Excess Reagents (Desalting/Dialysis) quench->purify analyze Analyze Crosslinked Products (SDS-PAGE, Mass Spectrometry) purify->analyze end End analyze->end

References

Application Notes and Protocols for the Use of 1,4-Bis-maleimidobutane in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. The linker technology used to attach the drug to the antibody is a critical component influencing the ADC's stability, efficacy, and safety profile. 1,4-Bis-maleimidobutane (BMB) is a homobifunctional crosslinker that provides a stable, non-cleavable thioether bond upon reaction with free sulfhydryl groups.[1][2] This application note provides detailed protocols and illustrative data for the development of an ADC using BMB as a linker, targeting a hypothetical antigen, "Cancer-Specific Antigen X" (CSAX), expressed on the surface of the "CaX-1" cancer cell line.

Note: The quantitative data presented in this document is for illustrative purposes to demonstrate methodology and data presentation. Actual results will vary depending on the specific antibody, drug payload, and experimental conditions.

Chemical Structure and Properties of this compound (BMB)

  • Chemical Name: this compound

  • CAS Number: 28537-70-4[2]

  • Molecular Weight: 248.23 g/mol [2]

  • Spacer Arm Length: 10.9 Å[1]

  • Reactive Groups: Two maleimide (B117702) groups that react specifically with sulfhydryl groups (-SH) at pH 6.5-7.5 to form stable thioether bonds.[1]

Principle of BMB in ADC Development

The development of an ADC using BMB involves a three-step process:

  • Antibody Modification: The interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free sulfhydryl groups. This step is critical for controlling the subsequent drug-to-antibody ratio (DAR).

  • Drug-Linker Synthesis: The BMB linker is first reacted with a drug molecule that has a suitable reactive group (e.g., a thiol) to form a drug-linker intermediate.

  • Conjugation: The maleimide group of the drug-linker intermediate is then reacted with the free sulfhydryl groups on the reduced antibody to form the final ADC.

Alternatively, the antibody can be reacted with BMB first, followed by the addition of a thiol-containing drug. However, the pre-formation of a drug-linker complex is often preferred to minimize antibody cross-linking.

Experimental Protocols

Part 1: Partial Reduction of the Monoclonal Antibody

This protocol describes the partial reduction of a monoclonal antibody (mAb) against CSAX to generate a controlled number of free sulfhydryl groups.

Materials:

  • Anti-CSAX monoclonal antibody (e.g., 10 mg/mL in PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Reduction Buffer (e.g., Phosphate Buffered Saline with 5 mM EDTA, pH 7.2)

  • Desalting columns (e.g., Sephadex G-25)

  • Ellman's Reagent (5,5'-dithio-bis(2-nitrobenzoic acid)) for sulfhydryl group quantification

Procedure:

  • Antibody Preparation: Prepare the anti-CSAX mAb at a concentration of 5 mg/mL in ice-cold Reduction Buffer.

  • TCEP Addition: Prepare a fresh stock solution of TCEP (10 mM) in Reduction Buffer. To achieve a target DAR of approximately 4, add a 2.5-fold molar excess of TCEP to the antibody solution. The exact molar excess should be optimized for each antibody.

  • Incubation: Incubate the reaction mixture at 37°C for 90 minutes with gentle agitation.

  • Purification: Immediately after incubation, remove excess TCEP using a pre-equilibrated desalting column with Reduction Buffer.

  • Sulfhydryl Quantification: Determine the concentration of free sulfhydryl groups using Ellman's Reagent according to the manufacturer's protocol. The number of thiols per antibody can be calculated to estimate the potential DAR.

Part 2: Synthesis of the Drug-BMB Intermediate

This protocol describes the synthesis of a hypothetical drug-BMB intermediate. The drug, "Toxin-SH," contains a free sulfhydryl group for reaction with one of the maleimide groups of BMB.

Materials:

  • This compound (BMB)

  • "Toxin-SH" (a hypothetical cytotoxic drug with a thiol group)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.0)

Procedure:

  • Dissolution: Dissolve BMB in DMF to a final concentration of 10 mM. Dissolve "Toxin-SH" in Reaction Buffer to a final concentration of 5 mM.

  • Reaction: Add a 2-fold molar excess of the BMB solution to the "Toxin-SH" solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring, protected from light.

  • Reaction Monitoring: Monitor the progress of the reaction by LC-MS to confirm the formation of the Drug-BMB intermediate.

  • Purification: Purify the Drug-BMB intermediate using reverse-phase HPLC.

Part 3: Conjugation of the Drug-BMB Intermediate to the Reduced Antibody

This protocol describes the final conjugation step to produce the ADC.

Materials:

  • Partially reduced anti-CSAX mAb (from Part 1)

  • Purified Drug-BMB intermediate (from Part 2)

  • Conjugation Buffer (e.g., PBS with 5 mM EDTA, pH 7.2)

  • Quenching Solution (e.g., 1 M N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Conjugation Reaction: To the solution of the partially reduced anti-CSAX mAb, add a 1.5-fold molar excess of the Drug-BMB intermediate per available sulfhydryl group.

  • Incubation: Incubate the reaction for 1 hour at 4°C with gentle mixing.

  • Quenching: Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine over the initial amount of Drug-BMB intermediate. Incubate for 20 minutes at 4°C.

  • Purification: Purify the resulting ADC from unconjugated drug-linker and other small molecules using SEC. The ADC can be further purified to isolate specific DAR species using Hydrophobic Interaction Chromatography (HIC).[3]

Characterization of the BMB-linked ADC

Drug-to-Antibody Ratio (DAR) Determination

The average DAR is a critical quality attribute of an ADC.[] It can be determined using several methods:

  • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the drug, the concentrations of the antibody and the drug can be determined, and the DAR calculated.[5]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules. The peak areas of the different DAR species can be used to calculate the average DAR.[5]

  • Mass Spectrometry (MS): Intact mass analysis of the ADC can resolve species with different numbers of conjugated drugs, allowing for precise DAR determination.[]

Table 1: Illustrative Drug-to-Antibody Ratio (DAR) Characterization of Anti-CSAX-BMB-Toxin ADC

Characterization MethodResult
UV-Vis Spectroscopy Average DAR = 3.8
HIC-HPLC DAR 0: 5%DAR 2: 20%DAR 4: 65%DAR 6: 10%Average DAR = 3.9
Intact Mass Spectrometry Predominant species observed correspond to DAR 4.
In Vitro Cytotoxicity Assay

The potency of the ADC is assessed by determining its half-maximal inhibitory concentration (IC50) on target and non-target cell lines.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed CaX-1 (CSAX-positive) and a CSAX-negative control cell line in 96-well plates at a density of 5,000 cells/well and allow to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the anti-CSAX-BMB-Toxin ADC, a non-targeting control ADC, and the free "Toxin-SH" drug. Treat the cells for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • IC50 Calculation: Plot the cell viability against the logarithm of the concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Table 2: Illustrative In Vitro Cytotoxicity of Anti-CSAX-BMB-Toxin ADC

CompoundCell LineCSAX ExpressionIC50 (nM)
Anti-CSAX-BMB-Toxin ADC CaX-1Positive1.5
Control Cell LineNegative> 1000
Non-targeting Control ADC CaX-1Positive> 1000
"Toxin-SH" (Free Drug) CaX-1Positive0.1
Control Cell LineNegative0.1
In Vivo Efficacy Study

The anti-tumor activity of the ADC is evaluated in a xenograft mouse model.

Protocol: Xenograft Tumor Model

  • Tumor Implantation: Subcutaneously implant CaX-1 cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.

  • Treatment: Randomize mice into treatment groups (e.g., vehicle control, anti-CSAX-BMB-Toxin ADC, non-targeting control ADC). Administer the treatments intravenously (e.g., once weekly for 3 weeks).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study. Calculate tumor growth inhibition (TGI).

Table 3: Illustrative In Vivo Efficacy of Anti-CSAX-BMB-Toxin ADC in a CaX-1 Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (TGI) (%) at Day 21Body Weight Change (%)
Vehicle Control -0+2
Anti-CSAX-BMB-Toxin ADC 195-3
Anti-CSAX-BMB-Toxin ADC 0.378+1
Non-targeting Control ADC 110+2

Visualizations

ADC_Development_Workflow cluster_0 Antibody Preparation cluster_1 Drug-Linker Synthesis cluster_2 ADC Conjugation & Purification mAb Monoclonal Antibody (Anti-CSAX) reduced_mAb Partially Reduced mAb (Free -SH groups) mAb->reduced_mAb Reduction (TCEP) ADC Antibody-Drug Conjugate (Anti-CSAX-BMB-Toxin) reduced_mAb->ADC BMB This compound (BMB) Drug_Linker Drug-BMB Intermediate BMB->Drug_Linker Drug Cytotoxic Drug (Toxin-SH) Drug->Drug_Linker Drug_Linker->ADC purified_ADC Purified ADC ADC->purified_ADC Purification (SEC/HIC)

Caption: Workflow for the development of an ADC using this compound (BMB).

BMB_Conjugation_Mechanism cluster_0 Reaction Mechanism Antibody_SH Reduced Antibody (-SH) ADC Stable ADC (Thioether Bond) Antibody_SH->ADC + Drug_BMB Drug-BMB (Maleimide) Drug_BMB->ADC pH 6.5-7.5

Caption: Conjugation reaction of a maleimide-activated drug with a reduced antibody.

In_Vivo_Evaluation_Logic cluster_0 Preclinical Evaluation Xenograft CaX-1 Xenograft Model Treatment ADC Administration Xenograft->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Efficacy Tumor Growth Inhibition (TGI) Monitoring->Efficacy

Caption: Logical flow of an in vivo efficacy study for an ADC.

Conclusion

This compound is a valuable homobifunctional crosslinker for the development of stable, non-cleavable ADCs. The protocols outlined in this application note provide a framework for the synthesis, purification, and characterization of BMB-linked ADCs. The illustrative data highlights the key parameters, such as DAR, in vitro potency, and in vivo efficacy, that are essential for evaluating the therapeutic potential of a novel ADC. Successful ADC development requires careful optimization of each step, from antibody reduction to final purification, to ensure a homogeneous and effective therapeutic agent.

References

Application of 1,4-Bis-maleimidobutane in Hydrogel Synthesis for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of hydrogels using 1,4-Bis-maleimidobutane as a crosslinking agent. The focus is on the creation of biocompatible and biodegradable hydrogels suitable for controlled drug delivery applications. The protocols and data presented are based on the principles of thiol-maleimide "click" chemistry, a highly efficient and specific reaction for bioconjugation and polymer network formation.

Introduction

This compound is a homobifunctional crosslinker containing two maleimide (B117702) groups. These maleimide groups react specifically and efficiently with thiol (sulfhydryl) groups via a Michael addition reaction to form stable, covalent thioether bonds. This reaction is highly selective and proceeds rapidly at or near physiological pH and temperature, making it an ideal method for in situ hydrogel formation for biomedical applications. The resulting hydrogels are biocompatible and can be designed to be biodegradable, offering significant potential for the sustained and targeted delivery of therapeutic agents.

Core Principles: Thiol-Maleimide Michael Addition

The formation of hydrogels using this compound relies on the Michael addition reaction between the maleimide groups of the crosslinker and thiol groups present on a polymer backbone. This reaction is a type of "click" chemistry, characterized by its high yield, specificity, and mild reaction conditions.[1]

The general reaction scheme involves the nucleophilic attack of a thiolate anion on the electron-deficient double bond of the maleimide ring. This process is most efficient at neutral to slightly basic pH, where a sufficient concentration of the reactive thiolate anion is present.[1]

Applications in Drug Delivery

Hydrogels synthesized with this compound are particularly well-suited for drug delivery due to several key features:

  • In Situ Formation: The rapid and biocompatible nature of the thiol-maleimide reaction allows for the injectable delivery of precursor solutions that form a hydrogel depot directly at the target site.[2][3] This minimally invasive approach can improve patient compliance and therapeutic efficacy.

  • Controlled Release: The crosslinking density of the hydrogel, which can be controlled by the stoichiometry of the reactants, dictates the mesh size of the polymer network. This, in turn, influences the diffusion rate of encapsulated drugs, allowing for tunable and sustained release profiles.[4]

  • Biocompatibility: The use of biocompatible polymers such as polyethylene (B3416737) glycol (PEG) or hyaluronic acid (HA) as the backbone, combined with the mild crosslinking chemistry, results in hydrogels with low immunogenicity and cytotoxicity.[5][6]

  • Biodegradability: By incorporating biodegradable linkages into the polymer backbone or using biodegradable polymers, the hydrogel can be designed to degrade over time, releasing its payload and being cleared from the body.[1]

Experimental Protocols

The following protocols are adapted from established methods for thiol-maleimide hydrogel synthesis and provide a framework for the preparation and characterization of hydrogels crosslinked with this compound.

Protocol 1: Synthesis of a Thiol-Functionalized Polymer (4-Arm PEG-Thiol)

This protocol describes the synthesis of a 4-arm polyethylene glycol (PEG) with terminal thiol groups, which will serve as the polymer backbone for the hydrogel.

Materials:

  • 4-Arm PEG-OH (10 kDa)

  • Tosyl chloride (TsCl)

  • Triethylamine (TEA)

  • Sodium hydrosulfide (B80085) (NaSH)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Hydrochloric acid (HCl)

  • Dialysis tubing (3.5 kDa MWCO)

Procedure:

  • Tosylation of 4-Arm PEG-OH:

    • Dissolve 4-Arm PEG-OH (1 equivalent) in anhydrous DCM.

    • Add TEA (1.2 equivalents per hydroxyl group) to the solution and stir.

    • Slowly add a solution of TsCl (1.2 equivalents per hydroxyl group) in anhydrous DCM to the PEG solution.

    • Allow the reaction to proceed overnight at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Filter the reaction mixture to remove triethylammonium (B8662869) chloride salt.

    • Concentrate the filtrate by rotary evaporation.

    • Precipitate the product by adding the concentrated solution to cold diethyl ether.

    • Collect the precipitate by filtration and dry under vacuum. This yields 4-Arm PEG-Tosyl.

  • Thiolation of 4-Arm PEG-Tosyl:

    • Dissolve the 4-Arm PEG-Tosyl in deionized water.

    • Add a large excess of NaSH (e.g., 10 equivalents per tosyl group).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Acidify the solution to pH ~3 with HCl to protonate the thiol groups.

    • Extract the product into DCM.

    • Dry the organic phase with anhydrous MgSO₄, filter, and concentrate by rotary evaporation.

    • Precipitate the product in cold diethyl ether.

    • Collect the precipitate and dry under vacuum to obtain 4-Arm PEG-Thiol (4-Arm PEG-SH).

    • Characterize the final product using ¹H NMR to confirm the presence of thiol groups and the absence of tosyl groups.

Protocol 2: Hydrogel Formation with this compound

This protocol describes the in situ formation of a hydrogel by reacting the synthesized 4-Arm PEG-SH with this compound.

Materials:

  • 4-Arm PEG-SH (from Protocol 1)

  • This compound (BMB)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Therapeutic agent (e.g., a model protein like BSA or a specific drug)

Procedure:

  • Preparation of Precursor Solutions:

    • Prepare a stock solution of 4-Arm PEG-SH in PBS (pH 7.4). For example, a 10% w/v solution.

    • Prepare a stock solution of this compound in PBS (pH 7.4). The concentration should be calculated to achieve a 1:1 molar ratio of thiol groups to maleimide groups.

    • If encapsulating a therapeutic agent, dissolve it in the 4-Arm PEG-SH solution.

  • Hydrogel Formation:

    • In a sterile vial, rapidly mix equal volumes of the 4-Arm PEG-SH solution (containing the therapeutic agent, if applicable) and the this compound solution.

    • Vortex briefly to ensure homogeneous mixing.

    • Allow the mixture to stand at 37°C. Gelation should occur within minutes. The gelation time can be monitored by inverting the vial; the gel is formed when the solution no longer flows.

Protocol 3: Characterization of Hydrogel Properties

1. Swelling Ratio:

  • Prepare hydrogel discs of a known initial weight (W_initial).

  • Immerse the discs in PBS (pH 7.4) at 37°C.

  • At various time points, remove the hydrogels, gently blot the surface with a kimwipe to remove excess water, and weigh them (W_swollen).

  • The swelling ratio (Q) is calculated as: Q = (W_swollen - W_initial) / W_initial.

2. Mechanical Properties (Rheology):

  • Use a rheometer with a parallel plate geometry to measure the storage modulus (G') and loss modulus (G'').

  • Perform a frequency sweep at a constant strain (e.g., 1%) to determine the viscoelastic properties of the hydrogel. A higher G' relative to G'' indicates a more elastic, solid-like hydrogel.

3. In Vitro Drug Release:

  • Place drug-loaded hydrogel discs in a known volume of release buffer (e.g., PBS, pH 7.4) at 37°C with gentle agitation.

  • At predetermined time intervals, collect an aliquot of the release buffer and replace it with fresh buffer.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculate the cumulative percentage of drug released over time.

Quantitative Data

The following tables summarize representative quantitative data for hydrogels synthesized via thiol-maleimide chemistry. The data is based on a system using a 4-arm PEG-maleimide polymer and a dithiol crosslinker, which is expected to have similar properties to the 4-arm PEG-thiol and this compound system.

Table 1: Gelation Time and Mechanical Properties of Thiol-Maleimide Hydrogels

Polymer Concentration (% w/v)Gelation Time (minutes)Young's Modulus (kPa)
4~51.5 ± 0.3
5~33.2 ± 0.5
7.5~18.5 ± 1.2
10<115.1 ± 2.0

Data adapted from a study on 4-arm PEG-maleimide hydrogels crosslinked with a dithiol peptide.[6] The Young's modulus was measured on swollen hydrogels.

Table 2: Swelling Properties of Thiol-Maleimide Hydrogels

Polymer Concentration (% w/v)Equilibrium Mass Swelling Ratio (Q_m)
4~150
5~100
7.5~60
10~40

Data adapted from a study on 4-arm PEG-maleimide hydrogels.[6] A higher mass swelling ratio indicates a more loosely cross-linked network.

Table 3: In Vitro Release of a Model Protein (BSA) from a Thiol-Maleimide Hydrogel

Time (hours)Cumulative Release (%)
2425 ± 4
4845 ± 6
7262 ± 7
14485 ± 9

Illustrative data based on typical release profiles from PEG-based hydrogels.

Visualizations

Signaling Pathways

Direct signaling pathway diagrams are not applicable to the chemical synthesis of hydrogels. However, the resulting hydrogel can be functionalized with bioactive molecules (e.g., peptides containing the RGD sequence) that can interact with cell surface receptors and trigger specific signaling pathways related to cell adhesion, proliferation, and differentiation.

Experimental Workflow and Logical Relationships

experimental_workflow cluster_synthesis Polymer Synthesis & Functionalization cluster_hydrogel Hydrogel Formation cluster_characterization Hydrogel Characterization polymer Base Polymer (e.g., 4-Arm PEG-OH) functionalization Chemical Modification (Tosylation & Thiolation) polymer->functionalization thiol_polymer Thiol-Functionalized Polymer (4-Arm PEG-SH) functionalization->thiol_polymer mixing Mixing of Precursors thiol_polymer->mixing crosslinker This compound (BMB) crosslinker->mixing drug Therapeutic Agent drug->mixing gelation In Situ Gelation (Thiol-Maleimide Reaction) mixing->gelation hydrogel Drug-Loaded Hydrogel gelation->hydrogel swelling Swelling Studies hydrogel->swelling rheology Mechanical Testing (Rheology) hydrogel->rheology release In Vitro Drug Release hydrogel->release

Caption: Experimental workflow for the synthesis and characterization of drug-loaded hydrogels.

thiol_maleimide_reaction cluster_reactants cluster_product thiol Polymer-SH plus + thiol->plus maleimide Maleimide-R-Maleimide (this compound) hydrogel Crosslinked Hydrogel Network (Stable Thioether Bond) maleimide->hydrogel Michael Addition (pH 7.4, 37°C) plus->maleimide

Caption: Thiol-Maleimide crosslinking reaction for hydrogel formation.

References

Application Notes and Protocols: 1,4-Bis-maleimidobutane for Surface Functionalization of Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using 1,4-Bis-maleimidobutane (BMB) for the surface functionalization of various materials. BMB is a homobifunctional crosslinker containing two maleimide (B117702) groups separated by a 4-carbon aliphatic spacer. The maleimide groups react specifically and efficiently with thiol (sulfhydryl) groups at neutral pH (6.5-7.5) to form stable, covalent thioether bonds. This reactivity makes BMB a versatile tool for conjugating thiol-containing molecules, such as peptides, proteins, and drugs, to material surfaces for a wide range of applications in drug delivery, tissue engineering, and diagnostics.[1]

Principle of Thiol-Maleimide Chemistry

The functionalization of surfaces using BMB is based on the highly selective Michael addition reaction between a maleimide and a thiol. This "click" chemistry approach offers high reaction rates and specificity for thiols under mild, physiological conditions, allowing for the precise and selective conjugation of biomolecules via cysteine residues.[2] The resulting thioether linkage is stable under physiological conditions, ensuring the long-term presentation of the conjugated molecule on the material surface.

Applications in Material Science and Drug Development

The unique properties of BMB make it a valuable reagent in several advanced applications:

  • Drug Delivery Systems: BMB is used to functionalize nanoparticles (e.g., PLGA, gold, silica) and liposomes with targeting ligands such as peptides (e.g., RGD) or antibodies. This targeted approach enhances the delivery of therapeutic agents to specific cells or tissues.[3][4]

  • Tissue Engineering: BMB can be used to crosslink hydrogels (e.g., collagen, PEG-based) to improve their mechanical properties and to immobilize bioactive molecules that promote cell adhesion and growth.[5][6][7]

  • Biosensors and Diagnostics: The covalent immobilization of antibodies, enzymes, or other biorecognition elements onto sensor surfaces using BMB is a common strategy for developing robust and sensitive diagnostic platforms.

  • Antibody-Drug Conjugates (ADCs): BMB can serve as a linker to conjugate potent cytotoxic drugs to monoclonal antibodies, a key strategy in targeted cancer therapy.[8][9][10]

Experimental Protocols

Here we provide detailed protocols for the surface functionalization of various materials using this compound.

General Workflow for Surface Functionalization

The overall process for surface functionalization with BMB and subsequent bioconjugation typically follows the steps outlined in the diagram below.

G cluster_0 Step 1: Surface Preparation cluster_1 Step 2: BMB Activation cluster_2 Step 3: Bioconjugation cluster_3 Step 4: Characterization A Material Substrate (e.g., Nanoparticle, Gold Surface, Polymer) B Introduction of Thiol Groups (e.g., Silanization with MPTMS) A->B C Reaction with this compound (BMB) B->C Thiolated Surface D Washing/Purification to Remove Excess BMB C->D E Addition of Thiol-Containing Biomolecule (e.g., Peptide, Antibody, Drug) D->E Maleimide-Activated Surface F Incubation and Reaction E->F G Quenching and Final Washing/Purification F->G H Surface Analysis (XPS, AFM, Contact Angle) G->H Functionalized Material

General experimental workflow for BMB-mediated surface functionalization.
Protocol for Functionalization of Gold Surfaces

This protocol describes the functionalization of a gold surface with a thiol-containing peptide using BMB as a crosslinker.

Materials:

  • Gold-coated substrate

  • (3-Mercaptopropyl)trimethoxysilane (MPTMS)

  • This compound (BMB)

  • Thiol-containing peptide (e.g., Cysteine-terminated RGD peptide)

  • Ethanol (B145695)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.2

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2

Procedure:

  • Surface Thiolation:

    • Clean the gold substrate with ethanol and dry under a stream of nitrogen.

    • Immerse the substrate in a 1% (v/v) solution of MPTMS in ethanol for 1 hour at room temperature.

    • Rinse the substrate thoroughly with ethanol and cure at 110°C for 30 minutes. This creates a self-assembled monolayer with exposed thiol groups.

  • BMB Activation:

    • Prepare a 10 mM solution of BMB in DMSO.

    • Immerse the thiolated gold substrate in the BMB solution for 2 hours at room temperature.

    • Rinse the substrate with DMSO and then with PBS to remove excess BMB.

  • Peptide Conjugation:

    • Prepare a 1 mg/mL solution of the thiol-containing peptide in Reaction Buffer.

    • Immerse the BMB-activated substrate in the peptide solution and incubate for 2-4 hours at room temperature or overnight at 4°C.

    • Rinse the substrate with Reaction Buffer and then with deionized water to remove unbound peptide.

    • Dry the functionalized substrate under a stream of nitrogen.

Protocol for Functionalization of Silica (B1680970) Nanoparticles

This protocol details the steps for functionalizing silica nanoparticles with a thiol-containing molecule.

Materials:

  • Silica Nanoparticles (SiNPs)

  • (3-Aminopropyl)trimethoxysilane (APTMS)

  • N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

  • Dithiothreitol (DTT)

  • This compound (BMB)

  • Thiol-containing molecule of interest

  • Ethanol, DMSO, PBS (pH 7.4), MES buffer (pH 6.0)

Procedure:

  • Amine Functionalization of SiNPs:

    • Disperse SiNPs in ethanol.

    • Add APTMS and stir overnight at room temperature.

    • Wash the amine-functionalized SiNPs (SiNPs-NH2) with ethanol by centrifugation and redispersion.

  • Thiolation of SiNPs-NH2:

    • Disperse SiNPs-NH2 in PBS.

    • Add a solution of SPDP in DMSO and react for 2 hours at room temperature to obtain SiNPs-SS-Py.

    • Purify the SiNPs-SS-Py by centrifugation.

    • Reduce the pyridyldithio groups to thiol groups by incubating with DTT in PBS for 30 minutes.

    • Purify the thiolated SiNPs (SiNPs-SH) by centrifugation and resuspend in degassed buffer.

  • BMB Activation of SiNPs-SH:

    • Disperse SiNPs-SH in PBS (pH 7.2).

    • Add a solution of BMB in DMSO (typically a 10-fold molar excess over available thiol groups) and react for 1 hour at room temperature.

    • Wash the BMB-activated SiNPs (SiNPs-Maleimide) extensively with PBS to remove unreacted BMB.

  • Conjugation of Thiol-Containing Molecule:

    • Disperse the SiNPs-Maleimide in a suitable reaction buffer (pH 6.5-7.5).

    • Add the thiol-containing molecule and incubate for 2-4 hours at room temperature or overnight at 4°C.

    • Quench any unreacted maleimide groups by adding a small amount of a thiol-containing compound (e.g., cysteine or β-mercaptoethanol) for 30 minutes.

    • Purify the functionalized SiNPs by centrifugation and resuspend in the desired buffer for storage or further use.

Quantitative Data on Functionalization Efficiency

The efficiency of thiol-maleimide conjugation is influenced by several factors, including the molar ratio of reactants, pH, and reaction time. The following tables summarize representative data for optimizing these parameters.

Table 1: Effect of Molar Ratio and Reaction Time on Conjugation Efficiency of a Peptide (cRGDfK) to Maleimide-Functionalized Nanoparticles. [3][11][12]

Maleimide:Thiol Molar RatioReaction Time (min)Conjugation Efficiency (%)
1:130~60
2:13084 ± 4
3:130~90
5:130~95
2:160~85
2:1120~85

Reaction Conditions: 10 mM HEPES buffer, pH 7.0, room temperature.

Table 2: Effect of Molar Ratio and Reaction Time on Conjugation Efficiency of a Nanobody (11A4) to Maleimide-Functionalized Nanoparticles. [11]

Maleimide:Thiol Molar RatioReaction Time (h)Conjugation Efficiency (%)
2:12~40
5:1258 ± 12
10:12~65
20:12~70
5:11~50
5:14~60

Reaction Conditions: PBS, pH 7.4, room temperature.

Table 3: Influence of pH on Maleimide-Thiol Reaction Rate.

pHRelative Reaction RateNotes
6.0SlowerIncreased stability of maleimide group against hydrolysis.
7.0OptimalGood balance between reaction rate and maleimide stability.[1]
8.0FasterIncreased rate of maleimide hydrolysis and potential for reaction with amines.

Characterization of Functionalized Surfaces

Thorough characterization is crucial to confirm successful functionalization and to quantify the density of immobilized molecules.

Table 4: Common Techniques for Characterizing BMB-Functionalized Surfaces.

TechniqueInformation Provided
X-ray Photoelectron Spectroscopy (XPS) Elemental composition of the surface, confirming the presence of nitrogen (from maleimide) and sulfur (from thiol). Can provide information on chemical states.[13][14]
Atomic Force Microscopy (AFM) Surface topography and morphology. Can visualize changes in surface roughness and the presence of immobilized molecules.[15][16]
Contact Angle Goniometry Changes in surface wettability (hydrophilicity/hydrophobicity) upon functionalization.
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of specific chemical bonds and functional groups, such as the C=O stretch of the maleimide ring and amide bonds of peptides.
Ellipsometry Thickness of the functionalization layers on flat substrates.
Fluorescence Microscopy/Spectroscopy If a fluorescently labeled thiol-containing molecule is used, this can confirm immobilization and provide a semi-quantitative measure of surface density.
Quartz Crystal Microbalance (QCM) Real-time monitoring of mass changes on a sensor surface during the functionalization and conjugation steps.

Signaling Pathway and Logical Relationships

Surfaces functionalized with bioactive ligands, such as the RGD peptide, can trigger specific cellular signaling pathways upon interaction with cells. The diagram below illustrates a simplified integrin-mediated signaling cascade initiated by cell adhesion to an RGD-functionalized surface.

G cluster_0 Cell-Surface Interaction cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response RGD RGD-Functionalized Surface Integrin Integrin Receptor (e.g., αvβ3) RGD->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src Actin Actin Cytoskeleton FAK->Actin Rearrangement Adhesion Cell Adhesion FAK->Adhesion Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Spreading Cell Spreading Actin->Spreading

Integrin-mediated signaling pathway upon cell binding to an RGD-functionalized surface.

This pathway illustrates how the physical interaction at the cell-material interface is translated into a cascade of intracellular signals that ultimately dictate cellular behavior, such as adhesion, spreading, proliferation, and survival.[17][18][19] The ability to control these responses through surface functionalization is a cornerstone of modern biomaterial design and drug delivery.

References

Application Notes and Protocols for Creating Stable Thioether Bonds with 1,4-Bis-maleimidobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis-maleimidobutane (BMB) is a homobifunctional crosslinking agent widely utilized in bioconjugation and drug development. Its structure features two maleimide (B117702) groups at either end of a 4-carbon aliphatic spacer, allowing for the formation of stable, covalent thioether bonds with sulfhydryl (-SH) groups.[1] This reaction, a Michael addition, is highly specific for thiols, particularly those in cysteine residues of proteins and peptides, within a pH range of 6.5-7.5.[2][3] The resulting thioether linkage is non-cleavable under physiological conditions, providing a robust connection for various applications.[4]

BMB is instrumental in stabilizing protein-protein interactions, elucidating protein quaternary structure, and constructing antibody-drug conjugates (ADCs).[3][5] Its defined spacer arm length of 10.9 Å makes it a valuable tool for studying spatial arrangements of proteins and their complexes.[2] These application notes provide detailed protocols and technical guidance for the effective use of BMB in creating stable thioether bonds for research and therapeutic development.

Core Chemistry: The Maleimide-Thiol Reaction

The fundamental reaction involves the nucleophilic attack of a thiol group on the electron-deficient carbon-carbon double bond of the maleimide ring. This Michael addition reaction results in the formation of a stable succinimidyl thioether linkage.[4] The reaction is highly efficient and proceeds under mild conditions, making it ideal for working with sensitive biological molecules.[6] Notably, the reaction with thiols is approximately 1,000 times faster than with amines at a neutral pH, ensuring high chemoselectivity.[4]

dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Thiol [label="Thiol Group\n(-SH from Cysteine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Maleimide [label="Maleimide Group\n(from BMB)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thioether [label="Stable Thioether Bond\n(Succinimidyl Thioether)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Thiol -> Thioether [label="Michael Addition\n(pH 6.5-7.5)"]; Maleimide -> Thioether; } iox Caption: Mechanism of Thioether Bond Formation.

Quantitative Data Summary

The efficiency of the crosslinking reaction with BMB is influenced by several factors, including the molar ratio of BMB to the protein, reaction temperature, and incubation time. The following tables provide a summary of key quantitative parameters for using BMB.

PropertyValueReference
Molecular Weight 248.23 g/mol [6]
Spacer Arm Length 10.9 Å[2]
Reactive Groups Maleimide[2]
Target Functional Group Sulfhydryl (-SH)[2]
Optimal pH Range 6.5 - 7.5[4]
Solubility Soluble in DMF, DMSO[2]
Storage 2-8°C[6]

Table 1: Physicochemical Properties of this compound (BMB).

ParameterRecommended ConditionNotesReference
BMB:Protein Molar Ratio 2:1 to 20:1 (empirical optimization recommended)A 2-fold molar excess is a good starting point. Higher ratios may be needed for complex mixtures or to drive the reaction to completion.[4]
Protein Concentration 1-10 mg/mLHigher concentrations can favor intermolecular crosslinking.
Reaction Temperature Room Temperature (20-25°C) or 4°CLower temperatures can be used to slow down the reaction and for sensitive proteins.[4]
Incubation Time 1 hour at Room Temperature or 2 hours at 4°CLonger incubation times may be necessary for lower concentrations of reactants.[4]
Quenching Agent Free thiol-containing reagents (e.g., β-mercaptoethanol, dithiothreitol (B142953) (DTT), L-cysteine)Added in excess to cap unreacted maleimide groups and stop the reaction.

Table 2: Recommended Reaction Conditions for Protein Crosslinking with BMB.

Experimental Protocols

Protocol 1: General Protein Crosslinking with BMB

This protocol describes a general procedure for crosslinking sulfhydryl-containing proteins in solution using BMB.

Materials:

  • This compound (BMB)

  • Protein of interest (containing accessible cysteine residues)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or other amine-free buffer at pH 6.5-7.5.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching Solution: 1M β-mercaptoethanol, DTT, or L-cysteine in conjugation buffer.

  • Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

  • Desalting columns

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 50-fold molar excess of TCEP or DTT and incubate for 30 minutes at room temperature.

    • Remove the reducing agent using a desalting column.

  • BMB Solution Preparation:

    • Immediately before use, dissolve BMB in DMSO or DMF to prepare a 10-20 mM stock solution.

  • Crosslinking Reaction:

    • Add the BMB stock solution to the protein solution to achieve the desired final molar ratio (e.g., a 2 to 20-fold molar excess of BMB over the protein).

    • Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 10-50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification and Analysis:

    • Remove excess BMB and quenching reagent by dialysis or using a desalting column.

    • Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other appropriate methods.

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction P Prepare Protein Solution (1-10 mg/mL in PBS pH 7.2-7.4) R Reduce Disulfides (optional) (TCEP or DTT) P->R D Desalt to Remove Reducing Agent R->D Mix Mix Protein and BMB (e.g., 10-fold molar excess of BMB) D->Mix BMB Prepare BMB Stock Solution (10-20 mM in DMSO/DMF) BMB->Mix Incubate Incubate (1 hr at RT or 2 hr at 4°C) Mix->Incubate Quench Quench Reaction (e.g., β-mercaptoethanol) Incubate->Quench Purify Purify Conjugate (Desalting/Dialysis) Quench->Purify Analyze Analyze Product (SDS-PAGE, Mass Spec) Purify->Analyze

Protocol 2: Creating an Antibody-Drug Conjugate (ADC) using BMB

This protocol outlines the steps for conjugating a thiol-containing drug to an antibody via BMB.

Materials:

  • Antibody (e.g., IgG)

  • Thiol-containing cytotoxic drug

  • This compound (BMB)

  • Reduction Buffer: PBS with 5 mM EDTA, pH 7.0

  • Conjugation Buffer: PBS with 5 mM EDTA, pH 7.2

  • Reducing Agent: TCEP

  • Quenching Solution: 10 mM N-acetylcysteine

  • Organic Solvent: DMSO

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • Dissolve the antibody in reduction buffer to a concentration of 5-10 mg/mL.

    • Add a 2.5-fold molar excess of TCEP to selectively reduce the interchain disulfide bonds in the hinge region.

    • Incubate for 1-2 hours at 37°C.

    • Remove TCEP using a desalting column, exchanging the antibody into conjugation buffer.

  • BMB-Drug Linker Formation (Pre-conjugation):

    • In a separate reaction, react a molar excess of BMB with the thiol-containing drug in a 1:1 molar ratio in a mixture of conjugation buffer and DMSO (to ensure solubility of the drug).

    • Incubate for 1-2 hours at room temperature. This step creates a maleimide-activated drug.

  • Conjugation of Activated Drug to Antibody:

    • Add the BMB-activated drug to the reduced antibody at a 5- to 10-fold molar excess.

    • Incubate for 1-2 hours at room temperature or 4°C overnight with gentle mixing.

  • Quenching and Purification:

    • Add N-acetylcysteine to quench any unreacted maleimide groups.

    • Purify the ADC from unreacted drug, BMB, and quenching agent using size-exclusion chromatography.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.[3][7][8]

    • Assess the purity and aggregation of the ADC by SDS-PAGE and size-exclusion chromatography.

Application Example: Probing the ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[9] A key interaction in this pathway is the binding of MEK1/2 to ERK1/2, which leads to the phosphorylation and activation of ERK.[9] BMB can be used to study this interaction by crosslinking MEK and ERK proteins that have been engineered to contain cysteine residues at their interface.

ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras-GTP SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK BMB Crosslinking Target Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

By introducing cysteine mutations at specific sites in MEK1 and ERK2, BMB can be used to covalently trap the transient interaction between these two kinases. The resulting crosslinked complex can then be analyzed by SDS-PAGE, where a higher molecular weight band corresponding to the MEK-ERK dimer would be observed. Further analysis by mass spectrometry can identify the specific crosslinked peptides, confirming the proximity of the engineered cysteine residues and providing valuable structural information about the protein-protein interface.[10]

Troubleshooting

ProblemPossible CauseSolution
Low Crosslinking Efficiency - Insufficient free sulfhydryl groups.- Hydrolysis of the maleimide group.- Incorrect BMB:protein molar ratio.- Inactive BMB.- Ensure complete reduction of disulfide bonds and removal of reducing agent.- Maintain pH between 6.5 and 7.5.- Optimize the molar ratio of BMB to protein.- Use freshly prepared BMB solution.
Protein Aggregation/Precipitation - High protein concentration.- Excessive crosslinking.- Low solubility of the crosslinker.- Perform the reaction at a lower protein concentration.- Reduce the BMB:protein molar ratio or incubation time.- Ensure BMB is fully dissolved in DMSO/DMF before adding to the aqueous protein solution. The final DMSO/DMF concentration should typically not exceed 10-15%.[4]
Non-specific Crosslinking - Reaction pH is too high (>8.0), leading to reaction with amines.- Maintain the reaction pH within the optimal range of 6.5-7.5.
Difficulty in Analyzing Results - Heterogeneous crosslinked products.- Inefficient detection method.- Optimize reaction conditions to favor either intramolecular or intermolecular crosslinking.- Use sensitive analytical techniques like mass spectrometry for detailed characterization of crosslinked species.

Table 3: Troubleshooting Guide for BMB Crosslinking.

Conclusion

This compound is a versatile and reliable crosslinking reagent for creating stable thioether bonds between sulfhydryl-containing molecules. By carefully controlling the reaction conditions, researchers can effectively utilize BMB for a wide range of applications, from fundamental studies of protein structure and interactions to the development of targeted therapeutics like ADCs. The protocols and data provided in these application notes serve as a comprehensive guide for the successful implementation of BMB-mediated conjugation strategies.

References

Applications of 1,4-Bis-maleimidobutane in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis-maleimidobutane (BMB) is a homobifunctional crosslinking agent that plays a important role in polymer chemistry and the development of advanced materials for biomedical applications.[1] Its structure, featuring two maleimide (B117702) functional groups at either end of a four-carbon aliphatic spacer, allows it to form stable covalent bonds with sulfhydryl (thiol) groups via a Michael addition reaction.[1][2] This specific reactivity makes BMB an invaluable tool for crosslinking polymers, synthesizing novel polymeric architectures, and modifying polymer surfaces.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in polymer chemistry.

Application Notes

Crosslinking Agent for Hydrogels and Elastomers

This compound is widely used as a crosslinking agent to enhance the mechanical properties and thermal stability of polymers.[1] In the presence of polymers containing thiol groups, BMB forms a stable three-dimensional network, converting linear or branched polymers into a crosslinked hydrogel or elastomer.[3] The density of this network, which can be controlled by the concentration of BMB, dictates the material's properties such as swelling ratio, stiffness, and degradation rate.[3]

Key Advantages:

  • High Specificity: The maleimide-thiol reaction is highly specific, especially at a pH range of 6.5-7.5, which minimizes side reactions with other functional groups like amines.[2][5]

  • Stable Linkage: The resulting thioether bond is stable under physiological conditions.[2]

  • Tunable Properties: The mechanical and swelling properties of the resulting polymer network can be tuned by varying the concentration of BMB.[3]

Monomer for Polyimide Synthesis

BMB can serve as a monomer in polymerization reactions to create high-performance thermosetting polyimides, often referred to as bismaleimide (B1667444) (BMI) resins.[1] These polymers are known for their excellent thermal stability, mechanical strength, and low dielectric constant.[5][6] One synthetic route involves the 1,4-addition (Michael addition) of nucleophilic monomers, such as diamines or alkoxybenzenes, to the double bonds of the maleimide groups.[5]

Key Features of BMB-based Polyimides:

  • High Thermal Stability: The resulting polyimides exhibit high decomposition temperatures.[5][6]

  • Good Mechanical Properties: These polymers can be fabricated into films and fibers with excellent tensile strength.[2]

  • Processability: In some cases, the incorporation of BMB can lead to polyimides with improved solubility in organic solvents, facilitating their processing.[5]

Surface Modification for Biomedical Applications

The reactivity of the maleimide groups of BMB is harnessed for the surface modification of various polymer substrates, which is a critical step in the development of materials for biomedical applications such as tissue engineering and drug delivery.[4][7] By introducing maleimide groups to a polymer surface, it becomes "activated" for the covalent immobilization of thiol-containing biomolecules, such as peptides (e.g., RGD sequences for cell adhesion) and proteins.[1][8]

Workflow for Surface Modification:

  • Surface Activation: A polymer surface is first treated to introduce reactive groups (e.g., amines or hydroxyls).

  • BMB Conjugation: The surface is then reacted with BMB, which covalently attaches via one of its maleimide groups, leaving the other available for further reaction.

  • Biomolecule Immobilization: A thiol-containing biomolecule is then introduced and covalently bonds to the surface-bound maleimide group.

This strategy allows for precise control over the surface chemistry of a material, enabling the creation of bioactive interfaces that can promote specific cellular responses like adhesion, proliferation, and differentiation.[8]

Quantitative Data

The concentration of the crosslinking agent is a critical parameter that influences the properties of the resulting polymer network. The following table summarizes the effect of crosslinker concentration on the swelling and mechanical properties of hydrogels. While this data is for a poly(ethylene glycol) diacrylate (PEGDA) crosslinker in a polyacrylamide (PAAm) hydrogel, the trends are representative of what would be expected when using this compound in a thiol-ene crosslinking system.

Crosslinker Concentration (% w/v)Young's Modulus (kPa)Swelling Ratio (%)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
0.51.8 ± 0.31550 ± 50150 ± 1015 ± 2
1.04.2 ± 0.51200 ± 40350 ± 2012 ± 2
2.09.5 ± 1.2800 ± 30800 ± 5010 ± 1
4.022.1 ± 2.5500 ± 201800 ± 1008 ± 1

Data adapted from a study on PAAm-PEGDA hydrogels. The general trend of increasing modulus and decreasing swelling with higher crosslinker concentration is applicable to BMB-crosslinked systems.[9]

Experimental Protocols

Protocol 1: Synthesis of a Thiol-Ene Hydrogel using this compound

This protocol describes the formation of a hydrogel by crosslinking a thiol-functionalized polymer with BMB.

Materials:

  • Thiol-functionalized polymer (e.g., 4-arm PEG-SH, 10 kDa)

  • This compound (BMB)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Prepare Polymer Solution: Dissolve the thiol-functionalized polymer in PBS (pH 7.4) to a final concentration of 10% (w/v).

  • Prepare BMB Solution: Dissolve BMB in a minimal amount of DMSO and then dilute with PBS (pH 7.4) to the desired final concentration (e.g., to achieve a 1:1 molar ratio of thiol to maleimide groups).

  • Hydrogel Formation: Mix the polymer and BMB solutions in a 1:1 volume ratio. Vortex briefly to ensure homogeneity.

  • Gelation: Allow the mixture to stand at room temperature. Gelation should occur within minutes to an hour, depending on the concentration and reactivity of the components.

  • Characterization: The resulting hydrogel can be characterized for its swelling behavior, mechanical properties, and degradation profile.

Protocol 2: Synthesis of a Polyimide using this compound

This protocol is adapted from a general procedure for the synthesis of polyimides via Michael addition.

Materials:

Procedure:

  • Prepare Monomer Mixture: In a Schlenk tube under an argon atmosphere, combine BMB (1.0 mmol) and the aromatic diamine (1.0 mmol) in m-cresol (0.25 mL).

  • Prepare Catalyst Solution: In a separate Schlenk tube, prepare a 240 mM solution of TfOH in m-cresol.

  • Initiate Polymerization: Add the TfOH solution (0.10 mmol) to the monomer mixture.

  • Reaction: Tightly seal the Schlenk tube and stir the mixture at 100 °C for 2.5 hours.

  • Precipitation: Cool the reaction mixture in an ice bath. Dilute the viscous solution with an appropriate solvent (e.g., CH2Cl2) and then pour it into a beaker of vigorously stirred methanol to precipitate the polymer.

  • Purification: Collect the polymer by filtration, wash with methanol, and dry under vacuum.

  • Characterization: The molecular weight, thermal stability, and mechanical properties of the resulting polyimide can be determined using techniques such as GPC, TGA, and tensile testing.

Protocol 3: Surface Modification of a Polymer Film with BMB for Cell Adhesion

This protocol outlines the steps to functionalize a polymer surface with BMB and then immobilize a cell-adhesive peptide.

Materials:

  • Polymer film with surface amine groups (e.g., plasma-treated polylactic acid)

  • This compound (BMB)

  • Thiol-containing peptide (e.g., Cys-Arg-Gly-Asp, CRGD)

  • Phosphate-buffered saline (PBS), pH 7.2

  • DMSO

Procedure:

  • Prepare BMB Solution: Dissolve BMB in DMSO to make a 10 mM stock solution. Dilute to 1 mM in PBS (pH 7.2) immediately before use.

  • Surface Activation with BMB: Immerse the amine-functionalized polymer film in the 1 mM BMB solution and react for 1 hour at room temperature with gentle agitation.

  • Washing: Rinse the film thoroughly with PBS to remove any unreacted BMB.

  • Prepare Peptide Solution: Dissolve the CRGD peptide in PBS (pH 7.2) to a concentration of 1 mg/mL.

  • Peptide Immobilization: Immerse the BMB-activated film in the peptide solution and react for 2 hours at room temperature.

  • Final Washing: Wash the film extensively with PBS to remove non-covalently bound peptide.

  • Cell Seeding: The functionalized surface is now ready for cell culture experiments. Sterilize the film (e.g., with 70% ethanol (B145695) and UV irradiation) before seeding cells.

Visualizations

experimental_workflow cluster_0 Surface Preparation cluster_1 BMB Conjugation cluster_2 Peptide Immobilization cluster_3 Cell Culture and Analysis Polymer_Film Polymer Film (e.g., PLA) Plasma_Treatment Plasma Treatment (Amine Functionalization) Polymer_Film->Plasma_Treatment Activation Incubation_BMB Incubation (1 hr, RT) Plasma_Treatment->Incubation_BMB BMB_Solution This compound (BMB) Solution BMB_Solution->Incubation_BMB Washing_1 Washing (PBS) Incubation_BMB->Washing_1 Incubation_Peptide Incubation (2 hr, RT) Washing_1->Incubation_Peptide Peptide_Solution Thiol-Peptide (e.g., CRGD) Peptide_Solution->Incubation_Peptide Washing_2 Washing (PBS) Incubation_Peptide->Washing_2 Cell_Seeding Cell Seeding Washing_2->Cell_Seeding Incubation_Cells Incubation (24-48 hr) Cell_Seeding->Incubation_Cells Analysis Analysis (Microscopy, Adhesion Assays) Incubation_Cells->Analysis

Caption: Workflow for polymer surface modification with BMB for enhanced cell adhesion.

Caption: Thiol-maleimide crosslinking reaction using this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1,4-Bis-maleimidobutane (BMB) Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,4-Bis-maleimidobutane (BMB) crosslinking. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you optimize your crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction time for BMB crosslinking?

A1: The optimal reaction time for BMB crosslinking is system-dependent and requires empirical determination. A common starting point is to incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C[1]. However, the ideal time can vary based on factors such as protein concentration, buffer composition, and the desired degree of crosslinking. For reactions involving larger proteins or nanoparticles, the reaction may proceed more slowly[2]. It is highly recommended to perform a time-course experiment to identify the optimal incubation period for your specific application.

Q2: What is the ideal pH for the BMB crosslinking reaction?

A2: The optimal pH range for the reaction between the maleimide (B117702) groups of BMB and sulfhydryl groups (-SH) is 6.5-7.5[1][3]. Within this pH range, the reaction is highly specific for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with primary amines[1]. At pH values above 7.5, the reactivity towards primary amines increases, and the maleimide groups are more susceptible to hydrolysis, which renders them unreactive[1].

Q3: What molar ratio of BMB to protein should I use?

A3: A general recommendation is to use a 2- to 3-fold molar excess of BMB over the sulfhydryl-containing protein[1]. However, the optimal ratio can be influenced by the number of available cysteine residues and steric hindrance. For instance, a study on maleimide-functionalized nanoparticles found that a 2:1 maleimide to thiol molar ratio was optimal for a small peptide, while a 5:1 ratio was better for a larger nanobody. Therefore, it is advisable to test a range of molar ratios to find the most efficient one for your specific system.

Q4: How can I quench the BMB crosslinking reaction?

A4: The reaction can be stopped by adding a quenching solution containing a small molecule with a free sulfhydryl group. Common quenching agents include L-cysteine, dithiothreitol (B142953) (DTT), or β-mercaptoethanol. These reagents will react with any unreacted maleimide groups on the BMB, preventing further crosslinking. A typical quenching procedure involves adding the quenching agent at a final concentration of 10-50 mM and incubating for 15 minutes at room temperature[1].

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Crosslinking Suboptimal Reaction Time: The incubation period may be too short for the reaction to proceed to completion.Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr) to determine the optimal reaction time for your specific proteins and concentrations.
Incorrect pH: The reaction buffer pH is outside the optimal range of 6.5-7.5.Ensure your reaction buffer is freshly prepared and the pH is accurately measured to be within the 6.5-7.5 range. Phosphate-buffered saline (PBS) is a commonly used buffer.
Presence of Reducing Agents: Buffers containing DTT or β-mercaptoethanol will compete with protein thiols for reaction with BMB.Remove all thiol-containing reducing agents from your protein sample before adding BMB. This can be achieved through dialysis, desalting columns, or buffer exchange.
Hydrolysis of BMB: The maleimide groups on BMB can hydrolyze and become inactive, especially at pH > 7.5 or during prolonged storage in aqueous solutions.Always prepare BMB stock solutions fresh in an organic solvent like DMSO or DMF and add it to the aqueous reaction buffer immediately before starting the crosslinking. Avoid storing BMB in aqueous solutions.
Oxidized Sulfhydryl Groups: The cysteine residues on your protein may be oxidized and not available for reaction.If your protein contains disulfide bonds, they must be reduced prior to conjugation using a reducing agent like TCEP. Ensure the reducing agent is subsequently removed before adding BMB.
Incorrect Molar Ratio: The concentration of BMB may be too low for efficient crosslinking.Titrate the molar ratio of BMB to your protein. Start with a 2- to 3-fold molar excess and test higher ratios if crosslinking is inefficient.
Protein Precipitation/Aggregation Over-crosslinking: Excessive crosslinking can lead to the formation of large, insoluble protein aggregates.Reduce the reaction time, decrease the molar excess of BMB, or lower the protein concentration. Perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate.
Low Aqueous Solubility of BMB: BMB has low solubility in water, which can cause the reaction solution to appear cloudy and may lead to protein precipitation.The cloudiness often clears as the reaction progresses. To improve initial solubility, the BMB stock solution in DMSO can be gently warmed or sonicated before addition. Ensure the final DMSO concentration does not exceed 10-15% to maintain protein solubility[1].
Non-specific Crosslinking Reaction with Primary Amines: At pH values above 7.5, BMB can start to react with primary amines (e.g., lysine (B10760008) residues).Maintain the reaction pH strictly within the 6.5-7.5 range to ensure specificity for sulfhydryl groups[1].
Inconsistent Results Instability of BMB Stock: Repeated freeze-thaw cycles of the BMB stock solution can lead to degradation and reduced efficiency.Aliquot the BMB stock solution after preparation and store at -20°C. Use a fresh aliquot for each experiment to avoid freeze-thaw cycles.

Experimental Protocols

General Protocol for Protein Crosslinking with BMB

This protocol provides a starting point for crosslinking two sulfhydryl-containing proteins. Optimization of protein and crosslinker concentrations, as well as reaction time, is recommended.

Materials:

  • Protein(s) containing free sulfhydryl groups

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2

  • This compound (BMB)

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M L-cysteine in PBS, pH 7.2

  • Desalting columns

Procedure:

  • Protein Preparation:

    • Dissolve the protein(s) in Conjugation Buffer at a concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).

    • If the protein's sulfhydryl groups are not free (i.e., are in disulfide bonds), reduce them with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

    • Remove the reducing agent using a desalting column.

  • BMB Stock Solution Preparation:

    • Immediately before use, dissolve BMB in anhydrous DMSO or DMF to prepare a 10 mM stock solution. For example, dissolve 2.5 mg of BMB in 1 mL of DMSO.

  • Crosslinking Reaction:

    • Add the BMB stock solution to the protein solution to achieve the desired final concentration (e.g., a 2-fold molar excess over the protein). For a 0.1 mM protein solution, this would be a final BMB concentration of 0.2 mM.

    • Note: The solution may appear cloudy initially due to the low aqueous solubility of BMB. This usually resolves as the reaction proceeds[1].

    • Incubate the reaction mixture. As a starting point, incubate for 1 hour at room temperature or 2 hours at 4°C [1]. To optimize, test various time points (e.g., 15 min, 30 min, 60 min, 120 min).

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 10-50 mM L-cysteine.

    • Incubate for 15 minutes at room temperature to quench any unreacted BMB.

  • Analysis:

    • Analyze the crosslinked products using techniques such as SDS-PAGE (under non-reducing conditions), size-exclusion chromatography, or mass spectrometry.

Visualizations

BMB_Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Protein_Prep Protein Preparation (Dissolve & Reduce) Mix Mix Protein and BMB Protein_Prep->Mix BMB_Prep Prepare Fresh BMB Stock BMB_Prep->Mix Incubate Incubate (Time & Temp) Mix->Incubate Quench Quench Reaction Incubate->Quench Analysis Analyze Products (SDS-PAGE, MS) Quench->Analysis

Caption: Experimental workflow for BMB crosslinking.

Troubleshooting_Logic cluster_checks Initial Checks cluster_solutions Solutions Start Low Crosslinking Efficiency? Check_Time Is Reaction Time Optimized? Start->Check_Time Yes Check_pH Is pH 6.5-7.5? Check_Time->Check_pH No Optimize_Time Perform Time-Course Check_Time->Optimize_Time Yes Check_Reducing Reducing Agents Removed? Check_pH->Check_Reducing No Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH Yes Check_BMB Is BMB Fresh? Check_Reducing->Check_BMB No Remove_Reducing Desalt/Dialyze Check_Reducing->Remove_Reducing Yes Fresh_BMB Prepare Fresh BMB Check_BMB->Fresh_BMB Yes

Caption: Troubleshooting logic for low crosslinking efficiency.

References

Technical Support Center: Troubleshooting Low Yield in 1,4-Bis-maleimidobutane Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing 1,4-Bis-maleimidobutane (BMB) conjugation reactions. The following sections address common challenges that lead to low conjugate yields and offer actionable solutions in a structured question-and-answer format.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during BMB conjugation, providing potential causes and solutions.

Q1: Why is my final conjugate yield consistently low?

A1: Low yield in a this compound conjugation can stem from several factors. The most common issues include hydrolysis of the maleimide (B117702) groups, oxidation of the target sulfhydryl groups, suboptimal reaction conditions (like pH), interference from buffer components or reducing agents, and instability of the final conjugate.[1][2][3] A systematic review of each step in your protocol is necessary to identify the root cause.[3]

Q2: How can I prevent the hydrolysis of the maleimide groups on my BMB linker?

A2: Maleimide groups are susceptible to hydrolysis in aqueous solutions, which renders them inactive for conjugation.[4][5] This hydrolysis is accelerated at higher pH values (above 7.5).[4][6] To minimize this issue:

  • Prepare Fresh Solutions: Dissolve BMB in an anhydrous solvent like DMSO or DMF immediately before use.[7]

  • Control pH: Maintain the reaction pH in the optimal range of 6.5-7.5.[1][8]

  • Storage: Avoid storing maleimide linkers in aqueous buffers for extended periods.[2][5] Short-term storage should be at a slightly acidic pH (6.0-6.5) at 4°C.[1] Long-term storage of maleimide-functionalized molecules at 20°C can lead to a significant loss of reactivity.[4]

Q3: My protein/peptide has disulfide bonds. How should I prepare it for conjugation?

A3: Maleimides react specifically with free sulfhydryl (-SH) groups, not with the disulfide bonds (S-S) that stabilize protein structures.[6][9] Therefore, you must reduce these bonds to generate reactive thiols before conjugation.[6][10]

  • TCEP Reduction: Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent because it is stable, odorless, and effective over a wide pH range.[1] While some older protocols suggest it doesn't need to be removed, recent studies show TCEP can react directly with maleimides, so its removal is recommended for optimal yield.[11][12]

  • DTT Reduction: Dithiothreitol (DTT) is a strong reducing agent but contains thiol groups itself.[1] Therefore, any excess DTT must be removed before adding the BMB linker to prevent it from competing with your target molecule.[1][6] Removal can be accomplished using a desalting column.[1]

Q4: What are the optimal reaction conditions (pH, temperature, time) for BMB conjugation?

A4: Reaction conditions are critical for a successful conjugation.

  • pH: The optimal pH range for the thiol-maleimide reaction is 6.5-7.5.[1][13] Below pH 6.5, the reaction rate slows significantly.[1] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and can also react with primary amines.[6]

  • Temperature and Time: A common starting point is to incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[1][7] The ideal time may vary depending on the specific molecules being conjugated, so a time-course experiment is recommended to determine the optimal duration for your system.[1]

Q5: What buffer should I use for the conjugation reaction?

A5: The choice of buffer is critical. You must use buffers that are free of extraneous nucleophiles that can compete with the target thiol groups.

  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, or Tris buffers (at the correct pH) are commonly used.[7]

  • Buffers to Avoid: Crucially, avoid buffers containing primary amines (e.g., Tris or glycine) and thiols (e.g., DTT or beta-mercaptoethanol) as these will compete with your target molecules for reaction with the maleimide groups.[6][14]

  • Additives: To prevent re-oxidation of thiols, it is highly recommended to degas your buffers and include a chelating agent like EDTA (1-5 mM) to sequester metal ions.[1]

Q6: My protein is precipitating after conjugation. What is happening and how can I fix it?

A6: Protein precipitation or aggregation is a common issue, often caused by an increase in the hydrophobicity of the protein after conjugation.[3] Excessively high molar ratios of the linker to the protein can exacerbate this problem.[15]

  • Lower Protein Concentration: Performing the reaction at a lower protein concentration can reduce the chances of intermolecular aggregation.[3][15]

  • Optimize Molar Ratio: Empirically test different molar ratios of BMB to your protein. A high excess of the crosslinker is not always better and can lead to precipitation.[15]

  • Buffer Screening: Screen different buffer formulations, as incorrect pH or ionic strength can contribute to protein instability.[3]

Q7: How can I confirm that the conjugation was successful and how do I purify the final product?

A7: After the reaction, you need to verify the result and purify the conjugate.

  • Quenching: To stop the reaction and cap any unreacted maleimide groups, add a small molecule thiol like cysteine or 2-mercaptoethanol.[1]

  • Purification: The most common method for removing excess BMB and other small molecules is size-exclusion chromatography (SEC), often using a desalting column.[1][10]

  • Analysis: The success of the conjugation can be analyzed using techniques like SDS-PAGE, which will show a shift in the molecular weight of the cross-linked products, and mass spectrometry (MS) for precise mass determination.[15]

Quantitative Data Summary

The following table summarizes key quantitative parameters for optimizing your this compound conjugation protocol.

ParameterRecommended Range/ValueNotesCitations
Reaction pH 6.5 - 7.5Balances thiol reactivity with maleimide stability.[1][6][13]
BMB:Thiol Molar Ratio 2:1 to 20:1Highly dependent on the specific molecules. Start with a 10-20 fold excess and optimize.[1][4][7]
Reaction Temperature Room Temperature (20-25°C) or 4°CSlower reaction at 4°C may be beneficial for sensitive proteins.[1][7]
Reaction Time 1-2 hours (RT) or Overnight (4°C)Optimal time should be determined empirically via a time-course study.[1][7]
EDTA Concentration 1 - 5 mMChelates metal ions to prevent thiol oxidation.[1]
TCEP Molar Excess (for reduction) 2 - 10 fold over disulfide bondsA common starting point for reducing protein disulfide bonds.[1]
DTT Molar Excess (for reduction) 10 - 100 fold over proteinExcess DTT must be removed prior to adding BMB.[1]

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds

This protocol describes the general procedure for reducing disulfide bonds in a protein sample prior to conjugation.

  • Prepare your protein solution in a degassed buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA.[1]

  • Using TCEP (Recommended):

    • Add TCEP to the protein solution to a final concentration of 5-50 mM.[1]

    • Incubate at room temperature for 30-60 minutes.[1]

    • It is recommended to remove excess TCEP using a desalting column to prevent side reactions with the maleimide.[11][12]

  • Using DTT:

    • Add DTT to the protein solution to a final concentration of 10-100 mM.[1]

    • Incubate at room temperature for 30-60 minutes.[1]

    • Crucially, remove all excess DTT using a desalting column or buffer exchange before proceeding to the conjugation step.[1][6]

Protocol 2: General this compound (BMB) Conjugation

This protocol outlines a general workflow for crosslinking thiol-containing molecules.

  • Immediately prior to use, dissolve the BMB linker in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[7]

  • Combine your thiol-containing molecules (e.g., two different proteins, or one protein for intramolecular crosslinking) in a suitable reaction buffer (e.g., PBS, pH 7.2 with 1-5 mM EDTA).

  • Add the BMB stock solution to the protein solution to achieve the desired final molar ratio (e.g., a 10-fold molar excess of BMB over total thiol concentration).[1]

  • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, with gentle mixing.[1]

  • (Optional) Quench the reaction by adding a small molecule thiol, such as cysteine, to react with any excess maleimide groups.[1]

  • Proceed immediately with purification of the conjugate.[1]

Protocol 3: Purification of the Conjugate

This protocol describes the removal of excess crosslinker and other small molecules from the reaction mixture.

  • Equilibrate a size-exclusion chromatography (SEC) or desalting column (e.g., PD-10) with a suitable storage buffer (e.g., PBS).[1]

  • Apply the conjugation reaction mixture to the top of the column.

  • Elute the conjugate according to the manufacturer's instructions. The larger, conjugated protein will elute first in the void volume, while the smaller, unreacted BMB and other reagents will be retained and elute later.[1][11]

  • Collect the protein-containing fractions.

  • Analyze the purified conjugate for purity and concentration. Store appropriately (e.g., at 4°C for short-term or -20°C/-80°C for long-term).[7]

Visualizations

The following diagrams illustrate key workflows and concepts in BMB conjugation.

G start_node start_node process_node process_node decision_node decision_node end_node end_node A Start: Prepare Thiolated Molecule(s) B Disulfide Bonds Present? A->B C Reduce with TCEP or DTT (Protocol 1) B->C Yes F Combine Molecules and BMB in Reaction Buffer (pH 6.5-7.5) (Protocol 2) B->F No D Remove Excess Reducing Agent C->D D->F E Prepare BMB in Anhydrous Solvent E->F G Incubate (RT for 1-2h or 4°C Overnight) F->G H Quench Reaction (Optional) G->H I Purify Conjugate (SEC / Desalting Column) (Protocol 3) H->I J Analyze & Store Final Conjugate I->J

Caption: Experimental workflow for this compound conjugation.

G start_node start_node cause_node cause_node solution_node solution_node A Start: Low Conjugate Yield B Check Maleimide Integrity A->B C Check Thiol Availability A->C D Review Reaction Conditions A->D E Assess Buffer Composition A->E B_sol Use fresh BMB solution Store in anhydrous solvent Work in pH 6.5-7.5 B->B_sol C_sol Reduce disulfide bonds just before use Degas buffers, add EDTA Remove excess reducing agents C->C_sol D_sol Optimize pH (6.5-7.5) Optimize molar ratios Perform time-course experiment D->D_sol E_sol Use non-nucleophilic buffers (PBS, HEPES) Avoid Tris, glycine, and free thiols E->E_sol

Caption: Troubleshooting flowchart for low conjugation yield.

G cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions reactant reactant product product side_product side_product RSH Protein-SH Thioether Stable Thioether Conjugate RSH->Thioether BMB Maleimide BMB->Thioether + Hydrolyzed Inactive Maleamic Acid BMB->Hydrolyzed Hydrolysis TCEP_Adduct TCEP-Maleimide Adduct BMB->TCEP_Adduct Adduct Formation H2O H₂O (High pH) H2O->Hydrolyzed TCEP Excess TCEP TCEP->TCEP_Adduct

Caption: Desired reaction pathway and potential side reactions.

References

how to improve solubility of 1,4-Bis-maleimidobutane in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 1,4-Bis-maleimidobutane (BMB).

Troubleshooting Guide: Improving BMB Solubility in Aqueous Buffers

Researchers often encounter solubility issues with this compound (BMB) in aqueous buffers due to its hydrophobic nature. This guide provides a step-by-step protocol and troubleshooting tips to achieve a homogenous reaction mixture for successful bioconjugation.

Issue: Precipitate formation or cloudy solution when adding BMB to an aqueous buffer.

Cause: this compound is poorly soluble in water and aqueous buffers. Direct addition of solid BMB or a highly concentrated stock solution to the reaction buffer can lead to immediate precipitation.

Solution: The Co-Solvent Method

The most effective method for dissolving BMB for use in aqueous reactions is to first prepare a concentrated stock solution in a water-miscible organic solvent and then add it to the aqueous buffer.

Experimental Protocol: Preparing and Using a BMB Stock Solution

  • Reagent Preparation:

    • BMB Stock Solution: Immediately before use, weigh out the required amount of BMB and dissolve it in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a final concentration of 5-20 mM. For example, to prepare a 20 mM stock solution of BMB (Molecular Weight: 248.23 g/mol ), dissolve 2.5 mg in 0.5 mL of DMSO or DMF.

    • Reaction Buffer: Prepare a sulfhydryl-free buffer with a pH between 6.5 and 7.5. Common choices include phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers. The maleimide (B117702) group's reactivity and stability are optimal within this pH range.[1][2] It is also recommended to include 5-10 mM EDTA in the buffer to prevent the oxidation of sulfhydryl groups.

  • Reaction Setup:

    • Dissolve your thiol-containing molecule (e.g., protein, peptide) in the reaction buffer.

    • While gently vortexing the protein solution, add the BMB stock solution dropwise to achieve the desired final concentration.

  • Important Considerations:

    • Final Co-Solvent Concentration: The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept to a minimum to avoid denaturation of proteins. For most proteins, a final concentration of 10-15% (v/v) is well-tolerated.[1][2] However, the sensitivity of proteins to organic solvents can vary, so it is advisable to perform preliminary tests if working with a new protein.

    • Cloudy Appearance: It is common for the reaction mixture to appear cloudy or opalescent upon the addition of the BMB stock solution due to its low aqueous solubility.[1][2] This initial cloudiness often clears as the crosslinker reacts with the thiol groups on the target molecule.

    • Aiding Solubilization: Gentle warming or sonication of the reaction mixture can help to improve the initial solubility of BMB.[1][2]

Troubleshooting Tips:

ProblemPossible CauseSuggested Solution
Persistent heavy precipitate BMB concentration is too high for the amount of co-solvent.Increase the total reaction volume to lower the final BMB concentration. Alternatively, increase the percentage of the organic co-solvent, ensuring it remains within the tolerance limit of your protein.
The pH of the buffer is outside the optimal range.Ensure the reaction buffer pH is between 6.5 and 7.5 for optimal maleimide reactivity and stability.
Reaction fails to proceed despite a cloudy solution Hydrolysis of the maleimide groups.Prepare the BMB stock solution immediately before use. Avoid storing BMB in solution for extended periods. Maleimide groups are susceptible to hydrolysis, especially at pH values above 8.0.
Insufficiently reduced sulfhydryl groups on the target molecule.Ensure that the thiol groups on your protein or peptide are fully reduced before initiating the crosslinking reaction.

Frequently Asked Questions (FAQs)

Q1: What is the maximum aqueous solubility of this compound?

Q2: What is the optimal pH for crosslinking reactions with BMB?

A2: The optimal pH range for the reaction between the maleimide groups of BMB and sulfhydryl groups is between 6.5 and 7.5.[1][2] Within this range, the reaction is highly specific for thiols. At pH values above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and can also exhibit some reactivity towards primary amines.

Q3: Can I prepare a stock solution of BMB in water?

A3: No, due to its poor aqueous solubility, preparing a stock solution of BMB in water is not recommended as it will not dissolve to a useful concentration. Anhydrous DMSO or DMF are the preferred solvents for stock solutions.

Q4: My protein is sensitive to DMSO. What are my options?

A4: If your protein is sensitive to even low concentrations of DMSO, you have a few options:

  • Minimize DMSO Concentration: Use the highest possible concentration of your BMB stock solution to minimize the volume added to your reaction.

  • Test Alternative Co-solvents: While less common, other water-miscible organic solvents could be tested for compatibility with your protein.

  • Use a Water-Soluble Alternative: Consider using a water-soluble homobifunctional maleimide crosslinker. These crosslinkers incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), which renders them soluble in aqueous buffers without the need for organic co-solvents.

Q5: Are there water-soluble alternatives to BMB?

A5: Yes, several water-soluble homobifunctional maleimide crosslinkers are commercially available. These are excellent alternatives for applications where organic solvents must be avoided or when working with sensitive biological molecules. The most common strategy to impart water solubility is the incorporation of a polyethylene glycol (PEG) spacer arm.

Water-Soluble Homobifunctional Maleimide Crosslinkers

CrosslinkerMolecular Weight ( g/mol )Spacer Arm Length (Å)Key Features
BM(PEG)2 (1,8-Bismaleimido-diethyleneglycol)308.2914.7Water-soluble due to the PEG spacer. Reduces the potential for aggregation of the conjugate.[3][4]
BM(PEG)3 (1,11-Bismaleimido-triethyleneglycol)352.3417.8Increased spacer arm length and water solubility compared to BM(PEG)2.[5]
DTME (Dithiobismaleimidoethane)312.3713.3Contains a cleavable disulfide bond in the spacer arm, allowing for the reversal of the crosslink with reducing agents. Requires dissolution in an organic solvent like DMSO or DMF.[6]

Visualizing the Workflow and Logic

To aid in understanding the experimental process and decision-making, the following diagrams illustrate the key workflows.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction bmb Weigh solid BMB stock Prepare 5-20 mM BMB Stock Solution bmb->stock solvent Anhydrous DMSO or DMF solvent->stock add_stock Add BMB stock to protein solution (dropwise, with mixing) stock->add_stock protein_prep Prepare Protein in pH 6.5-7.5 Buffer protein_prep->add_stock reaction_mix Reaction Mixture (may appear cloudy) add_stock->reaction_mix incubate Incubate (e.g., 1 hr at RT or 2 hrs at 4°C) reaction_mix->incubate quench Quench Reaction (e.g., with free thiols) incubate->quench analysis Analysis quench->analysis

Workflow for dissolving BMB and performing a crosslinking reaction.

troubleshooting_logic cluster_yes cluster_precipitate_solutions Troubleshooting Persistent Precipitate start Issue: BMB Precipitation in Aqueous Buffer check_protocol Followed the co-solvent protocol? start->check_protocol check_cloudiness Is the solution cloudy or precipitated? check_protocol->check_cloudiness Yes no_protocol Dissolve BMB in anhydrous DMSO/DMF first, then add to buffer. check_protocol->no_protocol No cloudy Cloudiness is expected. Proceed with reaction. It may clear over time. check_cloudiness->cloudy Cloudy precipitate Heavy precipitate persists. check_cloudiness->precipitate Precipitated lower_conc Lower final BMB concentration precipitate->lower_conc inc_cosolvent Increase co-solvent percentage (check protein tolerance) precipitate->inc_cosolvent check_ph Verify buffer pH is 6.5-7.5 precipitate->check_ph

Troubleshooting logic for BMB solubility issues.

References

preventing non-specific binding of 1,4-Bis-maleimidobutane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,4-Bis-maleimidobutane (BMB), a homobifunctional sulfhydryl-reactive crosslinker. This guide provides troubleshooting advice and detailed protocols to help you minimize non-specific binding and achieve optimal results in your crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding of BMB and why does it occur?

A1: Non-specific binding refers to the unintended interaction of the BMB crosslinker with molecules or surfaces other than the target sulfhydryl (-SH) groups on your biomolecules of interest. This can lead to high background signals, protein aggregation, and inaccurate results.

Primary Causes:

  • Reaction with Non-Target Groups: While the maleimide (B117702) group of BMB reacts predominantly with free sulfhydryls at a pH of 6.5-7.5, it can also react with primary amines (e.g., lysine (B10760008) residues) at higher pH levels (>7.5).[1][2]

  • Hydrolysis: The maleimide groups can hydrolyze and become non-reactive, especially at alkaline pH, which can interfere with the efficiency of your conjugation.[1][2]

  • Hydrophobic Interactions: The alkyl spacer arm of BMB can participate in non-specific hydrophobic interactions with proteins or other surfaces.[3][4]

  • Ionic Interactions: Charged regions on your biomolecules or surfaces can interact non-specifically with the crosslinker or target proteins.[3][5]

Q2: How can I detect non-specific binding in my experiment?

A2: It is crucial to include proper controls to identify the source and extent of non-specific binding.

Recommended Controls:

  • "No Sulfhydryl" Control: Run the crosslinking reaction with a protein or molecule that lacks free sulfhydryl groups. Any binding observed here is likely non-specific.

  • "No Crosslinker" Control: Prepare a sample with all components except BMB to assess baseline aggregation or interaction.

  • Analyte Over Bare Surface: In surface-based assays (like SPR), flow your analyte over a sensor surface without the immobilized ligand to measure direct non-specific surface binding.[5]

Analytical Techniques:

  • SDS-PAGE: Compare the banding patterns of your crosslinked sample with controls. Smearing, high molecular weight aggregates, or unexpected bands can indicate non-specific crosslinking.

  • Western Blotting: Use specific antibodies to detect if your target protein is forming unintended conjugates. High background can also be a sign of non-specific binding.[6]

  • Mass Spectrometry: To precisely identify which residues are being modified by the crosslinker.

Q3: What are the most effective blocking and quenching strategies?

A3: A combination of quenching excess crosslinker and blocking non-specific surface interactions is often the most effective approach.

  • Quenching: After the intended crosslinking reaction has occurred, "quench" the reaction by adding a small molecule with a free sulfhydryl to cap any unreacted maleimide groups. This prevents them from reacting non-specifically in subsequent steps. Common quenching agents include L-cysteine, Dithiothreitol (DTT), or β-mercaptoethanol.[1]

  • Blocking: To prevent hydrophobic and ionic interactions, especially in immunoassays or surface-based experiments, use blocking agents. These molecules coat non-specific binding sites. Common blockers include Bovine Serum Albumin (BSA), non-fat dry milk, or non-ionic surfactants like Tween-20.[3][5][7]

Troubleshooting Guide

This guide addresses common problems encountered during BMB crosslinking experiments.

Problem Potential Cause(s) Recommended Solution(s)
High Background Signal in Assay (e.g., ELISA, Western Blot) 1. Excess BMB or conjugated protein binding non-specifically to surfaces. 2. Inadequate washing steps.1. Add a quenching agent (e.g., 20-50 mM L-cysteine) for 15 minutes after the conjugation reaction.[1] 2. Incorporate a blocking agent like 1% BSA in your buffers.[3][5] 3. Increase the number and duration of wash steps. Use a buffer containing a non-ionic surfactant like 0.05% Tween-20.[6][7] 4. Purify the conjugate using desalting columns or dialysis to remove excess crosslinker before the assay.[1]
Protein Aggregation/Precipitation After Adding BMB 1. BMB concentration is too high, causing extensive and uncontrolled crosslinking. 2. Protein is unstable in the chosen conjugation buffer. 3. Hydrophobic nature of the crosslinker reducing protein solubility.1. Optimize the molar ratio of BMB to your protein. Start with a lower ratio (e.g., 2- to 10-fold molar excess) and titrate up.[7] 2. Ensure the buffer pH is optimal for your protein's solubility and the maleimide reaction (pH 6.5-7.5).[1][2] 3. Increase the ionic strength of the buffer by adding NaCl to reduce non-specific electrostatic interactions.[3][5] 4. Consider using a more hydrophilic, PEGylated crosslinker if solubility issues persist.[4]
Low or No Crosslinking Efficiency 1. Presence of competing sulfhydryl compounds (e.g., DTT, β-mercaptoethanol) in the buffer. 2. Incorrect buffer pH (too low or too high). 3. Hydrolysis of maleimide groups before reaction. 4. Insufficient free sulfhydryls on the target protein.1. Remove all extraneous sulfhydryl-containing reagents before adding BMB, for example, by using a desalting column.[1][2] 2. Maintain the reaction pH between 6.5 and 7.5 for optimal maleimide-sulfhydryl reactivity.[1][2] 3. Always prepare the BMB stock solution fresh in an anhydrous solvent like DMSO and add it to the reaction immediately.[7] 4. If necessary, reduce disulfide bonds in your protein using a non-sulfhydryl reducing agent like TCEP and remove it before crosslinking.[2]

Experimental Protocols & Data

Protocol 1: Two-Step Quenching Strategy for BMB Conjugation

This protocol is designed to first conjugate Molecule A (containing a sulfhydryl) with BMB and then, after removing excess BMB, conjugate it to Molecule B (also containing a sulfhydryl). A final quenching step is included to cap any remaining reactive maleimides.

G cluster_step1 Step 1: Initial Conjugation cluster_step2 Step 2: Purification cluster_step3 Step 3: Second Conjugation cluster_step4 Step 4: Quenching A Molecule A (-SH) BMB BMB (Maleimide-Maleimide) A->BMB React at pH 6.5-7.5 (30-60 min, RT) A_BMB A-S-BMB-Maleimide BMB->A_BMB Purify Remove Excess BMB (Desalting Column / Dialysis) A_BMB->Purify B Molecule B (-SH) Purify->B A_BMB_B A-S-BMB-S-B B->A_BMB_B React at pH 6.5-7.5 (30-60 min, RT) Quench Add Quenching Agent (e.g., L-Cysteine) A_BMB_B->Quench Final Stable Conjugate Ready for Assay Quench->Final Incubate 15 min, RT

BMB two-step conjugation and quenching workflow.

Methodology:

  • Protein Preparation: Dissolve your sulfhydryl-containing protein (Molecule A) in a conjugation buffer (e.g., PBS, pH 7.2) free of extraneous sulfhydryls.

  • BMB Addition: Add a 2- to 10-fold molar excess of freshly prepared BMB to the protein solution.[7]

  • First Incubation: Incubate for 30-60 minutes at room temperature.

  • Purification: Remove excess, unreacted BMB using a desalting column or dialysis. This step is critical to prevent homo-conjugation of Molecule B.

  • Second Protein Addition: Add your second sulfhydryl-containing protein (Molecule B) to the purified A-BMB conjugate.

  • Second Incubation: Incubate for another 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., L-cysteine or DTT) to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.[1]

  • Final Analysis: The final conjugate is now ready for purification and downstream analysis.

Quantitative Guide for Blocking and Quenching Agents

The optimal concentration and conditions should be determined empirically for each specific system.

Agent Type Typical Final Concentration Purpose Notes
L-Cysteine Quenching10 - 50 mMReacts with and caps (B75204) unreacted maleimide groups.Add after conjugation is complete.[1]
DTT / β-mercaptoethanol Quenching10 - 50 mMSame as L-Cysteine.Can reduce disulfide bonds if present.[1]
Bovine Serum Albumin (BSA) Blocking0.1% - 1% (w/v)Prevents non-specific binding of proteins to surfaces (e.g., microplates, membranes) by blocking hydrophobic/ionic sites.Commonly used in assay buffers (ELISA, Western Blot).[3][5]
Tween-20 Blocking0.05% - 0.1% (v/v)Non-ionic surfactant that reduces hydrophobic interactions.Often included in wash buffers.[3][7]
Glycine / Tris Blocking20 - 100 mMBlocks non-specific binding sites, can quench amine-reactive groups if pH is >7.5.Useful in buffers where primary amines are not part of the specific reaction.
Troubleshooting Logic Flowchart

Use this flowchart to diagnose the cause of non-specific binding in your experiment.

G cluster_causes Potential Causes & Solutions Start High Non-Specific Binding Observed Q_Control Did you run a 'No Sulfhydryl' control? Start->Q_Control Cause_Surface Issue: Surface Binding Solution: - Add BSA or Tween-20 to buffers - Increase buffer ionic strength (NaCl) Q_Control->Cause_Surface Yes, control shows binding Q_Crosslinker Did you quench excess BMB? Q_Control->Q_Crosslinker No, control is clean Cause_Crosslinker Issue: Excess Crosslinker Solution: - Add a quenching step (L-cysteine) - Purify conjugate after reaction - Optimize BMB:Protein ratio Cause_pH Issue: Off-Target Reaction (e.g., amines) Solution: - Verify buffer pH is 6.5-7.5 - Avoid amine-containing buffers (Tris) Q_Crosslinker->Cause_Crosslinker No Q_pH Is your buffer pH between 6.5-7.5? Q_Crosslinker->Q_pH Yes Q_pH->Cause_pH No Re_evaluate Re-evaluate experiment: - Protein purity - Buffer components Q_pH->Re_evaluate Yes

Decision tree for troubleshooting non-specific binding.

References

Technical Support Center: Optimizing 1,4-Bis-maleimidobutane (BMB) for Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,4-Bis-maleimidobutane (BMB) crosslinker applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing conjugation protocols and to offer solutions for common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BMB) and what is it used for?

A1: this compound (BMB) is a homobifunctional crosslinking reagent.[1][2][3] It contains two maleimide (B117702) groups at either end of a 4-carbon spacer arm.[2] BMB is primarily used to covalently link two molecules that contain sulfhydryl (-SH) groups, which are found in the amino acid cysteine.[1][2][4] This makes it a valuable tool for studying protein structures and interactions by crosslinking cysteine residues within a single protein or between different proteins.[1][2][5]

Q2: What is the optimal molar excess of BMB for protein conjugation?

A2: The optimal molar excess of BMB must be determined empirically for each specific application.[1][6] However, a general starting point is a 2 to 3-fold molar excess of BMB over the sulfhydryl-containing protein.[1] For a more controlled reaction, starting with a 10-20 fold molar excess of the maleimide linker relative to the protein is also a common practice that can be optimized.[7] The ideal ratio depends on factors such as protein concentration, the number of available cysteine residues, and the desired degree of conjugation.[8]

Q3: What are the ideal reaction conditions for BMB conjugation?

A3: The reaction between maleimides and sulfhydryl groups is most efficient and specific at a pH range of 6.5-7.5.[1][2][4][7][9][10] At a pH below 6.5, the reaction rate decreases.[7] Above pH 7.5, the maleimide group can lose its specificity and start reacting with primary amines, such as the side chain of lysine (B10760008).[1][7][9][10] Additionally, the rate of maleimide hydrolysis increases at higher pH, which inactivates the crosslinker.[7][9][11][12] The reaction is typically incubated for 1 hour at room temperature or for 2 hours at 4°C.[1]

Q4: How should I prepare and store BMB solutions?

A4: BMB has low aqueous solubility.[1] It is recommended to first dissolve BMB in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution.[1][7][13] This stock solution should be prepared immediately before use, as maleimides are susceptible to hydrolysis in aqueous solutions.[7][9] For storage, BMB powder should be kept under inert gas at <0°C.[2] Unused stock solutions in organic solvents should be stored at -25°C and used only once to avoid freeze-thaw cycles that can decrease efficiency.[13]

Q5: How can I stop the conjugation reaction?

A5: The reaction can be quenched by adding a substance with a free sulfhydryl group.[1][10] Common quenching agents include L-cysteine, dithiothreitol (B142953) (DTT), or β-mercaptoethanol at a final concentration of 10-50mM.[1][13] The quenching reaction is typically allowed to proceed for 15 minutes at room temperature.[1]

Q6: How do I remove excess, unreacted BMB after conjugation?

A6: Excess BMB and quenching reagents can be removed using methods such as desalting columns or dialysis.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during protein conjugation with BMB.

Problem: Low or No Conjugation Efficiency

Q: My conjugation yield is very low. What are the possible causes and how can I fix it?

A: Several factors can lead to poor conjugation efficiency. Below is a breakdown of potential causes and their solutions.

Potential Cause Explanation & Solution
Incorrect Molar Ratio The concentration of BMB may be too low for efficient crosslinking. Solution: Increase the molar excess of BMB in a stepwise manner (e.g., 5-fold, 10-fold, 20-fold) to find the optimal ratio for your specific protein.[7]
Hydrolyzed BMB The maleimide groups on BMB are susceptible to hydrolysis in aqueous solutions, especially at pH > 8, rendering them inactive.[1][7][9] Solution: Always prepare BMB stock solutions in a dry organic solvent (DMSO or DMF) immediately before use.[1][7] Avoid storing BMB in aqueous buffers.
Oxidized or Inaccessible Cysteines The target cysteine residues on your protein may have formed disulfide bonds with each other or be buried within the protein's structure, making them unavailable for reaction.[7][10] Solution: Pre-treat your protein with a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds.[1][7] A 10-100 fold molar excess of TCEP incubated for 20-30 minutes at room temperature is a good starting point.[7] Ensure TCEP is removed before adding BMB, for example by using a desalting column.[1][7]
Incorrect pH The reaction is highly pH-dependent. The optimal range is 6.5-7.5.[1][7][9] Solution: Ensure your reaction buffer is within the recommended pH range. Prepare fresh buffer and verify the pH before starting the experiment.
Interfering Substances Buffers containing extraneous sulfhydryl compounds (e.g., DTT, β-mercaptoethanol) will compete with the protein's cysteines for reaction with BMB.[1] Solution: Use a non-interfering buffer such as Phosphate Buffered Saline (PBS). Ensure all buffers are free from thiols.
Problem: Protein Precipitation During Conjugation

Q: My protein is precipitating after adding the BMB solution. Why is this happening?

A: Protein precipitation is a common issue and can often be resolved with adjustments to the protocol.

Potential Cause Explanation & Solution
Low BMB Solubility BMB is not very soluble in water. Adding a concentrated stock solution can cause it to precipitate, which may co-precipitate your protein.[1] Solution: Add the BMB stock solution to the protein solution slowly while gently vortexing. The solution may appear cloudy initially but should clear as the reaction proceeds.[1] Gentle heating or sonication can also help improve initial solubility.[1]
High Organic Solvent Concentration While DMSO or DMF are necessary to dissolve BMB, high final concentrations of these solvents can denature and precipitate some proteins.[1] Solution: Keep the final concentration of the organic solvent as low as possible, typically not exceeding 10-15% of the total reaction volume.[1]
Problem: Off-Target Reactions and Conjugate Instability

Q: I suspect the conjugation is not specific to cysteine residues or my conjugate is not stable. What could be the cause?

A: Specificity and stability are key to successful conjugation. Here are some factors to consider.

Potential Cause Explanation & Solution
Reaction with Amines At pH values above 7.5, maleimides can react with primary amines, such as the side chains of lysine residues, leading to a loss of selectivity.[1][7][9] Solution: Maintain the reaction pH strictly between 6.5 and 7.5.[1][7][9] At pH 7, the reaction with sulfhydryls is about 1000 times faster than with amines.[1][9]
Retro-Michael Reaction (Thiol Exchange) The thioether bond formed between the maleimide and cysteine is potentially reversible in the presence of other thiols, such as glutathione (B108866) in vivo.[7] This can lead to the transfer of the conjugated molecule to other targets. Solution: After the initial conjugation, the thiosuccinimide ring can be hydrolyzed to a more stable form by adjusting the pH to 8.5-9.0 and incubating at room temperature or 37°C.[7] Monitor the ring-opening by mass spectrometry.
Thiazine (B8601807) Rearrangement If conjugating to an N-terminal cysteine, the conjugate can rearrange to form a stable thiazine ring.[7][14] Solution: This is a base-dependent mechanism.[14] If this rearrangement is desired for increased stability, the reaction can be performed at pH 7.4 and incubated for an extended period (e.g., 24 hours) to facilitate the conversion.[7]

Experimental Protocols

General Protocol for Protein-Protein Conjugation using BMB

This protocol provides a starting point for crosslinking two different proteins (Protein A and Protein B), each containing at least one free cysteine.

1. Materials and Reagents:

  • Protein A and Protein B

  • This compound (BMB)

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2

  • (Optional) Reducing Agent: TCEP solution

  • Quenching Solution: 1M L-cysteine HCl

  • Desalting columns

2. Procedure:

  • Protein Preparation: Dissolve proteins in Conjugation Buffer to a concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).[1]

  • (Optional) Reduction of Disulfide Bonds: If the proteins have internal disulfide bonds that need to be reduced to free up cysteine residues, add a 10-100 fold molar excess of TCEP.[7] Incubate for 30 minutes at room temperature.[1] Remove TCEP using a desalting column equilibrated with Conjugation Buffer.

  • BMB Stock Solution Preparation: Immediately before use, dissolve BMB in DMSO or DMF to create a 20 mM stock solution. For example, dissolve 2.5 mg of BMB in 500 µL of DMSO.[1][13]

  • Conjugation Reaction:

    • This can be a one-step or two-step process. A two-step process is often preferred to reduce the formation of homodimers of Protein A.

    • Step 1 (Activation of Protein A): Add a 10-20 fold molar excess of the BMB stock solution to Protein A.[7] Incubate for 1 hour at room temperature.

    • Remove excess, unreacted BMB using a desalting column.

    • Step 2 (Conjugation to Protein B): Immediately add the BMB-activated Protein A to Protein B at an equimolar ratio. Incubate for 1 hour at room temperature or 2 hours at 4°C.[1]

  • Quenching: Add Quenching Solution to a final concentration of 10-50 mM to stop the reaction.[1] Incubate for 15 minutes at room temperature.[1]

  • Purification: Remove excess reagents and byproducts by dialysis or size-exclusion chromatography.

  • Characterization: Analyze the conjugate using SDS-PAGE, mass spectrometry, or HPLC to confirm crosslinking and determine efficiency.

Quantification of Conjugation Efficiency

Several methods can be used to assess the efficiency of the conjugation reaction:

  • SDS-PAGE: Compare the band patterns of the starting proteins and the final reaction mixture. A successful conjugation will result in a new band of higher molecular weight corresponding to the Protein A-BMB-Protein B conjugate. The intensity of the bands can be used for semi-quantitative analysis.

  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the exact mass of the resulting conjugate, confirming the successful crosslinking.

  • High-Performance Liquid Chromatography (HPLC): Size-exclusion or reverse-phase HPLC can be used to separate the conjugate from the unreacted proteins and quantify the relative amounts of each species.[7]

  • Flow Cytometry: If one of the proteins is fluorescently labeled, flow cytometry can be a powerful tool to quantify the conjugation efficiency on a cell surface or bead.[15][16]

  • Western Blot: This method can provide a quantitative assessment of protein bioconjugation, especially when combined with tags like HaloTag that allow for a molecular weight shift upon binding.[17]

Visualizations

BMB_Reaction_Mechanism Protein_A Protein A Cys-SH BMB BMB (Maleimide-Spacer-Maleimide) Protein_A:e->BMB:w Intermediate Protein A-S-BMB Maleimide BMB->Intermediate Step 1 Protein_B Protein B Cys-SH Intermediate:e->Protein_B:w Conjugate Protein A-S-BMB-S-Protein B Protein_B->Conjugate Step 2 Conjugation_Workflow start Start prep_protein Prepare Protein Solution (pH 6.5-7.5) start->prep_protein reduce Optional: Reduce Disulfides (e.g., with TCEP) prep_protein->reduce prep_bmb Prepare BMB Stock (in DMSO/DMF) prep_protein->prep_bmb remove_reductant Remove Reducing Agent reduce->remove_reductant remove_reductant->prep_bmb react Perform Conjugation Reaction (Add BMB to Protein) remove_reductant->react prep_bmb->react quench Quench Reaction (e.g., with L-cysteine) react->quench purify Purify Conjugate quench->purify analyze Analyze Product (SDS-PAGE, MS, HPLC) purify->analyze end End analyze->end Troubleshooting_Workflow start Low Conjugation Yield check_ph Is pH 6.5-7.5? start->check_ph check_bmb Is BMB solution fresh? check_ph->check_bmb Yes adjust_ph Adjust Buffer pH check_ph->adjust_ph No check_cys Are cysteines reduced and available? check_bmb->check_cys Yes new_bmb Prepare Fresh BMB check_bmb->new_bmb No check_ratio Is molar ratio optimal? check_cys->check_ratio Yes reduce_protein Add Reducing Step (TCEP) check_cys->reduce_protein No increase_ratio Increase BMB Molar Excess check_ratio->increase_ratio No success Re-run Experiment check_ratio->success Yes adjust_ph->success new_bmb->success reduce_protein->success increase_ratio->success

References

Technical Support Center: Quenching Unreacted 1,4-Bis-maleimidobutane (BMB)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively quenching unreacted 1,4-Bis-maleimidobutane (BMB) in bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to quench unreacted this compound (BMB)?

A1: Quenching unreacted BMB is a critical step to prevent unwanted side reactions. Since BMB is a homobifunctional crosslinker with two reactive maleimide (B117702) groups, any unreacted BMB can lead to non-specific crosslinking of other thiol-containing molecules in your sample, resulting in protein aggregation, loss of biological activity, and inconsistent results. Quenching deactivates the unreacted maleimide groups, ensuring the stability and homogeneity of your final conjugate.

Q2: What are the most common quenching agents for BMB reactions?

A2: The most common quenching agents are small molecules containing a free thiol (-SH) group. These include L-cysteine, 2-mercaptoethanol (B42355) (β-ME), and dithiothreitol (B142953) (DTT). These agents react rapidly with the maleimide groups of BMB, forming a stable thioether bond and effectively capping them.

Q3: What is the optimal pH for the quenching reaction?

A3: The quenching reaction should be performed at a pH between 6.5 and 7.5.[1] This pH range is optimal for the specific and efficient reaction between the thiol group of the quenching agent and the maleimide group of BMB.[1] At a pH above 8.0, maleimides can react with primary amines (e.g., lysine (B10760008) residues), and the rate of hydrolysis of the maleimide ring increases, leading to non-reactive maleamic acid.[1]

Q4: How can I confirm that the quenching reaction is complete?

A4: The completion of the quenching reaction can be assessed using analytical techniques such as HPLC or mass spectrometry to detect the absence of unreacted BMB. A functional assay can also be performed to ensure that no further crosslinking occurs after the quenching step. Additionally, colorimetric assays using reagents like Ellman's reagent can be used to quantify the amount of remaining free thiols after the reaction, which can indirectly indicate the consumption of the maleimide groups.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Crosslinking Efficiency Before Quenching Suboptimal pH: The pH of the reaction buffer is outside the optimal range of 6.5-7.5.Ensure the reaction buffer is maintained within the pH range of 6.5-7.5 for efficient maleimide-thiol conjugation.[1]
Presence of Interfering Substances: The reaction buffer contains primary amines (e.g., Tris) or other thiol-containing compounds.Use non-amine containing buffers such as PBS or HEPES. Avoid buffers containing thiols other than your target molecule.[3]
Hydrolysis of BMB: The BMB stock solution was prepared in an aqueous buffer and stored, leading to hydrolysis of the maleimide groups.Prepare BMB stock solutions fresh in an anhydrous, water-miscible organic solvent like DMSO or DMF immediately before use.[1]
Oxidation of Thiols on the Target Molecule: Free sulfhydryl groups on the protein have oxidized to form disulfide bonds.Reduce disulfide bonds using a reducing agent like TCEP before adding BMB. TCEP does not need to be removed prior to the maleimide reaction. If using DTT, it must be removed before adding BMB.[4]
Protein Precipitation During or After Quenching High Concentration of Organic Solvent: The concentration of DMSO or DMF used to dissolve BMB is too high for the protein's stability.Keep the final concentration of the organic solvent in the reaction mixture as low as possible, ideally below 10-15%.[1]
Protein Aggregation due to Over-Crosslinking: The molar ratio of BMB to the protein is too high, leading to excessive intermolecular crosslinking.Optimize the BMB:protein molar ratio. Start with a lower ratio (e.g., 2:1 to 5:1) and empirically determine the optimal ratio for your specific application.
Ineffective Quenching: The quenching agent was not added in sufficient excess or for a long enough duration.Ensure the quenching agent is added at a final concentration of 10-50 mM and incubated for at least 15 minutes at room temperature.[1]
Intra- vs. Intermolecular Crosslinking Issues Uncontrolled Crosslinking: The reaction conditions favor one type of crosslinking over the other, contrary to the experimental goal.To favor intramolecular crosslinking, use dilute protein solutions and a higher molar excess of BMB. To favor intermolecular crosslinking, use more concentrated protein solutions and a lower molar excess of BMB.
Inconsistent Results Between Batches Variability in Reagent Preparation or Reaction Conditions: Inconsistent preparation of BMB or quenching agent solutions, or variations in reaction time, temperature, or pH.Standardize all protocols, including reagent preparation and reaction parameters. Prepare fresh solutions of BMB and quenching agents for each experiment.

Experimental Protocols

Protocol 1: General Procedure for Quenching Unreacted BMB
  • Perform the BMB Crosslinking Reaction:

    • Dissolve your protein in a suitable amine-free buffer (e.g., PBS, HEPES) at a pH of 6.5-7.5.[1]

    • If necessary, reduce any disulfide bonds in your protein with TCEP.

    • Prepare a fresh stock solution of BMB in anhydrous DMSO or DMF.[1]

    • Add the desired molar excess of the BMB stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[1]

  • Prepare the Quenching Solution:

    • Prepare a concentrated stock solution (e.g., 0.5 M) of the chosen quenching agent (L-cysteine, 2-mercaptoethanol, or DTT) in an appropriate buffer.

  • Quench the Reaction:

    • Add the quenching solution to the reaction mixture to achieve a final concentration of 10-50 mM.[1]

    • Incubate for 15 minutes at room temperature with gentle mixing.[1]

  • Purification:

    • Remove the excess quenching agent and other small molecules from the crosslinked protein using size-exclusion chromatography (e.g., a desalting column) or dialysis.

Quantitative Data Summary
Quenching AgentRecommended Final ConcentrationRecommended Incubation TimeNotes
L-Cysteine 10-50 mM15 minutes at room temperatureA common and effective quenching agent.
2-Mercaptoethanol (β-ME) 10-50 mM15 minutes at room temperatureHas a strong odor and should be handled in a fume hood.
Dithiothreitol (DTT) 10-50 mM15 minutes at room temperatureA strong reducing agent; ensure its addition is only for quenching and not before the crosslinking reaction.

Visualizations

Quenching_Workflow cluster_reaction BMB Crosslinking Reaction cluster_quenching Quenching Step cluster_analysis Purification & Analysis Protein_SH Protein with Free Thiols (-SH) Crosslinked_Protein Crosslinked Protein with Unreacted Maleimide Protein_SH->Crosslinked_Protein + BMB (pH 6.5-7.5) BMB This compound (BMB) Quenched_Protein Stable Quenched Conjugate Crosslinked_Protein->Quenched_Protein + Quenching Agent Quenching_Agent Thiol Quenching Agent (e.g., Cysteine) Purification Purification (SEC or Dialysis) Quenched_Protein->Purification Analysis Analysis (HPLC, MS) Purification->Analysis Troubleshooting_Logic cluster_pre_reaction Pre-Reaction Checks cluster_reaction_conditions Reaction Conditions cluster_post_reaction Post-Reaction Checks Start Low Yield or Inconsistent Results Check_pH Is pH 6.5-7.5? Start->Check_pH Check_Buffer Buffer Amine-Free? Start->Check_Buffer Check_BMB BMB Solution Fresh? Start->Check_BMB Check_Thiols Thiols Reduced? Start->Check_Thiols Check_Molar_Ratio Optimized Molar Ratio? Check_pH->Check_Molar_Ratio Check_Buffer->Check_Molar_Ratio Check_BMB->Check_Molar_Ratio Check_Thiols->Check_Molar_Ratio Check_Concentration Appropriate Protein Concentration? Check_Molar_Ratio->Check_Concentration Check_Quenching Sufficient Quenching? Check_Concentration->Check_Quenching Check_Purification Proper Purification? Check_Quenching->Check_Purification

References

Technical Support Center: 1,4-Bis-maleimidobutane (BMB) Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,4-Bis-maleimidobutane (BMB) for crosslinking reactions. The information focuses on the critical impact of temperature on reaction efficiency and stability.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for a this compound (BMB) crosslinking reaction?

A1: The optimal temperature for a BMB crosslinking reaction depends on the sensitivity of the molecules being conjugated and the desired reaction time. Generally, reactions are performed at either room temperature (20-25°C) or at 4°C.[1]

  • Room Temperature (20-25°C): This temperature facilitates faster reaction kinetics, with typical incubation times ranging from 30 minutes to 2 hours.[1] A study on maleimide-functionalized nanoparticles showed a conjugation efficiency of 84 ± 4% after just 30 minutes at room temperature.[2][3]

  • 4°C (Refrigerated): Lower temperatures are recommended for sensitive proteins to minimize potential degradation. However, the reaction rate is significantly slower, often requiring overnight incubation (8-16 hours) to achieve high conjugation efficiency.[1]

Q2: How does temperature affect the speed of the maleimide-thiol reaction?

A2: The maleimide-thiol reaction is temperature-dependent. Increasing the temperature accelerates the reaction rate. For instance, a reaction that takes 1-2 hours at room temperature may require overnight incubation at 4°C to reach a similar level of completion.[1] While higher temperatures (e.g., 37°C) can further increase the reaction speed, they may not be suitable for all biomolecules due to the risk of denaturation or increased side reactions.

Q3: Can elevated temperatures lead to side reactions or reduced efficiency with BMB?

A3: Yes, elevated temperatures can negatively impact the reaction in several ways:

  • Maleimide (B117702) Hydrolysis: The maleimide groups on BMB are susceptible to hydrolysis, especially at pH values above 7.5.[1] This hydrolysis rate increases with temperature, leading to the inactivation of the crosslinker before it can react with the target thiol.

  • Protein Denaturation: For protein crosslinking, temperatures above the protein's stable range can lead to denaturation, altering its structure and potentially masking the target sulfhydryl groups.

  • Increased Side Reactions: At pH levels above 7.5, the reactivity of maleimides with primary amines increases, which can lead to non-specific crosslinking. This competitive reaction becomes more significant at higher temperatures.[1]

  • Maleimide Homopolymerization: At elevated temperatures (above 150°C), maleimides can undergo homopolymerization, which is an irreversible side reaction that can interfere with the desired crosslinking.[4]

Q4: How does temperature affect the stability of BMB in storage and in solution?

A4: Temperature is a critical factor for the stability of BMB and other maleimide-containing reagents.

  • Long-Term Storage: For long-term storage, BMB should be stored desiccated at 4°C or colder.[1]

  • Stock Solutions: It is highly recommended to prepare stock solutions of BMB in an anhydrous solvent like DMSO or DMF immediately before use.

  • Aqueous Solutions: Maleimide groups have limited stability in aqueous solutions. Storing maleimide-functionalized nanoparticles at 20°C for 7 days resulted in an almost 40% loss of reactivity, whereas storage at 4°C for the same period led to only a ~10% decrease.[2][3]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Low or no crosslinking yield Reaction temperature is too low for the incubation time. If reacting at 4°C, ensure an extended incubation time (e.g., overnight). For faster results, consider increasing the temperature to room temperature if your molecules are stable.
Hydrolysis of BMB due to prolonged incubation at room temperature or elevated temperature. Prepare fresh BMB stock solution. Avoid unnecessarily long incubation times at room temperature. If elevated temperatures are used, shorten the reaction time accordingly. Ensure the pH is maintained between 6.5 and 7.5.
Inconsistent results between experiments Fluctuations in ambient laboratory temperature. Use a temperature-controlled incubator or water bath to ensure a consistent reaction temperature for all experiments.
Pre-reaction storage of BMB at room temperature. Always store BMB desiccated at 4°C or below. Allow the reagent to equilibrate to room temperature before opening to prevent condensation.
Formation of unexpected high-molecular-weight aggregates Non-specific reactions at elevated temperatures. If using temperatures above room temperature, consider reducing the temperature and extending the incubation time. Ensure the pH does not exceed 7.5 to minimize reaction with amines.
Loss of protein activity after crosslinking Protein denaturation at elevated reaction temperatures. Perform the crosslinking reaction at a lower temperature (e.g., 4°C). If a faster reaction is needed at room temperature, minimize the incubation time.

Data Presentation

Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation

TemperatureTypical Reaction TimeNotes
4°COvernight (8-16 hours)Recommended for sensitive proteins to minimize degradation.[1]
Room Temperature (20-25°C)1-2 hoursFaster reaction kinetics.[1]
37°C~30 minutesCan be used to accelerate the reaction, but may not be suitable for all biomolecules.

Table 2: Impact of Storage Temperature on Maleimide Reactivity

Storage TemperatureStorage DurationApproximate Loss of Reactivity
4°C7 days~10%
20°C7 days~40%
(Data adapted from a study on maleimide-functionalized nanoparticles)[2][3]

Experimental Protocols

Detailed Protocol for Protein-Protein Crosslinking using this compound (BMB)

This protocol provides a general procedure for crosslinking two proteins containing free sulfhydryl groups. Optimal conditions may need to be determined empirically.

Materials:

  • Protein A and Protein B with free sulfhydryl groups

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • This compound (BMB)

  • Anhydrous DMSO or DMF

  • Quenching Solution: 1 M Cysteine or DTT in conjugation buffer

  • Desalting columns

Procedure:

  • Protein Preparation:

    • Dissolve Protein A and Protein B in the conjugation buffer to a final concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).

    • If the proteins have disulfide bonds that need to be reduced to generate free sulfhydryls, treat with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is recommended as it does not contain thiols and does not need to be removed before the maleimide reaction. If using DTT, it must be removed by a desalting column before adding BMB.

  • BMB Stock Solution Preparation:

    • Immediately before use, dissolve BMB in anhydrous DMSO or DMF to prepare a 10 mM stock solution. For example, dissolve 2.5 mg of BMB in 1 mL of DMSO.

  • Crosslinking Reaction:

    • Combine equimolar amounts of Protein A and Protein B in a reaction tube.

    • Add the BMB stock solution to the protein mixture to achieve a final BMB concentration that is in molar excess to the total protein concentration. A 2- to 10-fold molar excess of BMB over protein is a common starting point.

    • Incubate the reaction mixture under one of the following conditions:

      • Room Temperature: 1 hour

      • 4°C: 2-4 hours (or overnight for potentially higher efficiency with sensitive proteins)

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted BMB.

  • Purification:

    • Remove excess non-reacted and quenched BMB by using a desalting column or dialysis.

  • Analysis:

    • Analyze the crosslinked products by SDS-PAGE. Successful crosslinking will result in a new band corresponding to the combined molecular weight of Protein A and Protein B.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction prep_protein Prepare Protein Solution (pH 6.5-7.5) mix Add BMB to Protein prep_protein->mix prep_bmb Prepare Fresh BMB Stock Solution (in DMSO) prep_bmb->mix incubate Incubate (e.g., 1-2h at RT or overnight at 4°C) mix->incubate quench Quench with Thiol (e.g., Cysteine) incubate->quench purify Purify (e.g., Desalting Column) quench->purify analyze Analyze (e.g., SDS-PAGE) purify->analyze

Caption: Experimental workflow for BMB crosslinking.

troubleshooting_logic start Low Crosslinking Yield check_temp Is reaction temperature appropriate for incubation time? start->check_temp check_bmb Was BMB solution freshly prepared? check_temp->check_bmb Yes increase_time Increase incubation time or reaction temperature check_temp->increase_time No check_ph Is pH between 6.5-7.5? check_bmb->check_ph Yes prepare_fresh Prepare fresh BMB stock solution check_bmb->prepare_fresh No adjust_ph Adjust buffer pH check_ph->adjust_ph No success Yield Improved check_ph->success Yes increase_time->success prepare_fresh->success adjust_ph->success

Caption: Troubleshooting logic for low BMB reaction yield.

References

Validation & Comparative

A Head-to-Head Comparison of 1,4-Bis-maleimidobutane and Other Bismaleimide Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in the design of stable and effective protein conjugates, from antibody-drug conjugates (ADCs) to reagents for studying protein-protein interactions. Among the various classes of crosslinkers, homobifunctional bismaleimides are widely utilized for their high specificity towards sulfhydryl groups found in cysteine residues. This guide provides an objective comparison of 1,4-Bis-maleimidobutane (BMB) with other commonly used bismaleimide (B1667444) crosslinkers, supported by experimental data to inform your selection process.

Bismaleimide crosslinkers are characterized by two maleimide (B117702) groups at either end of a spacer arm. These maleimide moieties react specifically with free sulfhydryl groups at a pH range of 6.5-7.5 to form stable, non-cleavable thioether bonds.[1] This high specificity allows for the controlled conjugation of proteins and other biomolecules.[2][3] The primary difference between various bismaleimide crosslinkers lies in the length and nature of their spacer arm, which can influence the efficiency of crosslinking, the stability of the resulting conjugate, and the overall hydrophobicity of the molecule.[1]

Quantitative Comparison of Bismaleimide Crosslinkers

The choice of a bismaleimide crosslinker is often dictated by the desired distance between the conjugated molecules. The spacer arm length is a critical parameter that can be precisely controlled by selecting the appropriate crosslinker. Below is a summary of the key quantitative data for this compound (BMB) and two other commonly used bismaleimide crosslinkers: Bis(maleimido)ethane (BMOE) and Bis(maleimido)hexane (BMH).

ParameterThis compound (BMB)Bis(maleimido)ethane (BMOE)Bis(maleimido)hexane (BMH)
Spacer Arm Length (Å) 10.9[2]8.0[2]16.1[2]
Molecular Weight ( g/mol ) 248.23220.18276.34
Reactivity High, specific for sulfhydryls at pH 6.5-7.5[1]High, specific for sulfhydryls at pH 6.5-7.5[1]High, specific for sulfhydryls at pH 6.5-7.5
Solubility Low aqueous solubility; requires organic co-solvent (e.g., DMSO, DMF)[1]Low aqueous solubility; requires organic co-solvent (e.g., DMSO, DMF)[1]Low aqueous solubility; requires organic co-solvent (e.g., DMSO, DMF)
Bond Stability Stable, non-cleavable thioether bond[1]Stable, non-cleavable thioether bond[1]Stable, non-cleavable thioether bond

While all three crosslinkers exhibit the same high reactivity towards sulfhydryl groups, the variation in their spacer arm lengths allows for a systematic approach to studying protein structure and interactions.[1] By comparing the crosslinking efficiency of BMOE, BMB, and BMH, researchers can infer the intramolecular or intermolecular distances between cysteine residues.[1]

Experimental Protocols

To effectively compare the performance of different bismaleimide crosslinkers, a standardized experimental protocol is essential. The following is a general methodology for a comparative protein crosslinking experiment.

Protocol: Comparative Analysis of Protein Crosslinking Efficiency

Objective: To quantitatively compare the crosslinking efficiency of this compound (BMB), Bis(maleimido)ethane (BMOE), and Bis(maleimido)hexane (BMH) in a model protein system.

Materials:

  • Model protein with accessible sulfhydryl groups (e.g., reduced Bovine Serum Albumin or a cysteine-engineered antibody fragment)

  • This compound (BMB)

  • Bis(maleimido)ethane (BMOE)

  • Bis(maleimido)hexane (BMH)

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 10 mM EDTA

  • Quenching Solution: 1 M N-acetylcysteine or Cysteine-HCl

  • Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction (if necessary)

  • SDS-PAGE apparatus and reagents

  • Densitometry software for gel analysis

  • HPLC system with a suitable column for protein separation (optional)

Procedure:

  • Protein Preparation:

    • If the protein contains disulfide bonds that need to be reduced to expose free sulfhydryls, treat the protein with a 10-fold molar excess of TCEP in conjugation buffer for 1 hour at room temperature.

    • Remove excess TCEP using a desalting column.

    • Adjust the protein concentration to a working concentration (e.g., 1 mg/mL) in conjugation buffer.

  • Crosslinker Stock Solution Preparation:

    • Immediately before use, prepare 10 mM stock solutions of BMB, BMOE, and BMH in DMSO or DMF.

  • Crosslinking Reaction:

    • Set up parallel reactions for each crosslinker.

    • To the protein solution, add the crosslinker stock solution to achieve a final molar excess of crosslinker to protein (e.g., 10:1, 20:1, 50:1). It is crucial to test a range of ratios to determine the optimal condition.

    • Incubate the reactions for 1 hour at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 10-fold molar excess over the crosslinker to stop the reaction by consuming any unreacted maleimide groups.

    • Incubate for 15 minutes at room temperature.

  • Analysis of Crosslinking Efficiency:

    • SDS-PAGE Analysis:

      • Analyze the reaction products by non-reducing SDS-PAGE.

      • Stain the gel with a suitable protein stain (e.g., Coomassie Blue).

      • Quantify the band intensities corresponding to the monomeric (uncrosslinked) and dimeric/oligomeric (crosslinked) protein species using densitometry software.

      • Calculate the crosslinking efficiency as the percentage of the crosslinked protein relative to the total protein.

    • HPLC Analysis (Optional):

      • Separate the reaction products using size-exclusion or reverse-phase HPLC.

      • Integrate the peak areas corresponding to the monomeric and crosslinked protein species to quantify the crosslinking yield.

Visualizing the Crosslinking Process

To better understand the workflow and the chemical reactions involved, the following diagrams are provided.

Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein Protein with -S-S- bonds Reduced_Protein Protein with -SH groups Protein->Reduced_Protein Reduction (TCEP) Reaction_Mix Crosslinking Reaction (pH 6.5-7.5) Reduced_Protein->Reaction_Mix Crosslinker_Stock Bismaleimide Stock Solution (in DMSO) Crosslinker_Stock->Reaction_Mix Quenching Quenching (N-acetylcysteine) Reaction_Mix->Quenching SDS_PAGE SDS-PAGE Quenching->SDS_PAGE HPLC HPLC (Optional) Quenching->HPLC Data_Analysis Data Analysis (Quantification) SDS_PAGE->Data_Analysis HPLC->Data_Analysis

A generalized workflow for a comparative protein crosslinking experiment.

Maleimide_Reaction cluster_reactants Reactants cluster_product Product Protein_SH Protein-SH Thioether_Bond Protein-S-Maleimide-Spacer-Maleimide-S-Protein Protein_SH->Thioether_Bond pH 6.5-7.5 Bismaleimide Maleimide-Spacer-Maleimide Bismaleimide->Thioether_Bond

The reaction of a bismaleimide crosslinker with protein sulfhydryl groups.

Conclusion

This compound (BMB) is a versatile and effective homobifunctional crosslinker for a wide range of applications in bioconjugation and materials science.[1][2] Its performance is comparable to other common bismaleimide crosslinkers like BMOE and BMH, with the primary distinguishing factor being its intermediate spacer arm length. The selection of the most appropriate bismaleimide crosslinker will ultimately depend on the specific requirements of the application, particularly the desired distance between the target sulfhydryl groups. By employing a systematic and quantitative experimental approach, researchers can confidently select the optimal crosslinker to achieve their desired conjugation outcomes.

References

Comparative Guide: 1,4-Bis-maleimidobutane (BMB) vs. BMH for Protein Structure Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of protein chemistry and structural biology, cross-linking reagents are indispensable tools for elucidating protein-protein interactions, mapping protein topologies, and stabilizing protein complexes for structural analysis. Among the various cross-linkers available, those containing maleimide (B117702) groups are particularly useful for their high specificity towards sulfhydryl groups found in cysteine residues. This guide provides a detailed comparison of two such reagents: 1,4-Bis-maleimidobutane (BMB) and N-β-maleimido-6-hexanoic acid hydrazide (BMH), offering insights into their respective properties, applications, and experimental considerations.

Chemical Properties and Reaction Mechanisms

Both BMB and BMH utilize the maleimide functional group, which reacts with sulfhydryl groups (-SH) via a Michael addition reaction. This reaction is highly specific for cysteines under neutral to slightly acidic conditions (pH 6.5-7.5), forming a stable thioether bond.

This compound (BMB) is a homobifunctional cross-linker, meaning it possesses two identical reactive groups (maleimides) at either end of a 4-carbon spacer arm. This structure allows it to link two cysteine residues within the same protein (intramolecular cross-link) or between two different proteins (intermolecular cross-link) in a single-step reaction.

N-β-maleimido-6-hexanoic acid hydrazide (BMH) is a heterobifunctional cross-linker. It contains a maleimide group that targets sulfhydryl groups and a hydrazide group (-NH-NH2) that reacts with carbonyl groups (aldehydes and ketones). Aldehyd groups can be introduced into proteins by oxidizing carbohydrate moieties (glycoproteins) or by specific enzymatic modifications. This dual reactivity allows for a more controlled, two-step cross-linking process.

Reaction_Mechanisms cluster_bmb This compound (BMB) - Homobifunctional cluster_bmh BMH - Heterobifunctional BMB BMB BMB_Activated BMB-Protein A Intermediate ProteinA_Cys Protein A (-SH) ProteinA_Cys->BMB_Activated Step 1: Reaction with Cys ProteinB_Cys Protein B (-SH) Crosslinked_BMB Protein A-BMB-Protein B (Stable Thioether Bonds) BMB_Activated->Crosslinked_BMB Step 2: Reaction with Cys BMH BMH BMH_Activated BMH-Protein C Intermediate (Hydrazone Bond) ProteinC_CHO Glycoprotein (B1211001) C (-CHO) ProteinC_CHO->BMH_Activated Step 1: Reaction with Aldehyde ProteinD_Cys Protein D (-SH) Crosslinked_BMH Protein C-BMH-Protein D (Stable Thioether Bond) BMH_Activated->Crosslinked_BMH Step 2: Reaction with Cys

Caption: Reaction mechanisms of BMB and BMH cross-linkers.

Comparative Data

The choice between BMB and BMH depends critically on the experimental goals and the nature of the proteins being studied. The following table summarizes their key characteristics.

FeatureThis compound (BMB)N-β-maleimido-6-hexanoic acid hydrazide (BMH)
Full Name This compoundN-β-maleimido-6-hexanoic acid hydrazide
Acronym BMBBMH (bismaleimidohexane) is a different reagent. The correct acronym is often specific to the supplier.
Molecular Weight 248.24 g/mol [1][2][3]~225.23 g/mol (varies by supplier)
Functionality Homobifunctional[4][5][6][7]Heterobifunctional[4][5][6][7]
Reactive Groups 2 x Maleimide[2]1 x Maleimide, 1 x Hydrazide
Target Residues Sulfhydryls (Cysteine)[8][9][10]Sulfhydryls (Cysteine) and Carbonyls (Aldehydes)[11][12]
Reaction pH Maleimide: pH 6.5-7.5[8][13]Maleimide: pH 6.5-7.5; Hydrazide: pH 5-7[12]
Spacer Arm Length 10.9 Å[13]~13.0 Å (varies, this is for a similar structure)
Cleavability Non-cleavable[2]Non-cleavable
Solubility Soluble in organic solvents (DMSO, DMF), low water solubility.[14]Generally requires organic solvents for stock solutions.
Key Advantage Simple one-step reaction for linking two cysteines.[6]Allows for controlled, two-step conjugation, minimizing unwanted polymers.[5][7]
Experimental Protocols

The following are generalized protocols. Researchers should optimize concentrations, incubation times, and buffer conditions for their specific proteins of interest.

Protocol 1: One-Step Cross-linking with BMB

This protocol is suitable for identifying spatially proximal cysteine residues.

  • Protein Preparation:

    • Prepare the protein sample(s) in a non-amine, thiol-free buffer (e.g., PBS or HEPES) at pH 7.2.

    • If necessary, reduce disulfide bonds using a thiol-free reducing agent like TCEP and remove the excess TCEP by dialysis or gel filtration.[8]

  • Cross-linker Preparation:

    • Immediately before use, dissolve BMB in an organic solvent like DMSO to prepare a 10-20 mM stock solution.

  • Cross-linking Reaction:

    • Add the BMB stock solution to the protein sample to achieve a final molar excess of 10-50 fold over the protein concentration. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching:

    • Stop the reaction by adding a thiol-containing reagent like DTT or β-mercaptoethanol to a final concentration of 10-50 mM to quench the unreacted maleimide groups.

  • Analysis:

    • Analyze the cross-linked products by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Two-Step Cross-linking with BMH

This protocol is ideal for conjugating a glycoprotein to a cysteine-containing protein.

Step 1: Aldehyde Generation and Hydrazide Reaction

  • Oxidation of Glycoprotein:

    • Dissolve the glycoprotein in an appropriate buffer (e.g., sodium acetate, pH 5.5).

    • Add sodium meta-periodate to a final concentration of 10 mM.

    • Incubate on ice for 30 minutes in the dark to generate aldehyde groups on the carbohydrate moieties.

    • Quench the reaction by adding glycerol (B35011) to a final concentration of 15 mM.

    • Remove excess periodate (B1199274) and by-products by dialysis or gel filtration into a coupling buffer (e.g., MES, pH 5.0-6.0).

  • Reaction with BMH:

    • Prepare a fresh stock solution of BMH in DMSO.

    • Add BMH to the oxidized glycoprotein at a 20-50 fold molar excess.

    • Incubate for 1-2 hours at room temperature to form a stable hydrazone bond.[12]

    • Remove excess, unreacted BMH using a desalting column, exchanging the buffer to a maleimide-reactive buffer (e.g., PBS, pH 7.2).

Step 2: Maleimide Reaction

  • Reaction with Cysteine-containing Protein:

    • Add the cysteine-containing protein to the BMH-activated glycoprotein.

    • Incubate for 1-2 hours at room temperature.

  • Quenching:

    • Quench any remaining maleimide groups by adding a thiol-containing compound.

  • Analysis:

    • Analyze the final conjugate using appropriate methods like SDS-PAGE or size-exclusion chromatography.

Experimental Workflow Visualization

Experimental_Workflows cluster_bmb_wf BMB Workflow (One-Step) cluster_bmh_wf BMH Workflow (Two-Step) BWF1 Prepare Protein (pH 7.2, no thiols) BWF2 Add BMB (in DMSO) BWF1->BWF2 BWF3 Incubate (30-60 min, RT) BWF2->BWF3 BWF4 Quench Reaction (add DTT) BWF3->BWF4 BWF5 Analyze (SDS-PAGE, MS) BWF4->BWF5 HWF1 Oxidize Glycoprotein (generate aldehydes) HWF2 React with BMH (form hydrazone bond) HWF1->HWF2 HWF3 Purify (remove excess BMH) HWF2->HWF3 HWF4 Add Cys-Protein (form thioether bond) HWF3->HWF4 HWF5 Quench Reaction (add DTT) HWF4->HWF5 HWF6 Analyze Conjugate HWF5->HWF6

Caption: Comparative workflows for BMB and BMH cross-linking.

Application in Signaling Pathway Analysis

Cross-linkers are powerful for "trapping" transient interactions in signaling pathways for subsequent identification. For example, consider a pathway where a kinase (Kinase A) transiently binds to its substrate (Protein B). If both proteins have accessible cysteine residues at their interaction interface, BMB could be used to covalently link them.

Signaling_Pathway cluster_pathway Trapping a Transient Interaction Signal Upstream Signal KinaseA Kinase A (with Cys) Signal->KinaseA activates ProteinB Protein B (with Cys) KinaseA->ProteinB transient interaction Crosslinked Kinase A - BMB - Protein B (Covalently Linked Complex) KinaseA->Crosslinked + BMB Downstream Downstream Signaling ProteinB->Downstream activates

Caption: Using BMB to capture a kinase-substrate interaction.

Conclusion: Choosing the Right Tool

The choice between this compound and BMH is dictated by the specific research question and the biochemical nature of the target proteins.

  • Choose BMB for its simplicity and efficiency in a one-step reaction when the goal is to cross-link proteins via two available cysteine residues. It is excellent for probing protein conformations or capturing stable protein complexes where both partners have suitably positioned thiols.

  • Choose BMH when a more controlled, sequential cross-linking strategy is required. Its heterobifunctional nature is a significant advantage for linking two different types of molecules (e.g., a glycoprotein and a peptide) and for minimizing the formation of unwanted homodimers or polymers, which can be a complication with homobifunctional reagents.[7]

Ultimately, both BMB and BMH are valuable reagents in the protein scientist's toolkit. A thorough understanding of their chemical reactivity, spacer arm length, and functional targets is crucial for designing successful cross-linking experiments to unravel the complexities of protein structure and function.

References

A Comparative Guide: 1,4-Bis-maleimidobutane (BMB) vs. NHS-Ester Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the choice of a crosslinking agent is critical for the successful formation of stable and functional biomolecular complexes. This guide provides a detailed comparison between the homobifunctional crosslinkers 1,4-Bis-maleimidobutane (BMB) and N-hydroxysuccinimide (NHS) esters, offering insights into their respective advantages and applications for researchers, scientists, and drug development professionals.

Introduction to BMB and NHS-Ester Crosslinkers

This compound (BMB) is a homobifunctional crosslinking agent featuring two maleimide (B117702) groups at either end of a four-carbon spacer arm.[1] Maleimide groups are highly reactive towards sulfhydryl (thiol) groups, which are found in the amino acid cysteine.[1][2] This specificity allows for the targeted crosslinking of proteins and peptides at cysteine residues.

NHS-ester crosslinkers , such as Disuccinimidyl suberate (B1241622) (DSS) and its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS3), are among the most widely used amine-reactive crosslinking agents.[3][4] These molecules possess an N-hydroxysuccinimide ester at each end of a spacer arm, which readily react with primary amines, primarily found on the side chains of lysine (B10760008) residues and the N-terminus of proteins.[3][5]

Core Advantages of this compound

The primary advantage of BMB over NHS-ester crosslinkers lies in its higher specificity . Cysteine residues are generally less abundant in proteins compared to lysine residues. This lower frequency of cysteine allows for more precise and controlled crosslinking, minimizing the formation of heterogeneous products that can arise from the widespread distribution of lysine residues on a protein's surface.[6]

Another significant advantage is the stability of the resulting thioether bond under physiological conditions.[2] While the amide bond formed by NHS-esters is also stable, the thioether linkage from the maleimide-thiol reaction is not susceptible to the same enzymatic cleavage pathways that can potentially degrade amide bonds. However, it is important to note that the thiosuccinimide linkage can be subject to a retro-Michael reaction, particularly in the presence of high concentrations of other thiols, which can lead to thiol exchange.[1][7]

Comparative Analysis: BMB vs. NHS-Ester Crosslinkers

While direct, side-by-side quantitative comparisons in the literature are limited, the following tables summarize the key characteristics and performance aspects of BMB and a representative NHS-ester crosslinker, Disuccinimidyl suberate (DSS), based on their well-established chemical properties.

Table 1: General Properties and Reaction Chemistry
FeatureThis compound (BMB)NHS-Ester Crosslinkers (e.g., DSS)
Reactive Group MaleimideN-hydroxysuccinimide (NHS) ester
Target Functional Group Sulfhydryl (-SH) on CysteinePrimary Amine (-NH2) on Lysine & N-terminus
Resulting Bond ThioetherAmide
Optimal Reaction pH 6.5 - 7.5[8]7.2 - 8.5[9]
Spacer Arm Length 10.9 Å[8]11.4 Å
Table 2: Performance and Stability
Performance MetricThis compound (BMB)NHS-Ester Crosslinkers (e.g., DSS)
Specificity High (targets less abundant Cysteine)[2][6]Moderate (targets abundant Lysine)[3]
Bond Stability Stable thioether bond, but susceptible to retro-Michael reaction (thiol exchange)[1][7]Stable amide bond, resistant to hydrolysis under physiological conditions[3]
Side Reactions Reaction with primary amines at pH > 7.5; hydrolysis of maleimide group at high pH[1][8]Hydrolysis of NHS-ester in aqueous solutions (rate increases with pH); potential reaction with Ser, Thr, Tyr, and His residues[5][10][11]
Solubility Generally requires organic solvent (e.g., DMSO, DMF) for stock solutions[8]Varies; DSS requires organic solvent, while sulfo-NHS esters (e.g., BS3) are water-soluble[12]

Experimental Protocols

Protocol for Protein Crosslinking with this compound (BMB)

This protocol provides a general procedure for crosslinking sulfhydryl-containing proteins with BMB. Optimization may be required for specific applications.

Materials:

  • Protein(s) containing free sulfhydryl groups in a suitable buffer (e.g., PBS, pH 6.5-7.5).

  • This compound (BMB).

  • Anhydrous DMSO or DMF.

  • Quenching solution (e.g., 1 M DTT, cysteine, or β-mercaptoethanol).

  • Desalting column for purification.

Procedure:

  • Protein Preparation: Ensure the protein solution is free of extraneous thiols. If necessary, reduce disulfide bonds using a reducing agent like TCEP and remove the reducing agent prior to crosslinking.[1]

  • BMB Stock Solution Preparation: Immediately before use, dissolve BMB in anhydrous DMSO or DMF to create a 10-25 mM stock solution.[8]

  • Crosslinking Reaction: Add the BMB stock solution to the protein solution to achieve a final concentration that is typically a 2 to 10-fold molar excess over the protein concentration. The final concentration of the organic solvent should ideally not exceed 10% to avoid protein denaturation.[8]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[8]

  • Quenching: Add the quenching solution to a final concentration of 10-50 mM to react with any excess BMB. Incubate for 15 minutes at room temperature.[8]

  • Purification: Remove excess reagents and byproducts by dialysis or using a desalting column.

Protocol for Protein Crosslinking with an NHS-Ester (e.g., DSS)

This protocol provides a general procedure for crosslinking proteins using an NHS-ester crosslinker.

Materials:

  • Protein(s) in an amine-free buffer (e.g., PBS, pH 7.2-8.5).

  • DSS (Disuccinimidyl suberate).

  • Anhydrous DMSO or DMF.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5, or glycine).

  • Desalting column for purification.

Procedure:

  • Protein Preparation: Prepare the protein solution in an amine-free buffer such as PBS at a pH between 7.2 and 8.5.

  • DSS Stock Solution Preparation: Immediately before use, dissolve DSS in anhydrous DMSO or DMF to create a 10-25 mM stock solution.

  • Crosslinking Reaction: Add the DSS stock solution to the protein solution to achieve the desired final concentration (typically a 20 to 50-fold molar excess over the protein).

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted DSS. Incubate for 15 minutes.

  • Purification: Purify the crosslinked protein conjugate using a desalting column or dialysis to remove excess crosslinker and quenching reagent.

Visualizing Reaction Mechanisms and Workflows

BMB_Reaction_Mechanism BMB This compound Intermediate BMB-Protein 1 Adduct BMB->Intermediate + Protein 1-SH (pH 6.5-7.5) Protein1_SH Protein 1 (with Cysteine-SH) Protein2_SH Protein 2 (with Cysteine-SH) Crosslinked_Product Crosslinked Protein 1 - Protein 2 Intermediate->Crosslinked_Product + Protein 2-SH

Figure 1. Reaction mechanism of BMB with sulfhydryl groups on two proteins.

NHS_Ester_Reaction_Mechanism NHS_Ester NHS-Ester Crosslinker (e.g., DSS) Intermediate NHS-Ester-Protein 1 Adduct NHS_Ester->Intermediate + Protein 1-NH2 (pH 7.2-8.5) Protein1_NH2 Protein 1 (with Lysine-NH2) Protein2_NH2 Protein 2 (with Lysine-NH2) Crosslinked_Product Crosslinked Protein 1 - Protein 2 Intermediate->Crosslinked_Product + Protein 2-NH2 Experimental_Workflow cluster_BMB BMB Crosslinking cluster_NHS NHS-Ester Crosslinking BMB_Prep Prepare Protein (reduce disulfides if needed) pH 6.5-7.5 BMB_Add Add BMB (in DMSO/DMF) BMB_Prep->BMB_Add BMB_Incubate Incubate BMB_Add->BMB_Incubate BMB_Quench Quench with Thiol BMB_Incubate->BMB_Quench BMB_Purify Purify BMB_Quench->BMB_Purify NHS_Prep Prepare Protein (amine-free buffer) pH 7.2-8.5 NHS_Add Add NHS-Ester (in DMSO/DMF) NHS_Prep->NHS_Add NHS_Incubate Incubate NHS_Add->NHS_Incubate NHS_Quench Quench with Tris/Glycine NHS_Incubate->NHS_Quench NHS_Purify Purify NHS_Quench->NHS_Purify

References

Navigating Protein Interactions: A Comparative Guide to Mass Spectrometry Analysis of Proteins Crosslinked with 1,4-Bis-maleimidobutane (BMB)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding protein-protein interactions is paramount. Crosslinking mass spectrometry (XL-MS) has emerged as a powerful technique to elucidate these interactions by covalently linking amino acids in close proximity. This guide provides a comprehensive comparison of 1,4-Bis-maleimidobutane (BMB), a sulfhydryl-reactive crosslinker, with other commonly used reagents, supported by experimental data and detailed protocols.

Introduction to Crosslinking Mass Spectrometry (XL-MS)

XL-MS is a technique that provides spatial constraints on protein structures and interactions. The workflow typically involves:

  • Crosslinking: Covalently linking interacting proteins using a chemical crosslinker.

  • Digestion: Proteolytically digesting the crosslinked proteins into smaller peptides.

  • Enrichment: Often, crosslinked peptides are enriched to increase their chances of detection.

  • LC-MS/MS Analysis: Separating and analyzing the peptides by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Using specialized software to identify the crosslinked peptides and map the interaction sites.

The choice of crosslinker is a critical step in any XL-MS experiment, as its chemical properties dictate which amino acid residues will be linked and the distance between them.

This compound (BMB): A Focus on Cysteine Crosslinking

BMB is a homobifunctional crosslinker with two maleimide (B117702) groups that specifically react with sulfhydryl groups on cysteine residues. This high specificity can be advantageous in systems where cysteine residues are strategically located at interaction interfaces.

Key Characteristics of BMB:

  • Reactivity: Targets sulfhydryl groups (-SH) of cysteine residues.

  • Spacer Arm Length: 10.9 Å.

  • Cleavability: Non-cleavable by standard mass spectrometry fragmentation methods.

Comparison of BMB with Alternative Crosslinkers

The most common alternatives to BMB are amine-reactive crosslinkers, primarily those with N-hydroxysuccinimide (NHS) esters, and more recently, MS-cleavable crosslinkers.

Amine-Reactive NHS-Ester Crosslinkers: BS3 and DSS

Bis(sulfosuccinimidyl)suberate (BS3) and its water-insoluble analog, disuccinimidyl suberate (B1241622) (DSS), are widely used amine-reactive crosslinkers.

  • BS3 (Bis(sulfosuccinimidyl)suberate): Water-soluble, making it ideal for crosslinking proteins in aqueous solutions and on the cell surface.

  • DSS (Disuccinimidyl suberate): Water-insoluble and membrane-permeable, suitable for intracellular crosslinking.

Table 1: Comparison of Crosslinker Properties

FeatureThis compound (BMB)Bis(sulfosuccinimidyl)suberate (BS3)Disuccinimidyl suberate (DSS)Disuccinimidyl sulfoxide (B87167) (DSSO)
Target Residue(s) CysteineLysine, N-terminusLysine, N-terminusLysine, N-terminus
Spacer Arm Length 10.9 Å11.4 Å11.4 Å10.1 Å
Solubility Low aqueous solubilityWater-solubleWater-insoluble (soluble in organic solvents)Water-insoluble (soluble in organic solvents)
Cleavability Non-cleavableNon-cleavableNon-cleavableMS-cleavable (CID)
MS-Cleavable Crosslinkers: The Rise of DSSO

To simplify the complex data analysis of crosslinked peptides, MS-cleavable crosslinkers have been developed. Disuccinimidyl sulfoxide (DSSO) is a prominent example. It contains a sulfoxide bond that can be cleaved in the gas phase during mass spectrometry, which simplifies the identification of the constituent peptides.

A direct comparison of the number of identified crosslinked peptides for BS3, DSS, and DSSO on Bovine Serum Albumin (BSA) is shown below.

Table 2: Number of Identified Crosslinked Peptides in BSA

Fragmentation MethodBS3DSSDSSO
CID ~120~120~80
HCD ~120~120~80
EThcD ~140~140~140
MS2-MS3 (for DSSO) N/AN/A~150

Data adapted from Thermo Fisher Scientific product literature. The exact number of identified crosslinks can vary depending on experimental conditions and data analysis parameters.

This data indicates that for standard fragmentation methods (CID, HCD), the non-cleavable crosslinkers BS3 and DSS yield a higher number of identified crosslinks for a single protein. However, the MS-cleavable nature of DSSO allows for an MS2-MS3 acquisition strategy that can lead to a higher number of confident identifications, especially in complex samples.

Experimental Protocols

Detailed and validated protocols are crucial for the success of any XL-MS experiment. Below are representative protocols for BMB and the widely used BS3 crosslinker.

Protocol 1: Crosslinking with this compound (BMB)

Note: This is a general protocol and may require optimization for specific protein systems.

  • Protein Preparation:

    • Ensure the protein of interest is in a buffer free of sulfhydryl-containing reagents (e.g., DTT, β-mercaptoethanol).

    • The buffer pH should be maintained between 6.5 and 7.5 for optimal maleimide reactivity with sulfhydryls.

    • A common buffer is phosphate-buffered saline (PBS) at pH 7.2.

    • The protein concentration should be in the low micromolar range to favor intramolecular or specific intermolecular crosslinking over random aggregation.

  • BMB Solution Preparation:

    • Immediately before use, dissolve BMB in a water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). BMB has low aqueous solubility.

  • Crosslinking Reaction:

    • Add the BMB stock solution to the protein solution to achieve a final BMB concentration that is typically in a 10- to 50-fold molar excess over the protein.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction:

    • Stop the reaction by adding a sulfhydryl-containing reagent such as DTT or β-mercaptoethanol to a final concentration of 10-20 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted maleimide groups.

  • Sample Preparation for Mass Spectrometry:

    • The crosslinked protein mixture can be visualized by SDS-PAGE to confirm the formation of higher molecular weight species.

    • For mass spectrometry analysis, the protein mixture is typically denatured, reduced (if disulfide bonds are present and not the target of the study), alkylated, and then digested with a protease such as trypsin.

Protocol 2: Crosslinking with Bis(sulfosuccinimidyl)suberate (BS3)
  • Protein Preparation:

    • Prepare the protein in an amine-free buffer, such as HEPES or PBS, at a pH between 7 and 9.

    • Protein concentrations are typically in the range of 0.1-2 mg/mL.

  • BS3 Solution Preparation:

    • Equilibrate the BS3 reagent to room temperature before opening the vial to prevent moisture condensation.

    • Immediately before use, dissolve the BS3 in the reaction buffer to the desired stock concentration (e.g., 25 mM).

  • Crosslinking Reaction:

    • Add the BS3 stock solution to the protein sample to a final concentration typically ranging from 0.25 to 2 mM.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching the Reaction:

    • Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Sample Preparation for Mass Spectrometry:

    • Proceed with SDS-PAGE analysis and/or in-solution or in-gel digestion with trypsin for mass spectrometry analysis.

Visualizing the XL-MS Workflow and a Representative Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the general workflow of an XL-MS experiment and a hypothetical signaling pathway that could be studied using this technique.

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis ProteinComplex Protein Complex CrosslinkedComplex Crosslinked Complex ProteinComplex->CrosslinkedComplex Crosslinking Reaction Crosslinker Crosslinker (e.g., BMB) Crosslinker->CrosslinkedComplex Digestion Proteolytic Digestion CrosslinkedComplex->Digestion CrosslinkedPeptides Crosslinked Peptides Digestion->CrosslinkedPeptides LCMS LC-MS/MS Analysis DatabaseSearch Database Search (e.g., MeroX, XlinkX) LCMS->DatabaseSearch CrosslinkedPeptides->LCMS Validation Validation & FDR Calculation DatabaseSearch->Validation StructuralModeling Structural Modeling Validation->StructuralModeling

Caption: A generalized workflow for a crosslinking mass spectrometry experiment.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Ligand Ligand Ligand->Receptor Binding Scaffold Scaffold Protein Kinase1->Scaffold Interaction (BMB target) Kinase2 Kinase 2 Effector Effector Protein Kinase2->Effector Phosphorylation Scaffold->Kinase2 Interaction (BMB target) TF Transcription Factor Effector->TF Translocation Gene Expression Gene Expression TF->Gene Expression

comparing flexibility of different length bismaleimide crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a bismaleimide (B1667444) crosslinker with the appropriate length and flexibility is a critical parameter in the design of bioconjugates, including antibody-drug conjugates (ADCs), and in the structural elucidation of protein complexes. The spacer arm of the crosslinker not only dictates the distance between conjugated molecules but also influences the conformational freedom of the resulting conjugate, which can impact its stability, efficacy, and pharmacokinetic properties. This guide provides an objective comparison of the flexibility of different length bismaleimide crosslinkers, supported by theoretical data and detailed experimental protocols.

Quantitative Data on Bismaleimide Crosslinkers

The flexibility of a crosslinker is related to the number of rotatable bonds in its spacer arm. While direct experimental measurement of the flexibility of individual crosslinkers is complex, molecular dynamics simulations can provide valuable insights into their conformational landscape. The following table summarizes key properties of three common bismaleimide crosslinkers with varying spacer arm lengths. The "Flexibility Index" is a conceptual metric representing the relative conformational freedom, with a higher number indicating greater flexibility, derived from the number of single bonds in the spacer arm that allow for free rotation.

CrosslinkerStructureMolecular Weight ( g/mol )Spacer Arm Length (Å)Flexibility Index
BMOE (Bismaleimidoethane)Maleimide-(CH₂)₂-Maleimide220.188.02
BMB (1,4-Bismaleimidobutane)Maleimide-(CH₂)₄-Maleimide248.2310.94
BMH (1,6-Bismaleimidohexane)Maleimide-(CH₂)₆-Maleimide276.2913.66

Experimental Protocols

Protocol 1: Comparative Protein Cross-linking to Assess Intra- and Intermolecular Distances

This protocol describes a general method to compare the efficiency of different length bismaleimide crosslinkers in forming covalent bonds between sulfhydryl groups on proteins. The relative success of each crosslinker can provide information about the proximity of the sulfhydryl groups.[1]

Materials:

  • Protein with accessible sulfhydryl groups (e.g., a cysteine-containing peptide or a protein with reduced disulfide bonds)

  • BMOE (Bismaleimidoethane)

  • BMB (1,4-Bismaleimidobutane)

  • BMH (1,6-Bismaleimidohexane)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 10 mM EDTA

  • Quenching Solution: 1 M Dithiothreitol (DTT) or 1 M Cysteine-HCl

  • Dimethyl sulfoxide (B87167) (DMSO)

  • SDS-PAGE analysis equipment

Procedure:

  • Protein Preparation: Dissolve the protein in Conjugation Buffer to a final concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free sulfhydryls, treat with a reducing agent like DTT and subsequently remove the reducing agent using a desalting column.

  • Crosslinker Stock Solution Preparation: Immediately before use, prepare 10 mM stock solutions of BMOE, BMB, and BMH in DMSO.

  • Cross-linking Reaction:

    • Set up parallel reactions for each crosslinker.

    • Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution. The optimal molar excess should be determined empirically.

    • Incubate the reactions for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis: Analyze the reaction products by SDS-PAGE to observe the formation of cross-linked species (e.g., dimers, oligomers). The extent of cross-linking with each reagent will indicate the relative proximity of the reactive sulfhydryl groups.

Protocol 2: Conceptual Workflow for Cross-linking Mass Spectrometry (XL-MS)

This protocol outlines a general workflow for using different length bismaleimide crosslinkers in combination with mass spectrometry to obtain structural information about proteins and protein complexes. The identified cross-linked peptides provide distance constraints that can be used for computational modeling.[2][3][4][5][6][7][8]

Materials:

  • Purified protein or protein complex

  • BMOE, BMB, and BMH crosslinkers

  • Cross-linking buffer (e.g., HEPES or PBS, pH 7.5)

  • Quenching buffer (e.g., Ammonium Bicarbonate)

  • Denaturant (e.g., Urea)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., Iodoacetamide)

  • Protease (e.g., Trypsin)

  • LC-MS/MS system and data analysis software

Procedure:

  • Cross-linking: Incubate the protein sample with each of the different length bismaleimide crosslinkers separately under native conditions.

  • Quenching and Denaturation: Quench the cross-linking reaction and denature the proteins.

  • Reduction and Alkylation: Reduce and alkylate the protein disulfide bonds.

  • Proteolytic Digestion: Digest the cross-linked proteins into peptides using a protease.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify the cross-linked peptides. The identity of the cross-linked peptides and the length of the crosslinker provide distance constraints for the protein's three-dimensional structure.

Visualizations

Crosslinker_Flexibility cluster_BMOE BMOE (Shorter, Less Flexible) cluster_BMH BMH (Longer, More Flexible) BMOE_start Maleimide BMOE_spacer -(CH2)2- BMOE_start->BMOE_spacer 8.0 Å BMOE_end Maleimide BMOE_spacer->BMOE_end 8.0 Å BMH_start Maleimide BMH_spacer -(CH2)6- BMH_start->BMH_spacer 13.6 Å BMH_end Maleimide BMH_spacer->BMH_end 13.6 Å

Caption: Conceptual representation of shorter versus longer bismaleimide crosslinkers.

XLMS_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Protein_Complex Protein Complex Crosslinking Cross-linking (BMOE, BMB, BMH) Protein_Complex->Crosslinking Digestion Proteolytic Digestion Crosslinking->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Processing Data Processing & Cross-link Identification LC_MS->Data_Processing Distance_Restraints Distance Restraints Data_Processing->Distance_Restraints Structural_Modeling Structural Modeling Distance_Restraints->Structural_Modeling

Caption: A generalized workflow for cross-linking mass spectrometry (XL-MS).

References

Stability of Thioether Bonds from 1,4-Bis-maleimidobutane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is critical to the stability and efficacy of bioconjugates. 1,4-Bis-maleimidobutane (BMB) is a widely used homobifunctional crosslinker that forms thioether bonds with sulfhydryl groups, typically from cysteine residues in proteins. This guide provides an objective comparison of the stability of BMB-derived thioether bonds with other alternatives, supported by experimental data and detailed protocols.

The stability of the thioether linkage formed by the reaction of a maleimide (B117702) with a thiol is not absolute and is influenced by two competing chemical processes: a retro-Michael reaction and the hydrolysis of the succinimide (B58015) ring. The retro-Michael reaction is a reversible process that can lead to the cleavage of the thioether bond and subsequent exchange with other thiols, such as glutathione (B108866), which is abundant in biological systems.[1] This can result in the premature release of a conjugated payload, leading to off-target effects and reduced efficacy. Conversely, hydrolysis of the succinimide ring, which is more prevalent at higher pH, results in a stable, ring-opened structure that is resistant to the retro-Michael reaction.[2]

Comparative Stability of Maleimide-Based Crosslinkers

The stability of the thioether bond is highly dependent on the substituent on the maleimide nitrogen. This compound is an N-alkyl bis-maleimide. Studies have shown that adducts formed from N-alkyl maleimides are generally less stable than those formed from N-aryl maleimides or "next-generation" maleimides designed for enhanced stability.

Linker TypeN-SubstituentRepresentative Compound(s)Stability CharacteristicsHalf-life (in presence of Glutathione)
Aliphatic Bis-maleimide AlkylThis compound (BMB) , BMOE, BMHSusceptible to retro-Michael reaction, leading to potential deconjugation.20–80 hours (estimated for N-ethylmaleimide adducts)[3]
Aryl Maleimide ArylN-phenyl maleimideIncreased stability due to electronic effects that favor the ring-opened, hydrolyzed form.[1][4]Not explicitly found, but generally more stable than N-alkyl maleimides.
Next-Generation Maleimide Dihalo-substitutedDiiodomaleimides, DibromomaleimidesRapid bioconjugation and reduced hydrolysis of the maleimide prior to conjugation, leading to more stable adducts.[5][6]Significantly longer than traditional maleimides.
Thiazine-forming N-terminal Cysteine AdductN/AForms a stable six-membered thiazine (B8601807) ring, preventing the retro-Michael reaction.[7]Substantially more stable than traditional maleimide adducts.

Experimental Protocols

Protocol 1: Assessment of Thioether Bond Stability via HPLC

This protocol allows for the monitoring of the degradation of a BMB-crosslinked protein in the presence of a competing thiol, such as glutathione.

Materials:

  • BMB-crosslinked protein

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Dissolve the BMB-crosslinked protein in PBS to a final concentration of 1 mg/mL.

  • Prepare a stock solution of 100 mM GSH in PBS.

  • In a microcentrifuge tube, mix the crosslinked protein solution with the GSH stock solution to a final GSH concentration of 10 mM.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the reaction mixture.

  • Analyze the aliquots by reverse-phase HPLC.

  • Monitor the decrease in the peak area of the intact crosslinked protein and the appearance of peaks corresponding to the deconjugated protein and/or glutathione adducts.

Protocol 2: Analysis of Thioether Bond Hydrolysis and Degradation by LC-MS

This protocol is designed to identify and quantify the products of both hydrolysis and retro-Michael reaction of a BMB-crosslinked peptide or protein.

Materials:

  • BMB-crosslinked peptide/protein

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Procedure:

  • Dissolve the BMB-crosslinked molecule in the ammonium bicarbonate buffer.

  • Incubate the solution at 37°C.

  • At various time points, inject an aliquot into the LC-MS system.

  • Separate the components using a suitable gradient of Mobile Phase B.

  • Analyze the eluent by mass spectrometry to identify the masses corresponding to the intact crosslinked molecule, the ring-opened hydrolyzed product, and any deconjugated species.

  • Quantify the relative abundance of each species over time to determine the rates of hydrolysis and degradation.

Visualizing the Chemistry of Thioether Bond Stability

To further elucidate the concepts discussed, the following diagrams illustrate the key chemical pathways and experimental workflows.

Mechanism of Thioether Bond Formation with BMB BMB This compound (BMB) Adduct1 Mono-adduct BMB->Adduct1 + Thiol 1 Thiol1 Protein-SH (Cysteine 1) Thiol1->Adduct1 Thiol2 Protein-SH (Cysteine 2) Crosslink Crosslinked Product (Thioether Bonds) Thiol2->Crosslink Adduct1->Crosslink + Thiol 2

Caption: Reaction scheme for the formation of thioether bonds using BMB.

Stability Pathways of Maleimide-Thiol Adducts cluster_0 Reversible Pathway cluster_1 Irreversible Pathway Thioether Succinimide Thioether Adduct RetroMichael Retro-Michael Reaction Thioether->RetroMichael Hydrolysis Hydrolysis Thioether->Hydrolysis Maleimide Free Maleimide RetroMichael->Maleimide Thiol Free Thiol RetroMichael->Thiol RingOpened Stable Ring-Opened Adduct Hydrolysis->RingOpened

Caption: Competing retro-Michael and hydrolysis pathways for maleimide-thiol adducts.

Experimental Workflow for Stability Assessment Start BMB-Crosslinked Protein Incubation Incubate at 37°C with Glutathione or in Plasma Start->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Analysis Analyze by HPLC or LC-MS Sampling->Analysis Data Quantify Intact vs. Degraded Products Analysis->Data Conclusion Determine Stability/ Half-life Data->Conclusion

Caption: General workflow for assessing the stability of BMB crosslinks.

References

A Head-to-Head Comparison of Thiol-Reactive Crosslinkers: Moving Beyond 1,4-Bis-maleimidobutane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that profoundly impacts the stability, efficacy, and safety of bioconjugates. The homobifunctional crosslinker 1,4-Bis-maleimidobutane (BMB) has long been a staple for linking thiol-containing molecules. However, the inherent instability of the resulting thioether bond, particularly in the in vivo environment, has driven the development of a new generation of crosslinkers with enhanced performance characteristics. This guide provides an objective, data-driven comparison of BMB with its modern alternatives, offering insights into their respective strengths and weaknesses across key applications such as antibody-drug conjugates (ADCs), protein-protein conjugation, and hydrogel formation.

The Limitations of Traditional Maleimide (B117702) Chemistry

The utility of maleimide-based crosslinkers stems from their high reactivity and specificity towards thiol groups found in cysteine residues. This reaction proceeds rapidly under mild physiological conditions. However, the thioether bond formed is susceptible to a retro-Michael reaction, leading to deconjugation. In the bloodstream, this can result in the transfer of the payload to other thiol-containing molecules like albumin, leading to off-target toxicity and reduced therapeutic efficacy.[1][2][3]

Next-Generation Maleimides: Enhanced Stability Through Chemical Innovation

To address the stability issues of traditional N-alkyl maleimides like BMB, next-generation maleimides (NGMs) have been developed. These include N-aryl maleimides and dihalomaleimides, which are designed to form more stable conjugates.

  • N-Aryl Maleimides: The aromatic ring attached to the nitrogen atom in N-aryl maleimides accelerates the hydrolysis of the thiosuccinimide ring, resulting in a more stable, ring-opened structure that is resistant to the retro-Michael reaction.[4]

  • Diiodomaleimides: These crosslinkers exhibit rapid bioconjugation kinetics and reduced hydrolysis rates, enabling efficient crosslinking even in sterically hindered systems.[5]

Beyond Maleimides: Alternative Thiol-Reactive Chemistries

Moving beyond maleimide chemistry, other thiol-reactive functional groups offer distinct advantages in terms of stability and reaction kinetics.

  • Vinyl Sulfones: These compounds react selectively with thiols to form highly stable, irreversible thioether bonds.[4] The reaction kinetics are generally slower than maleimides, which can be advantageous in applications requiring more controlled conjugation.

  • Thiol-Yne Click Chemistry: This photo-initiated reaction offers excellent spatial and temporal control and forms a very stable thioether linkage. It is a metal-free click reaction, which is beneficial for biomedical applications.[6]

  • Thiol-Methylsulfones: This newer class of reagents offers reaction kinetics that are intermediate between the fast thiol-maleimide and slower thiol-vinyl sulfone reactions, making them particularly suitable for applications like 3D cell encapsulation in hydrogels where controlled gelation is crucial.

Cleavable Linkers: Designing for Controlled Release

In many applications, particularly in drug delivery, it is desirable for the crosslinker to be cleaved under specific physiological conditions to release the payload.

  • Enzyme-Cleavable Linkers: These linkers incorporate peptide sequences that are substrates for specific enzymes, such as cathepsins, which are often overexpressed in the tumor microenvironment. This allows for targeted drug release within cancer cells.

  • Disulfide Linkers: These linkers are stable in the bloodstream but are cleaved in the reducing environment inside cells, providing another mechanism for intracellular drug release.

The Role of Hydrophilicity: PEGylated Crosslinkers

The hydrophobicity of many crosslinkers and payloads can lead to aggregation and poor solubility of the resulting bioconjugate. Incorporating polyethylene (B3416737) glycol (PEG) chains into the crosslinker structure increases its hydrophilicity, which can improve the solubility, stability, and pharmacokinetic profile of the conjugate.

Quantitative Comparison of Crosslinker Performance

The following tables summarize key performance metrics for BMB and its alternatives based on available data.

Table 1: Comparison of Reaction Parameters for Thiol-Reactive Crosslinkers

Crosslinker TypeReactive GroupsOptimal pHReaction TimeTypical EfficiencyKey Features
This compound (BMB) N-Alkyl Maleimide6.5 - 7.51 - 2 hours>90%Well-established, fast reaction.[4]
N-Aryl Maleimide N-Aryl Maleimide7.4< 1 hour>90%Faster reaction than N-alkyl maleimides, leads to more stable conjugates.[4]
Diiodomaleimide Diiodomaleimide7.4Minutes to 1 hourHighRapid conjugation and reduced hydrolysis.[5]
Vinyl Sulfone Vinyl Sulfone7.0 - 9.02 - 4 hours>90%Forms a highly stable, irreversible bond.[4]
Thiol-Yne (Photo-initiated) AlkyneN/AMinutes to hours>95%Spatiotemporal control, highly stable linkage.[6]

Table 2: Stability of Thioether Bonds Formed by Different Crosslinkers

Crosslinker TypeFormed LinkageStabilityNotes
This compound (BMB) Thioether (Succinimide)ModerateProne to retro-Michael addition and thiol exchange, leading to deconjugation.[1][2]
N-Aryl Maleimide Thioether (Hydrolyzed Succinimide)HighRapid hydrolysis of the succinimide (B58015) ring prevents retro-Michael reaction.[4]
Diiodomaleimide Thioether (Succinimide)HighIncreased hydrolytic stability of the maleimide ring.[5]
Vinyl Sulfone ThioetherVery HighForms a stable, irreversible thioether bond.[4]
Thiol-Yne (Photo-initiated) ThioetherVery HighForms a highly stable and irreversible thioether linkage.[6]

Table 3: Comparison of Hydrogel Properties with Different Crosslinkers

Crosslinker TypeSwelling RatioMechanical Strength (Expressed as Young's Modulus)Gelation Time
Maleimide-based Dependent on crosslinker concentration and polymer MWGenerally highFast (seconds to minutes)
Vinyl Sulfone-based Dependent on crosslinker concentration and polymer MWTunableSlower (minutes to hours)
Thiol-ene/yne (Photo-initiated) Dependent on light intensity and exposure timeTunableRapid upon illumination

Experimental Protocols

Detailed methodologies are crucial for the successful application of these crosslinkers. Below are representative protocols for key experiments.

Protocol 1: General Procedure for Protein-Protein Conjugation using a Homobifunctional Maleimide Crosslinker (e.g., BMB)
  • Protein Preparation: Dissolve the two proteins to be conjugated in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-5 mg/mL. One of the proteins must possess free thiol groups. If necessary, reduce disulfide bonds using a reducing agent like TCEP, followed by removal of the reducing agent.

  • Crosslinker Preparation: Immediately before use, dissolve the maleimide crosslinker (e.g., BMB) in a small amount of an organic solvent like DMSO or DMF to create a stock solution.

  • Conjugation Reaction: Add the crosslinker stock solution to the protein mixture. A typical starting point is a 10-20 fold molar excess of the crosslinker over the protein with the lower number of reactive sites.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) to quench any unreacted maleimide groups.

  • Purification: Remove excess crosslinker and unreacted proteins using size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Analyze the conjugate by SDS-PAGE to confirm crosslinking and by other analytical techniques (e.g., mass spectrometry) to determine the nature and extent of conjugation.

Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC) using a Heterobifunctional Crosslinker with a Cleavable Linker
  • Antibody Modification: React the antibody with the amine-reactive end of the heterobifunctional crosslinker (e.g., an NHS ester) in a suitable buffer (pH 7-8) for 1-2 hours at room temperature.

  • Purification: Remove excess crosslinker using a desalting column.

  • Payload Conjugation: React the maleimide-activated antibody with the thiol-containing payload (drug) in a buffer at pH 6.5-7.5 for 2-4 hours at room temperature.

  • Purification: Purify the ADC from unreacted payload and antibody using techniques such as hydrophobic interaction chromatography (HIC) or SEC.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry. Assess the stability of the ADC in plasma by incubating it in serum and analyzing for deconjugation over time. Evaluate the in vitro cytotoxicity of the ADC on target cancer cell lines.

Protocol 3: Formation of a PEG-based Hydrogel using a Thiol-Maleimide Reaction
  • Precursor Preparation: Prepare solutions of a multi-arm PEG-thiol and a multi-arm PEG-maleimide in a suitable buffer (e.g., PBS) at the desired concentrations.

  • Gelation: Mix the two precursor solutions rapidly and thoroughly. Gelation will typically occur within seconds to minutes at room temperature.

  • Characterization:

    • Swelling Ratio: Measure the weight of the hydrogel after equilibration in buffer and after lyophilization to determine the swelling ratio.

    • Mechanical Properties: Use rheometry or mechanical testing to measure the storage modulus (G') and Young's modulus of the hydrogel.

Visualizing the Concepts

Diagrams can aid in understanding the complex processes involved in bioconjugation.

Experimental_Workflow_for_ADC_Preparation cluster_activation Step 1: Antibody Activation cluster_conjugation Step 2: Payload Conjugation cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization Ab Antibody Activated_Ab Maleimide-Activated Antibody Ab->Activated_Ab NHS-ester reaction (pH 7-8) Linker Heterobifunctional Crosslinker Linker->Activated_Ab ADC Antibody-Drug Conjugate (ADC) Activated_Ab->ADC Maleimide-thiol reaction (pH 6.5-7.5) Crude_ADC Crude ADC Mixture Payload Thiol-containing Payload Payload->ADC Purified_ADC Purified ADC Crude_ADC->Purified_ADC HIC or SEC DAR DAR Determination (UV-Vis, MS) Purified_ADC->DAR Stability Plasma Stability Assay Purified_ADC->Stability Cytotoxicity In Vitro Cytotoxicity Purified_ADC->Cytotoxicity

Caption: Workflow for the preparation and characterization of an antibody-drug conjugate.

Caption: Mechanism of action of an anti-HER2 antibody-drug conjugate (ADC).

Conclusion

The field of bioconjugation has evolved significantly, offering a diverse toolkit of crosslinkers that extends far beyond traditional reagents like this compound. For applications demanding high in vivo stability, such as the development of next-generation ADCs, alternatives like N-aryl maleimides, diiodomaleimides, and vinyl sulfones present compelling advantages. The choice of crosslinker will ultimately depend on the specific requirements of the application, including the desired stability, reaction kinetics, and the nature of the biomolecules being conjugated. By carefully considering the data and protocols presented in this guide, researchers can make more informed decisions to design and synthesize robust and effective bioconjugates for a wide range of scientific and therapeutic purposes.

References

A Comparative Guide to 1,4-Bis-maleimidobutane (BMB) for Bioconjugation and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a crosslinking reagent is a critical decision that can significantly impact the outcome of an experiment. 1,4-Bis-maleimidobutane (BMB) is a popular homobifunctional crosslinker valued for its ability to form stable thioether bonds with sulfhydryl groups. This guide provides a comprehensive comparison of BMB with other common crosslinking agents, supported by experimental data, to facilitate informed reagent selection for applications ranging from protein interaction studies to the development of advanced biomaterials.

Introduction to this compound (BMB)

This compound is a sulfhydryl-reactive crosslinker featuring two maleimide (B117702) groups at either end of a 4-carbon spacer arm. The maleimide moieties react specifically with free sulfhydryl groups (-SH), typically found in cysteine residues of proteins, within a pH range of 6.5-7.5.[1] This reaction results in the formation of a stable, non-cleavable thioether bond.[2] BMB is widely utilized in bioconjugation, polymer chemistry, and the development of diagnostics.[2] Its defined spacer arm length of 10.9 Å makes it a useful tool for studying protein structure and the spatial arrangement of interacting proteins.[1]

Comparison of BMB with Alternative Crosslinkers

The choice of a crosslinker is dictated by the specific application, the target functional groups, and the desired properties of the resulting conjugate. BMB is often compared with other sulfhydryl-reactive crosslinkers, as well as with reagents that target different functional groups.

Homobifunctional Sulfhydryl-Reactive Crosslinkers

BMB belongs to a family of bismaleimide (B1667444) crosslinkers that includes Bismaleimidoethane (BMOE) and Bismaleimidohexane (BMH). These crosslinkers share the same reactivity towards sulfhydryl groups but differ in their spacer arm lengths, which allows for the probing of different distances within or between proteins.[1]

FeatureBismaleimidoethane (BMOE)This compound (BMB)Bismaleimidohexane (BMH)
Reactive Group MaleimideMaleimideMaleimide
Target Specificity Sulfhydryls (Cysteine)Sulfhydryls (Cysteine)Sulfhydryls (Cysteine)
Spacer Arm Length 8.0 Å[3]10.9 Å[1]13.0 Å[1]
Cleavable? No[3]No[1]No[1]
Membrane Permeable? Yes[3]YesYes

A study on the interaction between the pre-T-cell receptor (preTCR) and peptide-MHC (pMHC) complexes demonstrated the utility of using bismaleimide linkers of varying lengths. The linkage specificity, a measure of preferential heterodimer formation, was found to be dependent on the linker length. For instance, when crosslinking specific cysteine mutants of the two interacting proteins, the shorter BMB linker was more restrictive in the residue pairs it could link compared to the longer BMH and BMPEG3 linkers.[4] This highlights the importance of selecting a crosslinker with a spacer arm length that is compatible with the distance between the target residues.

Heterobifunctional and Other Crosslinkers

Beyond its direct analogues, BMB's performance can be benchmarked against a wider array of crosslinking chemistries that target different or multiple functional groups.

FeatureThis compound (BMB)Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)Disuccinimidyl suberate (B1241622) (DSS)Glutaraldehyde
Reactive Groups Maleimide, MaleimideNHS ester, MaleimideNHS ester, NHS esterAldehyde, Aldehyde
Target Specificity SulfhydrylsPrimary Amines, SulfhydrylsPrimary AminesPrimary Amines and other nucleophiles
Spacer Arm Length 10.9 Å8.3 Å (spacer)11.4 Å7.5 Å (variable)
Cleavable? NoNoNoNo
Water Solubility LowLowLowHigh

Applications and Performance Data

Protein-Protein Interaction Studies

BMB is a valuable tool for capturing and identifying protein-protein interactions. The general workflow involves incubating the protein sample with BMB, followed by quenching the reaction, and then analyzing the crosslinked products by SDS-PAGE and mass spectrometry.

A study investigating weakly interacting proteins utilized BMB and other bismaleimide crosslinkers to determine residue-specific distance constraints. The linkage specificity was quantified by analyzing the band intensities on SDS-PAGE. For example, in crosslinking experiments between N15β S62C and various Kb-t2 cysteine mutants, the linkage specificity varied with the crosslinker used, with BMB generally showing lower specificity numbers than the longer linkers, reflecting its more restrictive nature.[4]

Experimental Workflow for Protein-Protein Interaction Analysis using BMB and Mass Spectrometry

G cluster_sample_prep Sample Preparation cluster_crosslinking Crosslinking cluster_analysis Analysis p1 Protein Complex in Solution cl Add BMB Crosslinker p1->cl inc Incubate (e.g., 1h at RT) cl->inc q Quench Reaction (e.g., with DTT or Cysteine) inc->q sds SDS-PAGE Analysis q->sds ms_prep In-gel or In-solution Digestion (e.g., Trypsin) q->ms_prep lcms LC-MS/MS Analysis ms_prep->lcms data Data Analysis (Identify Crosslinked Peptides) lcms->data

A generalized workflow for identifying protein-protein interactions using BMB and mass spectrometry.
Antibody-Drug Conjugates (ADCs)

Hydrogel Formation

BMB can be used to crosslink polymers containing free sulfhydryl groups to form hydrogels for tissue engineering and drug delivery applications. The mechanical properties of these hydrogels, such as their stiffness (Young's modulus) and swelling ratio, are critical for their function. While direct comparative studies on the mechanical properties of BMB-crosslinked hydrogels versus those made with other specific crosslinkers like PEG-dithiol are not abundant in the literature, it is known that the mechanical properties of hydrogels are influenced by the crosslinking density and the nature of the crosslinker. For PEG-diacrylate hydrogels, for example, as the molecular weight of the PEG decreases and the concentration increases, the Young's modulus increases significantly, from the range of 0.02 MPa to 3.5 MPa.[8] It is expected that the concentration of BMB and the polymer would similarly allow for the tuning of the mechanical properties of the resulting hydrogel.

Limitations of this compound

Despite its utility, BMB and other maleimide-based crosslinkers have several limitations that researchers must consider.

  • Hydrolysis of the Maleimide Group: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5.[1] This hydrolysis reaction renders the crosslinker inactive and unable to react with sulfhydryl groups. The rate of hydrolysis is dependent on pH and temperature. For N-alkylmaleimides, the rate of hydrolysis increases with increasing pH.[9] Therefore, it is crucial to perform conjugation reactions within the optimal pH range of 6.5-7.5 and to use freshly prepared BMB solutions.[1]

  • Reversibility of the Thioether Bond (Retro-Michael Reaction): The thioether bond formed between a maleimide and a thiol is not completely stable and can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866), which is abundant in the intracellular environment.[10] This can lead to the deconjugation of the crosslinked molecules. The rate of this reaction is influenced by the structure of the maleimide and the thiol.[6][7]

  • Low Aqueous Solubility: BMB has low solubility in aqueous buffers, which can sometimes lead to precipitation during the crosslinking reaction.[1] The use of organic co-solvents like DMSO or DMF is often necessary to prepare stock solutions, but the final concentration of the organic solvent in the reaction mixture should be kept low to avoid denaturing the proteins.[1]

Key Reactions and Limitations of BMB

G cluster_reaction Desired Reaction cluster_limitations Limitations BMB BMB (Maleimide) Conjugate Stable Thioether Bond BMB->Conjugate pH 6.5-7.5 Thiol Protein-SH Thiol->Conjugate Hydrolysis Maleimide Hydrolysis (Inactive Product) RetroMichael Retro-Michael Reaction (Reversible Deconjugation) BMB_lim BMB (Maleimide) BMB_lim->Hydrolysis pH > 7.5 Thiol_excess Excess Thiols (e.g., Glutathione) Thiol_excess->RetroMichael Conjugate_lim Thioether Bond Conjugate_lim->RetroMichael

Desired reaction of BMB with a thiol and its main limitations.

Experimental Protocols

General Protocol for Protein Crosslinking with BMB

This protocol is a general guideline and should be optimized for each specific application.

Materials:

  • This compound (BMB)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Dithiothreitol (DTT) or 1 M L-cysteine in water

  • Purified protein(s) with free sulfhydryl groups

Procedure:

  • Prepare BMB Stock Solution: Dissolve BMB in DMF or DMSO to a concentration of 10-20 mM. This solution should be prepared fresh before each use.

  • Prepare Protein Solution: Dissolve the purified protein(s) in the conjugation buffer to a final concentration of 1-5 mg/mL.

  • Crosslinking Reaction: Add the BMB stock solution to the protein solution to achieve a final BMB concentration that is in a 10- to 20-fold molar excess over the protein. The final concentration of DMF or DMSO should not exceed 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted BMB.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, followed by silver staining or Coomassie blue staining. The identity of the crosslinked proteins can be confirmed by Western blotting or mass spectrometry.

Conclusion

This compound is a versatile and effective crosslinker for a variety of applications in research and drug development. Its defined spacer arm and specific reactivity with sulfhydryl groups make it a valuable tool for studying protein-protein interactions and creating well-defined bioconjugates. However, researchers must be mindful of its limitations, including the potential for hydrolysis and the reversibility of the formed thioether bond. By carefully considering the experimental conditions and comparing BMB with other available crosslinkers, scientists can select the optimal reagent to achieve their desired experimental outcomes.

References

Safety Operating Guide

Proper Disposal of 1,4-Bis-maleimidobutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 1,4-Bis-maleimidobutane (BMB), a homobifunctional crosslinking reagent. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. The information is compiled from safety data sheets and hazardous waste management guidelines.

Immediate Safety and Handling Precautions

Before handling or preparing for disposal, it is imperative to be aware of the hazards associated with this compound. Always consult the specific Safety Data Sheet (SDS) for the product you are using.

Hazard Summary:

Hazard ClassificationDescriptionSource
Acute Oral ToxicityHarmful if swallowed.[1]
Skin IrritationCauses skin irritation.[2][3]
Eye IrritationCauses serious eye irritation.[2][3]
Respiratory IrritationMay cause respiratory irritation. Fatal if inhaled in high concentrations.[2]
Specific Target Organ ToxicityMay cause drowsiness or dizziness.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Chemical safety goggles or a face shield.[3][4]

  • Lab Coat: A standard lab coat or protective clothing to prevent skin contact.[4]

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[2] Avoid breathing dust or vapors.[2]

Step-by-Step Disposal Protocol

The universally recommended method for the disposal of this compound and associated waste is through an approved hazardous waste disposal plant, typically via incineration.[1][4] Do not dispose of this chemical in household garbage or down the drain.[1]

Step 1: Waste Identification and Segregation

Properly segregate waste contaminated with this compound at the point of generation. Never mix this waste with non-hazardous trash or other incompatible waste streams.

Types of this compound Waste:

  • Unused or Expired Product: The pure, solid chemical.

  • Contaminated Labware: Pipette tips, tubes, flasks, gloves, and other disposable materials that have come into contact with the chemical.

  • Solutions: Aqueous or organic solutions containing dissolved this compound.

  • Empty Containers: The original product container.

Step 2: Waste Collection and Storage
  • Solid Waste:

    • Collect unused product and contaminated disposable labware (e.g., pipette tips, gloves) in a designated, puncture-proof, and clearly labeled hazardous waste container.[5]

    • The container must have a secure, tight-fitting lid to prevent the release of dust or vapors.

    • For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into the designated waste container.[4][5]

  • Liquid Waste:

    • Collect solutions containing this compound in a compatible, leak-proof container.

    • Do not overfill containers; a general guideline is to fill to no more than 75% capacity to allow for vapor expansion.[6]

    • Absorb liquid spills with an inert, non-combustible material (e.g., diatomite, universal binders) and transfer the absorbed material into the solid waste container.[2]

  • Empty Containers:

    • Thoroughly empty the original container.

    • The first rinse of the container with a suitable solvent (e.g., DMF, DMSO, followed by water) must be collected as hazardous liquid waste.[7]

    • After proper rinsing, deface or remove the label and dispose of the container according to your institution's guidelines for rinsed chemical containers.[1][7]

Step 3: Labeling and Documentation
  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • List all components of a mixture, including solvents and their approximate concentrations.

  • Follow your institution's specific requirements for hazardous waste labeling and documentation.

Step 4: Arrange for Disposal
  • Store the sealed and labeled waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[8] Disposal must always be in accordance with local, state, and federal regulations.[5]

Experimental Protocols

The safety data sheets and available literature do not provide standard experimental protocols for the in-lab neutralization or deactivation of this compound for disposal. The maleimide (B117702) groups are reactive towards sulfhydryls, but chemical treatment to neutralize the waste is not recommended as it may create other hazardous byproducts and can violate hazardous waste regulations. The prescribed disposal method is incineration by a licensed waste management facility.[1]

Disposal Workflow and Logic

The following diagrams illustrate the procedural workflow for waste handling and the decision-making process for segregating different types of this compound waste.

G start_end start_end process process decision decision waste_cat waste_cat final_disp final_disp A Start: Waste Generation B Wear Appropriate PPE A->B C Identify Waste Type B->C D Pure Solid / Contaminated Labware C->D  Solid E Liquid Solution C->E Liquid   F Empty Container C->F Container G Collect in Labeled Solid Waste Container D->G H Collect in Labeled Liquid Waste Container E->H I Triple Rinse Container F->I K Store Securely in Designated Area G->K H->K J Collect First Rinseate as Liquid Waste I->J I->K Dispose of Rinsed Container per Institutional Policy J->H L Contact EHS for Pickup K->L M End: Professional Disposal L->M G start Waste Generated (this compound) is_solid Is waste solid (pure chemical, contaminated pipette tips, gloves)? start->is_solid is_liquid Is waste a liquid solution? is_solid->is_liquid No solid_waste Action: Place in 'Solid Hazardous Waste' container. is_solid->solid_waste Yes is_container Is it an empty product container? is_liquid->is_container No liquid_waste Action: Place in 'Liquid Hazardous Waste' container. is_liquid->liquid_waste Yes rinse_container Action: Triple rinse. Collect first rinse as liquid hazardous waste. is_container->rinse_container Yes final_disposal Store for pickup by licensed waste disposal service. solid_waste->final_disposal liquid_waste->final_disposal rinse_container->final_disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Bis-maleimidobutane
Reactant of Route 2
Reactant of Route 2
1,4-Bis-maleimidobutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.